molecular formula C11H10O2 B1589576 2,3,5,6-Tetrahydro-7H-indeno[5,6-B]furan-7-one CAS No. 448964-30-5

2,3,5,6-Tetrahydro-7H-indeno[5,6-B]furan-7-one

Cat. No.: B1589576
CAS No.: 448964-30-5
M. Wt: 174.2 g/mol
InChI Key: YSKYYUBIBRNIGG-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrahydro-7H-indeno[5,6-B]furan-7-one is a useful research compound. Its molecular formula is C11H10O2 and its molecular weight is 174.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,3,5,6-tetrahydrocyclopenta[f][1]benzofuran-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c12-10-2-1-7-5-8-3-4-13-11(8)6-9(7)10/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSKYYUBIBRNIGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=CC3=C(CCO3)C=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00471635
Record name 2,3,5,6-TETRAHYDRO-7H-INDENO[5,6-B]FURAN-7-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00471635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

448964-30-5
Record name 2,3,5,6-TETRAHYDRO-7H-INDENO[5,6-B]FURAN-7-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00471635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2,3,5,6-Tetrahydro-7H-indeno[5,6-b]furan-7-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 2,3,5,6-Tetrahydro-7H-indeno[5,6-b]furan-7-one. The indenofuranone core is a scaffold of significant interest in medicinal chemistry, exhibiting a range of biological activities.[1][2][3] This document outlines a proposed synthetic route based on the Robinson annulation, a classic and robust method for the formation of fused ring systems.[4][5][6][7][8][9] Furthermore, a detailed protocol for the characterization of the target molecule is presented, including predicted data from nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the synthesis and evaluation of novel heterocyclic entities.

Introduction: The Significance of the Indenofuranone Scaffold

The fusion of furan and indanone ring systems creates a unique chemical architecture with considerable potential for biological activity. Furan derivatives are well-established pharmacophores, present in a variety of therapeutic agents with applications ranging from antibacterial to anticancer treatments.[3] Similarly, indanone derivatives have been investigated for their anti-inflammatory, anti-diabetic, and other pharmacological properties.[1] The combination of these two moieties in the this compound scaffold presents a compelling opportunity for the discovery of novel drug candidates. The rigid, tricyclic structure of this molecule can provide a well-defined orientation of functional groups for interaction with biological targets.

Proposed Synthesis of this compound

A robust and logical synthetic approach to construct the target indenofuranone is through a Robinson annulation reaction.[4][8][9][10] This powerful reaction sequence involves a Michael addition followed by an intramolecular aldol condensation to form a six-membered ring.[4][9]

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule suggests that it can be disconnected at the newly formed six-membered ring, leading back to two key precursors: a furanone-based Michael donor and methyl vinyl ketone (MVK) as the Michael acceptor. The furanone precursor required is 2,3-dihydrofuran-2-one.

Proposed Synthetic Pathway

The proposed synthesis involves a two-step sequence starting from the commercially available 2,3-dihydrofuran-2-one.

Step 1: Michael Addition

The first step is the Michael addition of the enolate of 2,3-dihydrofuran-2-one to methyl vinyl ketone.[11][12][13][14][15] The reaction is base-catalyzed, typically using a non-nucleophilic base such as sodium ethoxide or potassium tert-butoxide to generate the enolate. The enolate then undergoes a conjugate addition to the α,β-unsaturated ketone of MVK.

Step 2: Intramolecular Aldol Condensation and Dehydration

The intermediate formed from the Michael addition possesses two carbonyl functionalities. Under the reaction conditions, this intermediate undergoes an intramolecular aldol condensation.[16][17][18] The enolate formed from the ketone attacks the lactone carbonyl, leading to the formation of a six-membered ring. Subsequent dehydration of the aldol addition product under the reaction conditions yields the final α,β-unsaturated ketone, this compound.

Diagram of the Proposed Synthetic Pathway:

Synthesis_Pathway cluster_start Starting Materials cluster_reaction1 Michael Addition cluster_intermediate Intermediate cluster_reaction2 Intramolecular Aldol Condensation cluster_product Final Product 2_3_dihydrofuran_2_one 2,3-Dihydrofuran-2-one Michael_Addition Base (e.g., NaOEt) 2_3_dihydrofuran_2_one->Michael_Addition MVK Methyl Vinyl Ketone (MVK) MVK->Michael_Addition Diketone_Intermediate Diketone Intermediate Michael_Addition->Diketone_Intermediate Forms C-C bond Aldol_Condensation Base/Heat Diketone_Intermediate->Aldol_Condensation Target_Molecule This compound Aldol_Condensation->Target_Molecule Ring closure & Dehydration

Caption: Proposed Robinson annulation pathway for the synthesis of this compound.

Experimental Protocol:

Materials:

  • 2,3-Dihydrofuran-2-one

  • Methyl vinyl ketone (MVK)

  • Sodium ethoxide (NaOEt) or Potassium tert-butoxide (t-BuOK)

  • Anhydrous ethanol or tert-butanol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a solution of 2,3-dihydrofuran-2-one (1.0 eq) in anhydrous ethanol, add sodium ethoxide (1.1 eq) at 0 °C under an inert atmosphere.

  • Stir the mixture for 30 minutes to ensure complete enolate formation.

  • Slowly add methyl vinyl ketone (1.0 eq) to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and then reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to afford the pure this compound.

Characterization of this compound

Comprehensive characterization is essential to confirm the structure and purity of the synthesized compound. The following are the predicted spectroscopic and physical data for the target molecule.

Predicted Physical Properties
PropertyPredicted Value
Molecular Formula C₁₁H₁₀O₂
Molecular Weight 174.19 g/mol
Appearance Off-white to pale yellow solid
Melting Point Not available
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, Acetone)
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the protons in the tetrahydroindenofuranone structure. The chemical shifts are predicted based on analogous structures and general NMR principles.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.0-7.2d1HAr-H
~6.8-7.0d1HAr-H
~4.5-4.7t2H-O-CH₂-
~2.8-3.0t2H-CH₂-C=O
~2.4-2.6m2HAr-CH₂-
~2.2-2.4m2H-CH₂-CH₂-C=O
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):

Chemical Shift (δ, ppm)Assignment
~195-200C=O (ketone)
~160-165C=C (enol ether)
~130-140Ar-C (quaternary)
~120-130Ar-CH
~110-120C=C (enol ether)
~65-70-O-CH₂-
~30-35-CH₂-C=O
~25-30Ar-CH₂-
~20-25-CH₂-CH₂-C=O
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Predicted IR Data (KBr, cm⁻¹):

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000mC-H stretch (aromatic and vinylic)
~2950-2850mC-H stretch (aliphatic)
~1680-1660sC=O stretch (α,β-unsaturated ketone)[19][20][21][22][23]
~1640-1600mC=C stretch (aromatic and vinylic)
~1250-1000sC-O stretch (enol ether)
Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound.

Predicted Mass Spectrometry Data (EI):

m/zRelative IntensityAssignment
174High[M]⁺ (Molecular ion)
146Moderate[M - CO]⁺
118Moderate[M - CO - C₂H₄]⁺ (from retro-Diels-Alder)
91High[C₇H₇]⁺ (tropylium ion)

Diagram of the Characterization Workflow:

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis Synthesized_Product Purified this compound NMR ¹H and ¹³C NMR Spectroscopy Synthesized_Product->NMR Structural Elucidation IR Infrared (IR) Spectroscopy Synthesized_Product->IR Functional Group Identification MS Mass Spectrometry (MS) Synthesized_Product->MS Molecular Weight and Fragmentation Final_Characterization Complete Structural Confirmation and Purity Assessment NMR->Final_Characterization Confirms Connectivity IR->Final_Characterization Confirms Functional Groups MS->Final_Characterization Confirms Molecular Formula

Caption: A streamlined workflow for the comprehensive characterization of the target molecule.

Conclusion and Future Directions

This technical guide has detailed a plausible and efficient synthetic route to this compound, a novel heterocyclic compound with potential applications in drug discovery. The proposed synthesis, based on the well-established Robinson annulation, offers a practical approach for the construction of this indenofuranone scaffold. The comprehensive characterization protocol outlined, including predicted NMR, IR, and MS data, provides a solid framework for the structural verification and purity assessment of the synthesized molecule.

Future work should focus on the experimental validation of the proposed synthetic route and the thorough characterization of the final product. Once synthesized and fully characterized, this compound and its derivatives can be subjected to a battery of biological assays to explore their therapeutic potential. The insights gained from such studies will be invaluable for the rational design of new and more potent indenofuranone-based drug candidates.

References

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Sources

An In-depth Technical Guide to the Physicochemical Properties of 2,3,5,6-Tetrahydro-7H-indeno[5,6-B]furan-7-one

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Landscape of a Novel Chemical Entity

In the realm of medicinal chemistry and drug discovery, the exploration of novel heterocyclic scaffolds is a cornerstone of innovation. The indeno[5,6-b]furan core represents a compelling framework, wedding a furan ring to an indene structure to create a unique tricyclic system. This guide focuses on a specific, lesser-studied isomer: 2,3,5,6-Tetrahydro-7H-indeno[5,6-B]furan-7-one .

A thorough investigation of available chemical databases and literature reveals a significant information gap for this particular molecule. Unlike some of its isomers, such as 1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one, which has documented properties, this compound remains largely uncharacterized in the public domain. This guide, therefore, adopts a dual-pronged approach. Firstly, it will present a framework for the in silico prediction of its core physicochemical properties, leveraging established computational methodologies. Secondly, and more critically, it will provide detailed, field-proven experimental protocols for the empirical determination of these properties. This structure is designed to empower researchers to not only estimate the characteristics of this molecule but also to generate the rigorous, high-quality data essential for drug development pipelines.

This document is structured not as a rigid report, but as a dynamic guide for the practical scientist. The causality behind each methodological choice is explained, ensuring that the protocols are not merely followed, but understood.

Section 1: Molecular Identity and Structural Elucidation

The foundational step in characterizing any new chemical entity is the unambiguous confirmation of its structure. For this compound, this involves a suite of spectroscopic techniques.

Predicted Spectroscopic Data

In the absence of experimental data, computational tools can provide valuable predictions for spectroscopic analysis. These predictions serve as a preliminary guide for experimental setup and data interpretation.

Table 1: Predicted Spectroscopic and Molecular Properties

PropertyPredicted Value/InformationRecommended Predictive Tool(s)
Molecular Formula C₁₁H₁₀O₂N/A (Calculated from structure)
Molecular Weight 174.19 g/mol N/A (Calculated from structure)
¹H NMR Chemical shifts and coupling constantsACD/NMR Predictors[1], NMRDB.org[2], PROSPRE[3]
¹³C NMR Chemical shiftsACD/NMR Predictors[1], NMRDB.org
IR Spectroscopy Key vibrational frequencies (e.g., C=O, C-O-C)Protheragen[4], CD ComputaBio[5], ResearchGate discussion on IR prediction tools[6]
Mass Spectrometry Molecular ion peak (m/z) and fragmentation patternACD/MS Fragmenter[7], MS tools (EPFL)[8]
Experimental Protocols for Structural Verification

The following protocols outline the necessary steps to acquire and interpret the spectroscopic data required to confirm the structure of this compound.

  • Objective: To determine the proton and carbon framework of the molecule.

  • Methodology:

    • Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire ¹H NMR and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

    • Perform 2D NMR experiments, such as COSY, HSQC, and HMBC, to establish connectivity between protons and carbons.

  • Causality: The choice of solvent is critical and should be based on the predicted solubility of the compound. 2D NMR techniques are indispensable for unambiguously assigning signals in complex polycyclic systems.

  • Objective: To identify key functional groups.

  • Methodology:

    • For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry KBr powder and pressing it into a transparent disk.

    • Alternatively, use an Attenuated Total Reflectance (ATR) accessory for a solid or liquid sample.

    • Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Causality: The presence of a strong absorption band around 1700-1750 cm⁻¹ would be indicative of the ketone (C=O) group, while bands in the 1250-1050 cm⁻¹ region would suggest the furan C-O-C stretching.

  • Objective: To determine the molecular weight and fragmentation pattern.

  • Methodology:

    • Dissolve a small amount of the compound in a suitable solvent (e.g., methanol, acetonitrile).

    • Introduce the sample into the mass spectrometer via a suitable ionization technique (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

    • Acquire the mass spectrum to identify the molecular ion peak.

    • Perform tandem MS (MS/MS) to induce fragmentation and elucidate the structure of the fragments.[9]

  • Causality: High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the molecular ion. The fragmentation pattern provides corroborating evidence for the proposed structure.

Caption: Workflow for the structural elucidation of a novel compound.

Section 2: Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems and its suitability as a drug candidate.

Predicted Physicochemical Properties

Quantitative Structure-Property Relationship (QSPR) models are valuable for estimating key physicochemical parameters before extensive experimental work is undertaken.[10]

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueSignificance in Drug DevelopmentRecommended Predictive Tool(s)
logP (Octanol-Water Partition Coefficient) Varies by algorithmLipophilicity, membrane permeabilityMolinspiration[11], OSIRIS Property Explorer[12][13], ACD/PhysChem Suite[14]
Aqueous Solubility (logS) Varies by algorithmBioavailability, formulationACD/PhysChem Suite[14], mcule Property Calculator[15]
pKa Varies by algorithmIonization state at physiological pH, absorptionACD/PhysChem Suite[14]
Topological Polar Surface Area (TPSA) Varies by algorithmMembrane permeability, blood-brain barrier penetrationMolinspiration[11], OSIRIS Property Explorer[12]
Experimental Determination of Physicochemical Properties

The following protocols provide robust methods for the experimental determination of key physicochemical properties.

  • Objective: To determine the melting point and decomposition temperature.

  • Methodology (Differential Scanning Calorimetry - DSC):

    • Accurately weigh 2-5 mg of the compound into an aluminum DSC pan.

    • Seal the pan and place it in the DSC instrument.

    • Place an empty, sealed pan in the reference position.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).[16]

    • The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.[17][18]

  • Methodology (Thermogravimetric Analysis - TGA):

    • Place 5-10 mg of the sample in a TGA pan.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert or oxidative atmosphere.[19][20][21]

    • The TGA curve will show the percentage of weight loss as a function of temperature, indicating thermal decomposition points.[22][23]

  • Causality: DSC provides a precise melting point, which is an important indicator of purity. TGA reveals the temperature at which the compound begins to degrade, defining its thermal stability.

  • Objective: To determine the aqueous and organic solvent solubility.

  • Methodology (Shake-Flask Method):

    • Add an excess amount of the solid compound to a known volume of the solvent (e.g., water, buffer at various pH values, ethanol) in a sealed vial.[24][25]

    • Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).[26]

    • After equilibration, allow the undissolved solid to settle.

    • Carefully remove an aliquot of the supernatant and filter it to remove any remaining solid particles.

    • Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

  • Causality: The shake-flask method is considered the gold standard for determining equilibrium solubility, providing a thermodynamically stable value.[24]

Caption: Interrelationship of key physicochemical property determinations.

  • Objective: To determine the wavelengths of maximum absorbance (λmax) and the molar absorptivity (ε).

  • Methodology:

    • Prepare a series of standard solutions of the compound of known concentrations in a suitable solvent (one that does not absorb in the same region).

    • Measure the absorbance of each solution at the λmax using a UV-Visible spectrophotometer.[27][28][29]

    • Plot a calibration curve of absorbance versus concentration.

    • The molar absorptivity can be calculated from the slope of the calibration curve according to the Beer-Lambert law.[30][31]

  • Causality: The molar absorptivity is a unique physical constant for a compound under specific conditions and is essential for quantitative analysis in other assays, such as solubility determination.[29]

Section 3: Conclusion and Forward Outlook

The physicochemical characterization of this compound presents a greenfield opportunity for researchers. While existing data is sparse, this guide provides a comprehensive roadmap for both the computational prediction and experimental determination of its fundamental properties. The systematic application of the described protocols will yield the high-quality, reliable data necessary to evaluate its potential as a scaffold in drug discovery and other chemical sciences. The true value of this molecule will only be unlocked through the rigorous and insightful application of these foundational analytical techniques.

References

  • IR Spectrum Prediction - Protheragen. Available at: [Link]

  • Mass Spec Fragment Prediction Software | MS Fragmenter - ACD/Labs. Available at: [Link]

  • Neovarsity. (2024, August 13). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma . Available at: [Link]

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  • IR Spectrum Prediction Service - AIDD Platform - CD ComputaBio. Available at: [Link]

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2,3,5,6-Tetrahydro-7H-indeno[5,6-B]furan-7-one chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2,3,5,6-Tetrahydro-7H-indeno[5,6-b]furan-7-one

Introduction

This compound is a polycyclic organic compound featuring a fused indanone and furan ring system. As a member of the indanone family, it belongs to a class of molecules that have garnered significant interest in medicinal chemistry and materials science due to their diverse biological activities and versatile chemical scaffolds.[1] This guide provides a detailed examination of the chemical structure and systematic IUPAC nomenclature of this specific isomer. While experimental data on its synthesis and properties are sparse in publicly available literature, this document aims to establish a foundational understanding of its molecular architecture, which is the first critical step in any research or drug development endeavor.

Chemical Identification and Core Structure

The fundamental identity of this compound is established by its unique combination of a fused tricyclic core and specific saturation pattern. The key identifiers are summarized below.

IdentifierValueSource(s)
IUPAC Name This compound[2]
CAS Number 448964-30-5[2][3]
Molecular Formula C₁₁H₁₀O₂[3]
Molecular Weight 174.19 g/mol
SMILES O=C1CCC2=C1C=C3OCCC3=C2[3]

The core of the molecule is the indeno[5,6-b]furan ring system. This name describes a structure where a furan ring is fused to the 'b' face (the 5,6-bond) of an indene molecule. The structural representation derived from its SMILES code confirms this connectivity.[3]

Figure 1: Chemical Structure of this compound. Caption: 2D representation with IUPAC numbering for the core heterocyclic system.

Systematic IUPAC Nomenclature Deconstruction

The IUPAC name provides a precise, unambiguous description of the molecule's structure. Understanding its components is key to interpreting and communicating its chemical identity. The process follows a set of established rules for fused heterocyclic systems.[4]

Logical Flow for IUPAC Name Derivation:

IUPAC_Nomenclature cluster_0 Step 1: Identify Parent Heterocycle cluster_1 Step 2: Number the Fused System cluster_2 Step 3: Indicate Saturation cluster_3 Step 4: Identify Principal Functional Group cluster_4 Step 5: Final Assembly A Start with the fully unsaturated tricyclic system: Indeno[5,6-b]furan B Numbering is fixed by IUPAC rules for the parent heterocycle. The indene component dictates the base numbering. A->B C Fusion is specified: '[5,6-b]' indicates the furan is fused to the bond between atoms 5 and 6 of the indene. B->C D Prefix 'Tetrahydro-' signifies the addition of four hydrogen atoms to the parent structure, saturating four double bonds. C->D E Locants '2,3,5,6-' specify the exact positions that have been saturated. D->E F A ketone group (C=O) is present. E->F G Suffix '-one' replaces the final 'e' of the parent name. F->G H Locant '7-' indicates the ketone is at position 7. G->H I Indicated Hydrogen: '7H-' specifies that position 7, part of the five-membered carbocyclic ring, carries a hydrogen atom in the parent indene structure. H->I J Combine all parts: This compound I->J G A Starting Material (e.g., Dihydrobenzofuran derivative) B Functional Group Introduction (e.g., Acylation/Alkylation to add a propionic acid side chain) A->B Step 1 D Intramolecular Friedel-Crafts Acylation B->D Step 2 C Cyclization Catalyst (e.g., Polyphosphoric Acid, Lewis Acid) C->D E Target Scaffold (Indanone Ring Formation) D->E Step 3

Figure 3: General Synthetic Strategy for Indanones. Caption: A conceptual workflow based on the Friedel-Crafts cyclization of arylpropanoic acids.

This approach, reviewed extensively for various 1-indanones, typically involves the following considerations:[1]

  • Precursor Design : The synthesis would likely begin with a dihydrobenzofuran precursor. A three-carbon chain (e.g., a propanoic acid or its equivalent) would need to be attached to the benzene ring at the position that will become C4a in the final product.

  • Cyclization : The crucial ring-closing step is an intramolecular electrophilic substitution (Friedel-Crafts acylation). This is typically promoted by strong acids like polyphosphoric acid (PPA) or Lewis acids, which activate the carboxylic acid (or acyl chloride) to attack the aromatic ring and form the five-membered ketone ring. [1]3. Causality of Reagent Choice : The choice of cyclization agent is critical. PPA is often effective and straightforward to use. Stronger Lewis acids like AlCl₃ may be required for less reactive substrates but can sometimes lead to side reactions or rearrangements. The reaction conditions (temperature, solvent) must be carefully optimized to favor the desired intramolecular cyclization over intermolecular polymerization.

This represents a plausible, field-proven strategy for constructing the indanone portion of the target molecule. Further functionalization and ring construction would be necessary to complete the synthesis.

Conclusion for the Research Professional

This compound is a precisely defined chemical entity with a unique tricyclic structure. This guide has provided a definitive analysis of its structure and the systematic derivation of its IUPAC name. While the absence of published experimental data for this specific isomer presents a challenge, the foundational knowledge of its structure and the established synthetic principles for related indanones offer a solid starting point for future research and development. Any investigation into this compound should begin with a careful confirmation of its structure and a clear differentiation from its [5,4-b] isomer.

References

  • Chemical Synthesis Database. (2024). 5,6-dihydro-7H-indeno[5,6-b]furan-7-one. Retrieved from [Link]

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  • PubChem. (n.d.). 1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 2H-Indeno[4,5-b]furan, decahydro-2,6,6,7,8,8-hexamethyl-. Retrieved from [Link]

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  • Sadowski, M., & Dzięgielewski, M. (2018). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 14, 1345–1374. Retrieved from [Link]

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A Technical Guide to the Spectroscopic Characterization of 2,3,5,6-Tetrahydro-7H-indeno[5,6-B]furan-7-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Molecular Architecture

In the landscape of drug discovery and materials science, the indeno[5,6-b]furan scaffold represents a privileged heterocyclic system. Its rigid, fused-ring structure is a key feature in a variety of biologically active molecules. The specific analogue, 2,3,5,6-Tetrahydro-7H-indeno[5,6-b]furan-7-one, combines this core with a ketone functionality and a saturated furan ring, presenting a unique electronic and conformational profile. As with any novel compound of interest, a rigorous and unambiguous structural elucidation is the bedrock upon which all further research is built.

This technical guide provides an in-depth, predictive analysis of the spectroscopic data expected for this compound. In the absence of published experimental spectra for this exact molecule, this document serves as a roadmap for researchers, outlining the theoretical underpinnings, expected outcomes, and interpretive logic for its characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations are grounded in fundamental principles and data from analogous structures, ensuring a scientifically robust framework for analysis.

Molecular Structure and Numbering Scheme

A clear understanding of the molecular topology is crucial for interpreting spectroscopic data. The numbering convention used throughout this guide for this compound is presented below. This systematic numbering is essential for assigning NMR signals and discussing fragmentation patterns in mass spectrometry.

Caption: IUPAC Numbering Scheme for this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the elucidation of organic structures in solution.[1] By probing the magnetic environments of ¹H and ¹³C nuclei, we can deduce the connectivity and stereochemistry of a molecule.

Experimental Protocol: A Self-Validating Approach

A robust NMR analysis begins with a well-defined experimental procedure. The following protocol is designed to provide a comprehensive dataset for structural confirmation.

  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in ~0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is based on its excellent solubilizing power for a wide range of organic compounds and its relatively simple solvent signal. Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer. A higher field provides better signal dispersion, which is crucial for resolving complex spin systems.

    • Ensure a sufficient number of scans (typically 16-32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This technique simplifies the spectrum to single lines for each unique carbon, providing a direct count of non-equivalent carbons.[2]

    • Due to the low natural abundance of ¹³C, a larger number of scans is required (typically 1024 or more).

  • 2D NMR for Connectivity (COSY & HSQC):

    • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (J-coupling), identifying which protons are on adjacent carbons. Cross-peaks in the 2D map connect coupled protons.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon to which it is directly attached. This is an invaluable tool for unambiguously assigning both ¹H and ¹³C signals.

  • Data Processing: Process all spectra using appropriate software (e.g., Mnova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals to determine the relative number of protons for each resonance.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep Dissolve in CDCl3 with TMS H1_NMR 1D ¹H NMR Prep->H1_NMR C13_NMR 1D ¹³C NMR Prep->C13_NMR COSY 2D COSY H1_NMR->COSY HSQC 2D HSQC H1_NMR->HSQC Process FT, Phasing, Baseline Correction H1_NMR->Process C13_NMR->HSQC C13_NMR->Process COSY->Process HSQC->Process Integrate Integration (¹H) Process->Integrate Assign Signal Assignment Process->Assign Integrate->Assign Structure Structure Elucidation Assign->Structure

Caption: A streamlined workflow for NMR-based structure elucidation.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The predicted ¹H NMR spectrum is based on the analysis of chemical environments, including deshielding effects from the aromatic ring, the furan oxygen, and the carbonyl group.

Predicted Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.50s1HH-4Aromatic proton, singlet due to lack of adjacent protons. Deshielded by the fused ring system.
~6.90s1HH-8Aromatic proton, singlet. Shielded relative to H-4 due to its position further from the electron-withdrawing ketone.
~4.65t, J ≈ 7.0 Hz2HH-2Methylene protons adjacent to the furan oxygen, deshielded. Appears as a triplet due to coupling with H-3.
~3.20t, J ≈ 7.0 Hz2HH-3Methylene protons coupled to H-2.
~3.05t, J ≈ 7.5 Hz2HH-5Methylene protons α to the carbonyl group, deshielded. Appears as a triplet due to coupling with H-6.
~2.70t, J ≈ 7.5 Hz2HH-6Methylene protons β to the carbonyl group, coupled to H-5.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The ¹³C NMR spectrum is predicted by considering the hybridization and electronic environment of each carbon atom. The carbonyl carbon is expected to be the most downfield signal.

Predicted Shift (δ, ppm)Carbon AssignmentRationale
~205.0C-7Ketone carbonyl carbon, highly deshielded.
~158.0C-8aAromatic quaternary carbon attached to oxygen.
~145.0C-4aAromatic quaternary carbon.
~135.0C-3aAromatic quaternary carbon.
~128.0C-8bAromatic quaternary carbon.
~122.0C-4Aromatic CH.
~110.0C-8Aromatic CH.
~72.0C-2Aliphatic carbon attached to furan oxygen.
~35.0C-5Aliphatic carbon α to the carbonyl group.
~28.0C-3Aliphatic carbon β to the furan oxygen.
~25.0C-6Aliphatic carbon β to the carbonyl group.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific molecular vibrations.[3]

Experimental Protocol
  • Sample Preparation: The analysis can be performed on a solid sample using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide.

  • Data Acquisition: Record the spectrum on an FTIR spectrometer, typically over the range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands and assign them to the corresponding functional groups.

Predicted IR Absorption Bands

The key structural features of this compound are the aromatic ring, the C=O of the ketone, the C-O-C of the furan, and the aliphatic C-H bonds.

Wavenumber (cm⁻¹)IntensityVibration TypeAssignment
~3100-3000MediumC-H stretchAromatic C-H
~2950-2850MediumC-H stretchAliphatic (CH₂) C-H
~1710-1690 Strong, Sharp C=O stretch Conjugated Ketone
~1600, ~1470Medium-WeakC=C stretchAromatic ring
~1250StrongC-O stretchAryl-Alkyl Ether
~1100StrongC-O stretchAliphatic Ether (Furan)

The most diagnostic peak in the IR spectrum will be the strong, sharp absorption for the C=O stretch of the conjugated ketone. Its position, slightly lowered from a typical aliphatic ketone (~1715 cm⁻¹) to around 1700 cm⁻¹, is indicative of conjugation with the aromatic ring, which imparts more single-bond character to the carbonyl.[4]

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and offers structural clues through the analysis of its fragmentation patterns.[5]

Experimental Protocol
  • Ionization Method: Electron Ionization (EI) is a classic and effective method for analyzing relatively small, volatile organic molecules. It typically induces significant fragmentation, which is useful for structural analysis.

  • Mass Analyzer: A high-resolution mass spectrometer (such as a Time-of-Flight, TOF, or Orbitrap) is preferred. This allows for the determination of the exact mass of the molecular ion and its fragments, which can be used to calculate the elemental formula.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

Predicted Mass Spectrum and Fragmentation

The molecular formula of the target compound is C₁₁H₁₀O₂. The nominal molecular weight is 174 g/mol .

  • Molecular Ion (M⁺˙): The molecular ion peak is expected at m/z = 174 . Given the presence of a rigid, fused-ring system, this peak should be reasonably intense.

  • Key Fragmentation Pathways: The fragmentation of cyclic ketones and ethers often involves characteristic losses and rearrangements.[6][7]

    • α-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common pathway for ketones.[8] Loss of a CO molecule is a hallmark fragmentation of cyclic ketones.

      • M⁺˙ → [M - CO]⁺˙ (m/z 146): This would result from the loss of carbon monoxide, a very stable neutral molecule. This is predicted to be a significant fragment.

    • Retro-Diels-Alder (RDA) type reaction: The fused ring system may undergo concerted cleavage. For the tetrahydrofuran ring, cleavage could lead to the loss of ethylene (C₂H₄).

      • M⁺˙ → [M - C₂H₄]⁺˙ (m/z 146): Loss of ethylene from the furan ring. This fragment has the same mass as the [M-CO] fragment, and high-resolution MS would be needed to distinguish them.

    • Cleavage of the Aliphatic Ring: The five-membered aliphatic ring can also fragment.

      • [M - CO]⁺˙ → [C₉H₈O]⁺˙ (m/z 132) → [C₈H₅O]⁺ (m/z 117): Subsequent fragmentation of the m/z 146 ion could lead to further losses.

M [C₁₁H₁₀O₂]⁺˙ m/z = 174 (Molecular Ion) M_CO [C₁₀H₁₀O]⁺˙ m/z = 146 M->M_CO - CO M_C2H4 [C₉H₆O₂]⁺˙ m/z = 146 M->M_C2H4 - C₂H₄ (RDA) Fragment1 Further Fragments M_CO->Fragment1 - CH₃, etc. M_C2H4->Fragment1

Caption: Predicted major fragmentation pathways for the title compound under EI-MS.

Conclusion: A Unified Spectroscopic Picture

The structural elucidation of this compound is a synergistic process. ¹H and ¹³C NMR, supported by 2D correlation experiments, will definitively establish the carbon-hydrogen framework. IR spectroscopy provides rapid confirmation of the key conjugated ketone and ether functional groups. Finally, high-resolution mass spectrometry will confirm the elemental composition and provide corroborating structural evidence through predictable fragmentation patterns. By integrating these three powerful analytical techniques, researchers can achieve an unambiguous and comprehensive characterization of this important molecular scaffold, paving the way for its exploration in medicinal chemistry and materials science.

References

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A Technical Guide to the Biological Activity of Novel Indenofuran and Benzofuran Derivatives as Kinase Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The furan-fused heterocyclic systems, particularly indenofuran and its more broadly studied bioisostere, benzofuran, represent privileged scaffolds in medicinal chemistry.[1] Their derivatives, both naturally occurring and synthetic, exhibit a vast spectrum of biological activities, including potent anticancer properties.[2][3][4][5] This guide provides an in-depth technical overview for researchers and drug development professionals on the synthesis, biological evaluation, and mechanism of action of novel derivatives targeting critical oncogenic signaling pathways. We focus specifically on their role as protein kinase inhibitors, a cornerstone of modern targeted cancer therapy. This document details validated experimental protocols, summarizes key structure-activity relationship (SAR) data, and provides a framework for advancing lead compounds from in vitro screening to in vivo efficacy models.

The Benzofuran Scaffold: A Foundation for Potent Kinase Inhibitors

The benzofuran nucleus is a recurring motif in pharmacologically active compounds, valued for its rigid, planar structure and its capacity for diverse functionalization, which allows for fine-tuning of its physicochemical and biological properties.[5] In oncology, many small molecules incorporating this scaffold mediate their anticancer effects by inhibiting protein kinases, which are crucial enzymes that regulate cell growth, proliferation, and survival.[6] Dysregulation of kinase activity is a hallmark of many cancers, making them prime therapeutic targets. Benzofuran derivatives have been successfully developed as inhibitors of key kinases such as mTOR, Src, Aurora B, and various receptor tyrosine kinases (RTKs) like VEGFR and PDGFR.[1][6][7][8]

Mechanism of Action: Interruption of Oncogenic Kinase Signaling

Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, a fundamental mechanism of signal transduction.[9] In cancer, aberrant kinase signaling can lead to uncontrolled cell proliferation and survival. Small molecule inhibitors are typically designed to compete with ATP at its binding site in the kinase domain.[9]

A critical pathway frequently targeted is the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth and metabolism.[8] Benzofuran derivatives have been shown to effectively inhibit mTOR, blocking downstream signaling and inducing cytotoxicity in cancer cells.[8]

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., VEGFR) PI3K PI3K RTK->PI3K Activates GF Growth Factor GF->RTK Binds Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes Benzofuran Benzofuran Derivative (Inhibitor) Benzofuran->mTORC1 Inhibits

Caption: General workflow for the synthesis of benzofuran derivatives.

Step-by-Step Methodology:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add the ortho-hydroxy α-aminosulfone substrate (1.0 mmol), the bromo-dione substrate (e.g., 2-bromo-1,3-indandione, 1.1 mmol), and the catalyst, DMAP (0.2 mmol).

  • Reaction: Add anhydrous solvent (e.g., dichloromethane, 10 mL) and stir the mixture at room temperature.

  • Monitoring: Monitor the reaction's progress using thin-layer chromatography (TLC) until the starting material is consumed. This self-validating step ensures the reaction proceeds to completion before quenching.

  • Workup: Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure benzofuran derivative. [10]7. Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). [10][11]

In Vitro Biological Evaluation

A tiered approach to in vitro evaluation is essential to identify promising anticancer candidates. The workflow begins with broad cytotoxicity screening, followed by more specific assays to elucidate the mechanism of action.

Caption: Tiered workflow for in vitro evaluation of anticancer activity.

Protocol 4.1: MTT Cell Viability Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cells by measuring metabolic activity. [12]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer or HCT-116 colon cancer) in a 96-well plate at a density of 1 × 10⁴ cells per well and incubate for 24 hours at 37°C with 5% CO₂. [12]2. Compound Treatment: Treat the cells with serial dilutions of the benzofuran derivative (e.g., from 0.1 to 100 µM) and a vehicle control (DMSO). Incubate for 24-48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C. The conversion of yellow MTT to purple formazan crystals by metabolically active cells is a direct measure of viability.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.

Quantitative Data: In Vitro Anticancer Activity of Benzofuran Derivatives
Compound Class/DerivativeCancer Cell LineIC₅₀ (µM)Reference
Indenopyridine (6d)MCF-7 (Breast)4.34[13]
Indenopyridine (6n)MCF-7 (Breast)6.84[13]
5-nitrofuran-isatin hybrid (3)HCT-116 (Colon)1.62[14]
3-Amidobenzofuran (28g)MDA-MB-231 (Breast)3.01[15]
3-Amidobenzofuran (28g)HCT-116 (Colon)5.20[15]
Brominated Benzofuran (1c)K562 (Leukemia)2.6[11]
Brominated Benzofuran (3d)MOLT-4 (Leukemia)2.2[11]
Protocol 4.2: Cell Cycle Analysis

This assay determines if the compound's cytotoxic effect is due to arrest at a specific phase of the cell cycle. [12]

  • Treatment: Treat cells (e.g., 1 x 10⁶ cells in a 6-well plate) with the test compound at its IC₅₀ concentration for 24 hours.

  • Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and fix in 70% ethanol at -20°C overnight.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases reveals any cell cycle arrest. For instance, many tubulin-targeting agents cause arrest in the G2/M phase. [12]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the benzofuran scaffold has yielded crucial insights into the structural requirements for potent anticancer activity.

  • Halogenation: The addition of halogen atoms, particularly bromine or chlorine, to the benzofuran ring or its substituents often results in a significant increase in cytotoxic activity. [5][11]This is likely due to enhanced binding interactions within the target protein's active site. The SAR analysis of certain derivatives indicated that introducing bromine to a methyl or acetyl group attached to the benzofuran system increased their cytotoxicity. [11]* Substitution at C-2: Modifications at the C-2 position of the benzofuran ring are critical for cytotoxic activity. [5]Introducing ester groups or other heterocyclic rings at this position can significantly influence the compound's selectivity and potency. [5]* Hybrid Molecules: Hybridizing the benzofuran core with other pharmacophores known for anticancer activity (e.g., chalcone, triazole, piperazine) has emerged as a powerful strategy to create potent cytotoxic agents with novel mechanisms of action. [5]

In Vivo Efficacy Studies

Promising lead compounds identified through in vitro screening must be validated in animal models to assess their therapeutic potential.

Protocol 6.1: Human Tumor Xenograft Model

This protocol is the gold standard for evaluating the in vivo anticancer efficacy of a novel compound. [1]

  • Cell Culture and Animal Model: Culture human cancer cells (e.g., QGY-7401 liver cancer) to the logarithmic growth phase. Use female athymic nude mice (4-6 weeks old) for the study. [1]2. Tumor Implantation: Subcutaneously inject approximately 5 × 10⁶ cancer cells into the right flank of each mouse.

  • Treatment: Once tumors reach a palpable volume (e.g., 100-150 mm³), randomize the mice into treatment groups (vehicle control, test compound at different doses). Administer the compound via an appropriate route (e.g., intraperitoneal injection or oral gavage) on a predetermined schedule.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week. The causality is clear: effective compounds should reduce tumor growth without causing significant toxicity (as measured by body weight loss).

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Analyze the tumors for biomarkers of drug activity, such as inhibition of protein phosphorylation (e.g., phospho-histone H3 for Aurora kinase inhibitors), to validate the mechanism of action in vivo. [1]

Quantitative Data: In Vivo Efficacy of a Benzofuran Kinase Inhibitor

The following data for a representative Aurora B kinase inhibitor (Compound S6) demonstrates a dose-dependent antitumor effect. [1]

Parameter Vehicle Control Compound S6 (50 mg/kg) Compound S6 (100 mg/kg)
Tumor Volume (mm³) 1250 ± 150 750 ± 120 450 ± 100
Tumor Growth Inhibition (%) - 40% 64%

| Phospho-Histone H3 Inhibition (%) | - | 55% | 80% |

Conclusion and Future Directions

Indenofuran and benzofuran derivatives continue to be a rich source of novel anticancer drug candidates. Their synthetic tractability and ability to potently and selectively inhibit a wide range of oncogenic kinases underscore their therapeutic potential. Future research should focus on optimizing the pharmacokinetic properties of lead compounds to improve their bioavailability and in vivo efficacy. Furthermore, exploring novel hybrid molecules that target multiple nodes within a signaling pathway or engage in dual-target inhibition could provide a powerful strategy to overcome drug resistance, a major challenge in cancer therapy.

References

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  • Yang, T. H., Hsu, R. J., Huang, W. H., & Lee, A. R. (2021). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Journal of Food and Drug Analysis, 29(2), 185-201. Available from: [Link]

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Indenofurans: Strategic Synthesis, High-Purity Isolation, and Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: The Rise of the Indenofuran Scaffold

The fusion of an indanone core with a furan ring gives rise to the indenofuran scaffold, a privileged heterocyclic system that has garnered significant attention in medicinal chemistry and materials science.[1][2] These compounds are not merely synthetic curiosities; they represent a class of molecules with diverse and potent biological activities, including antioxidant, anti-inflammatory, antimicrobial, and antitumor properties.[1][3][4][5] The therapeutic potential of indenofuran derivatives is vast, with ongoing research exploring their roles in neurodegenerative disease treatment and their application as novel therapeutic agents.[6] This guide provides a comprehensive technical overview of the state-of-the-art methodologies for the synthesis, isolation, and definitive characterization of indenofuran compounds, grounded in field-proven insights and robust analytical validation.

Part 1: The Synthetic Blueprint - Modern Approaches to Indenofuran Construction

The efficient construction of the indenofuran core is paramount. Modern synthetic strategies have moved towards atom-economical, high-yield, and environmentally benign methodologies. One-pot, multi-component reactions and cascade cyclizations are at the forefront of this effort.

Nanocatalyst-Mediated One-Pot Synthesis

A highly efficient and green approach involves the one-pot, three-component reaction of ninhydrin, a primary amine, and a 1,3-dicarbonyl compound or polyphenol.[1][2] The causality behind this method's success lies in the choice of catalyst. While traditional methods might use glacial acetic acid, the use of magnetically reusable Fe₃O₄ nanoparticles (MNPs) has proven superior.[1]

Why Fe₃O₄ Nanoparticles?

  • Enhanced Catalytic Activity: Nanocatalysts present a larger surface area-to-volume ratio compared to their bulk counterparts, leading to superior catalytic activity.[1][2]

  • Simplified Work-Up: The magnetic nature of the Fe₃O₄ MNPs allows for their simple and efficient removal from the reaction mixture using an external magnet, eliminating the need for tedious filtration or chromatographic separation of the catalyst.[1]

  • Reusability & Cost-Effectiveness: The recovered MNPs can be washed and reused multiple times without significant loss of activity, making the process more sustainable and economical.[1]

  • High Yield & Purity: This method consistently produces high yields of the desired indenofuran derivatives with clean reaction profiles.[1]

G cluster_reactants Reactants cluster_workup Work-Up Ninhydrin Ninhydrin Reaction One-Pot Reaction (Elevated Temp.) Ninhydrin->Reaction Polyphenol Polyphenol / 1,3-Dicarbonyl Polyphenol->Reaction Catalyst Fe₃O₄ Nanoparticles (Catalyst) Catalyst->Reaction catalyzes Solvent Acetonitrile (Solvent) Solvent->Reaction in MagneticSep Magnetic Separation Reaction->MagneticSep yields MagneticSep->Catalyst recovered CrudeProduct Crude Indenofuran (in solution) MagneticSep->CrudeProduct isolates

Caption: Workflow for Fe₃O₄ MNP-catalyzed one-pot synthesis of indenofurans.

Tandem and Dearomative Cycloaddition Strategies

For constructing more complex polycyclic indenofuran systems, tandem and dearomative cycloaddition reactions offer a powerful and elegant approach.[7][8] A notable example is the dearomative (3+2) cycloaddition of 2-nitrobenzofurans with para-quinamines.[8] This reaction proceeds with high diastereoselectivity to afford benzofuro[3,2-b]indol-3-one derivatives, demonstrating the power of this strategy to rapidly build molecular complexity.[8]

Causality of Success:

  • Step Economy: Multiple bonds are formed in a single, controlled sequence, avoiding the need to isolate intermediates.

  • Stereochemical Control: The concerted or highly ordered nature of cycloaddition reactions often results in excellent control over the stereochemistry of the newly formed chiral centers.[8]

Synthetic Method Key Reactants Catalyst/Conditions Typical Yield Key Advantages Reference
One-Pot MNP SynthesisNinhydrin, PolyphenolsFe₃O₄ MNPs, Acetonitrile, HeatHighGreen, easy catalyst recovery, simple work-up[1]
Dearomative (3+2) Cycloaddition2-Nitrobenzofurans, p-QuinaminesK₂CO₃, Acetonitrile, 65 °CUp to 98%High complexity, excellent diastereoselectivity[8]
Cascade Cyclizationo-Hydroxy α-aminosulfones, Bromo-indandioneDMAP (mediate)>95%High efficiency, good substrate versatility[7]

Part 2: The Isolation Gauntlet - From Crude Mixture to Purified Compound

The isolation and purification of the target indenofuran compound from the crude reaction mixture is a critical, multi-step process that dictates the final purity and is essential for accurate characterization and biological testing. The strategy must be self-validating, with analytical checks at each stage.

G Crude Crude Reaction Mixture (Post-Catalyst Removal) SolventEvap Solvent Evaporation (Rotary Evaporator) Crude->SolventEvap CrudeSolid Crude Solid/Oil SolventEvap->CrudeSolid TLC TLC Analysis (Solvent System Optimization) CrudeSolid->TLC sample for CC Column Chromatography (Silica Gel) CrudeSolid->CC load onto TLC->CC informs Fractions Collect Fractions CC->Fractions TLC2 TLC Analysis of Fractions Fractions->TLC2 analyze Combine Combine Pure Fractions TLC2->Combine identify FinalEvap Final Solvent Evaporation Combine->FinalEvap Pure Pure Indenofuran Compound FinalEvap->Pure Characterization Proceed to Characterization (NMR, MS, etc.) Pure->Characterization

Caption: A self-validating workflow for the isolation and purification of indenofurans.

Protocol 1: General Purification of an Indenofuran Derivative

This protocol assumes the synthesis described in section 1.1.

1. Initial Work-Up & Extraction: a. After magnetic removal of the Fe₃O₄ catalyst, transfer the acetonitrile solution to a round-bottom flask. b. Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude solid or oil. c. Redissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel. d. Wash the organic layer sequentially with deionized water and brine to remove any water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate.

2. Chromatographic Purification (Column Chromatography): a. Rationale for Adsorbent: Silica gel is the standard stationary phase for compounds of moderate polarity like indenofurans.[9] b. Mobile Phase Selection: Determine the optimal solvent system (e.g., a hexane/ethyl acetate mixture) using Thin-Layer Chromatography (TLC).[9] The goal is to achieve a retention factor (R_f) of ~0.3 for the target compound for good separation. c. Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate) and pack the column. d. Sample Loading: Adsorb the dried crude product onto a small amount of silica gel. Gently layer this onto the top of the packed column. e. Elution: Begin elution with the low-polarity mobile phase, gradually increasing the polarity (gradient elution) as required to move the compound down the column. f. Fraction Collection: Collect fractions and monitor their composition by TLC. g. Validation: Combine fractions containing the pure compound (as determined by a single spot on TLC). Evaporate the solvent to yield the purified indenofuran.

3. Advanced Purification (If Necessary):

  • For challenging separations or to achieve >99% purity for biological assays, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice.[9][10]

Part 3: Definitive Structural Elucidation

Unambiguous structural characterization is the cornerstone of chemical research. A combination of spectroscopic and spectrometric techniques is required to confirm the identity and purity of the isolated indenofuran compound.[11][12] Hyphenated techniques like HPLC-NMR-MS are particularly powerful for analyzing complex mixtures or metabolites directly.[13][14]

G cluster_spectrometry Mass Spectrometry cluster_spectroscopy Spectroscopy PureCompound Purified Indenofuran MS MS (ESI/APCI) PureCompound->MS Molecular Weight NMR NMR (¹H, ¹³C, COSY, HSQC) PureCompound->NMR Connectivity & Skeleton IR FTIR PureCompound->IR Functional Groups UV UV-Vis PureCompound->UV Conjugated System HRMS HRMS MS->HRMS FinalStructure Confirmed Structure HRMS->FinalStructure Elemental Formula NMR->FinalStructure Definitive Structure IR->FinalStructure Confirms Groups (e.g., C=O)

Sources

In silico modeling of 2,3,5,6-Tetrahydro-7H-indeno[5,6-B]furan-7-one interactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: In Silico Modeling of 2,3,5,6-Tetrahydro-7H-indeno[5,6-B]furan-7-one Interactions

Prepared by: Gemini, Senior Application Scientist

Abstract

The this compound scaffold represents a compelling starting point for drug discovery, belonging to a class of furan-containing compounds known for a wide array of biological activities.[1][2] This technical guide provides a comprehensive, methodology-focused framework for the in silico evaluation of this molecule. We eschew a rigid template, instead presenting a logical, field-proven workflow that a computational chemist or drug development professional would follow. This document details the strategic rationale and step-by-step protocols for ligand and target preparation, molecular docking, molecular dynamics (MD) simulations, pharmacophore modeling, and ADMET prediction. By grounding each step in established scientific principles and citing authoritative protocols, this guide serves as a practical blueprint for researchers aiming to elucidate the therapeutic potential of novel chemical entities.

Introduction: The Rationale for a Computational Approach

The indenofuran core is a hybrid structure that merges an indanone moiety, known for a broad spectrum of biological activities including anticancer and anti-inflammatory effects, with a furan ring, a classic heterocyclic component in medicinal chemistry.[2][3] The specific compound, this compound (henceforth referred to as IF-7), possesses a molecular formula of C₁₁H₈O₂ and a molecular weight of 172.18 g/mol .[4] Its therapeutic potential is, as of now, largely unexplored.

Computer-Aided Drug Design (CADD) offers a resource-efficient pathway to explore this potential, allowing for the rapid screening of biological targets and the prediction of pharmacokinetic properties before committing to costly and time-consuming synthesis and in vitro testing.[5] This in silico-first approach enables the generation of testable hypotheses regarding the molecule's mechanism of action, binding affinity, and drug-likeness, significantly accelerating the drug discovery pipeline.[5][6] This guide will use Phosphoinositide 3-kinase (PI3K), a key enzyme in cell signaling and a validated cancer target, as an exemplary case study, given that related benzofuran derivatives have demonstrated inhibitory activity against it.[7][8]

The In Silico Modeling Workflow: A Strategic Overview

The journey from a single molecule to a potential drug candidate is a multi-step process. Our computational workflow is designed to be iterative and self-validating, where the output of one stage informs the input of the next. The process begins with defining the ligand and target, proceeds to predict their interaction, validates the stability of that interaction, and finally evaluates the broader "drug-like" potential of the ligand.

In_Silico_Workflow cluster_0 Preparation cluster_1 Interaction & Dynamics cluster_2 Analysis & Prediction Ligand_Prep 3.0 Ligand Preparation (IF-7) Docking 5.0 Molecular Docking Ligand_Prep->Docking ADMET 8.0 ADMET Prediction Ligand_Prep->ADMET Target_Prep 4.0 Target Preparation (PI3K) Target_Prep->Docking MD_Sim 6.0 Molecular Dynamics Docking->MD_Sim Top Pose Pharmacophore 7.0 Pharmacophore Modeling Docking->Pharmacophore Binding Mode Conclusion Conclusion & Lead Optimization MD_Sim->Conclusion Pharmacophore->Conclusion ADMET->Conclusion Docking_Workflow cluster_0 AutoDock Protocol Input_Protein Prepared Protein (PDBQT) Grid_Box 1. Define Grid Box (Active Site Definition) Input_Protein->Grid_Box Input_Ligand Prepared Ligand (PDBQT) Set_Params 2. Set Search Parameters (Lamarckian Genetic Algorithm) Input_Ligand->Set_Params Run_Docking 3. Execute AutoDock (Conformational Search) Grid_Box->Run_Docking Set_Params->Run_Docking Analyze 4. Analyze Results (Scoring & Clustering) Run_Docking->Analyze Output_Pose Best Binding Pose Analyze->Output_Pose Output_Energy Binding Energy (kcal/mol) Analyze->Output_Energy MD_Workflow cluster_0 MD Simulation Protocol Docked_Complex Best Docked Pose System_Build 1. System Building (Solvation & Ionization) Docked_Complex->System_Build Minimization 2. Energy Minimization System_Build->Minimization Equilibration 3. NVT/NPT Equilibration Minimization->Equilibration Production 4. Production MD Run Equilibration->Production Trajectory Trajectory File Production->Trajectory Analysis Trajectory Analysis (RMSD, RMSF, MM/GBSA) Trajectory->Analysis

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Methodological & Application

Protocol for synthesizing 2,3,5,6-Tetrahydro-7H-indeno[5,6-B]furan-7-one in lab

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Laboratory Synthesis of 2,3,5,6-Tetrahydro-7H-indeno[5,6-b]furan-7-one

Abstract

The indeno-furan scaffold is a core motif in various biologically active molecules, with certain isomers showing high potency and selectivity for therapeutic targets such as melatonin receptors.[1][2] While the indeno[5,4-b]furan series is well-documented, the isomeric this compound represents a valuable synthetic target for expanding the chemical space in drug discovery programs. This document presents a robust and detailed protocol for a proposed multi-step synthesis of this target compound. The synthetic strategy is grounded in well-established, high-yielding chemical transformations, including Friedel-Crafts acylation, Willgerodt-Kindler reaction, Arndt-Eistert homologation, and intramolecular acylation for ring closure. This guide provides a comprehensive, step-by-step methodology intended for researchers in organic synthesis, medicinal chemistry, and drug development, complete with mechanistic rationales, safety protocols, and characterization guidelines.

Introduction and Synthetic Strategy

Fused heterocyclic systems are foundational to medicinal chemistry.[3] The target molecule, this compound, is a tricyclic ether containing a dihydrofuran ring fused to an indanone core. The synthesis of indanones and furan-containing heterocycles often relies on cyclization reactions of functionalized aromatic precursors.[4][5]

Our proposed synthetic route is a four-step sequence designed for efficiency and reliability, commencing with the commercially available 2,3-dihydrobenzofuran. The core logic is to first establish a functional "handle" on the aromatic ring, extend it to the requisite length for cyclization, and finally, execute an intramolecular Friedel-Crafts acylation to construct the indanone ring system.

DOT Script for Synthetic Pathway

G A 2,3-Dihydrobenzofuran B Step 1: Friedel-Crafts Acylation (Acetyl Chloride, AlCl₃) A->B C 6-Acetyl-2,3-dihydrobenzofuran B->C D Step 2: Willgerodt-Kindler Reaction (Sulfur, Morpholine; then H₃O⁺) C->D E (2,3-Dihydrobenzofuran-6-yl)acetic Acid D->E F Step 3: Arndt-Eistert Homologation (1. SOCl₂; 2. CH₂N₂; 3. Ag₂O, H₂O) E->F G 3-(2,3-Dihydrobenzofuran-6-yl)propanoic Acid F->G H Step 4: Intramolecular Acylation (Polyphosphoric Acid, Heat) G->H I This compound (Target Molecule) H->I G cluster_0 Reaction Phase cluster_1 Work-up Phase cluster_2 Purification & Analysis A Combine Reagents (Under N₂, 0 °C) B Stir & Monitor (TLC) A->B C Quench Reaction (Ice/HCl) B->C D Liquid-Liquid Extraction C->D E Wash & Dry (Brine, MgSO₄) D->E F Concentrate in vacuo E->F G Column Chromatography F->G H Characterization (NMR, MS, IR) G->H

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Application Notes and Protocols for the In Vitro Evaluation of 2,3,5,6-Tetrahydro-7H-indeno[5,6-B]furan-7-one in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The relentless pursuit of novel therapeutic agents against cancer is a cornerstone of modern biomedical research. Among the vast chemical landscapes explored, heterocyclic compounds, particularly those containing furan and fused ring systems, have emerged as a promising class of molecules with significant anti-cancer potential.[1][2] This document provides a detailed guide for researchers, scientists, and drug development professionals on the in vitro evaluation of 2,3,5,6-Tetrahydro-7H-indeno[5,6-B]furan-7-one , a novel compound with a unique indeno-furan scaffold.

Due to the limited availability of direct studies on this specific molecule, this application note will leverage established findings from structurally related furan, indeno-pyridine, and naphthofuran derivatives to propose a plausible mechanism of action and a comprehensive suite of protocols to rigorously test this hypothesis.[3][4][5][6] The methodologies outlined herein are designed to be self-validating, providing a robust framework for characterizing the anti-cancer properties of this compound.

Hypothesized Mechanism of Action

Based on the known biological activities of analogous heterocyclic compounds, it is hypothesized that this compound exerts its anti-cancer effects through a multi-pronged mechanism involving the induction of apoptosis and cell cycle arrest. Furan-containing molecules have been shown to modulate critical signaling pathways that govern cell fate.[1][6] Specifically, we propose that this compound may trigger the intrinsic apoptotic pathway by altering the balance of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to mitochondrial dysfunction and subsequent activation of the caspase cascade.[7][8][9][10] Concurrently, it is plausible that the compound disrupts the normal progression of the cell cycle by modulating the activity of cyclin-dependent kinases (CDKs), leading to arrest at key checkpoints.[11][12][13][14] The tumor suppressor protein p53 is often a key regulator in these processes, and its potential involvement will also be considered.[15][16][17][18][19]

Hypothesized Signaling Pathway cluster_0 This compound cluster_1 Cellular Response cluster_2 Downstream Effects cluster_3 Cellular Outcome Compound Compound p53 p53 Activation Compound->p53 Bcl2_family Modulation of Bcl-2 Family Compound->Bcl2_family CDK_Inhibition CDK Inhibition Compound->CDK_Inhibition p53->Bcl2_family p53->CDK_Inhibition Mitochondria Mitochondrial Dysfunction Bcl2_family->Mitochondria Cell_Cycle_Arrest Cell Cycle Arrest CDK_Inhibition->Cell_Cycle_Arrest Caspase_Cascade Caspase Activation Mitochondria->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Hypothesized signaling pathway of the compound.

Experimental Protocols

The following protocols provide a step-by-step guide to systematically evaluate the anti-cancer properties of this compound.

Cell Viability Assays (MTT/XTT)

Principle: These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability.[7] In viable cells, mitochondrial dehydrogenases reduce a tetrazolium salt (MTT or XTT) to a colored formazan product, the absorbance of which is proportional to the number of living cells.[7]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT/XTT Addition:

    • For MTT: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • For XTT: Prepare the XTT labeling mixture according to the manufacturer's instructions and add 50 µL to each well. Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization (for MTT): Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (570 nm for MTT, 450-500 nm for XTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Cell Viability Assay Workflow cluster_0 Preparation cluster_1 Treatment cluster_2 Assay cluster_3 Measurement cluster_4 Analysis Seed_Cells Seed Cells in 96-well Plate Treat_Cells Treat with Compound (24, 48, 72h) Seed_Cells->Treat_Cells Add_Reagent Add MTT/XTT Reagent Treat_Cells->Add_Reagent Incubate Incubate Add_Reagent->Incubate Read_Absorbance Read Absorbance Incubate->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50

Caption: Workflow for cell viability assessment.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and is detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V. Propidium iodide (PI), a fluorescent nucleic acid stain, can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.[3]

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

Principle: This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[15][16] PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.[15]

Protocol:

  • Cell Treatment: Treat cells with the compound as described for the apoptosis assay.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data will generate a histogram from which the percentage of cells in each phase of the cell cycle can be quantified.

Western Blot Analysis

Principle: Western blotting is used to detect and quantify the expression levels of specific proteins involved in apoptosis and cell cycle regulation.

Protocol:

  • Protein Extraction: Treat cells with the compound, harvest, and lyse them in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, Cyclin B1, CDK1, p53, and a loading control like β-actin or GAPDH).

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities to determine the relative protein expression levels.

Western Blot Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection cluster_3 Analysis Protein_Extraction Protein Extraction from Treated Cells SDS_PAGE SDS-PAGE Protein_Extraction->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Detection (ECL) Secondary_Ab->Detection Quantification Densitometry Detection->Quantification

Caption: General workflow for Western Blot analysis.

Data Presentation

Summarize quantitative data in clear and concise tables for easy interpretation and comparison.

Table 1: Cytotoxicity of this compound

Cell LineIncubation Time (h)IC50 (µM)
MCF-724
48
72
HeLa24
48
72
A54924
48
72

Table 2: Effect of this compound on Cell Cycle Distribution in MCF-7 Cells

Treatment% G0/G1% S% G2/M
Vehicle Control
Compound (IC50/2)
Compound (IC50)
Compound (2 x IC50)

Table 3: Apoptosis Induction by this compound in MCF-7 Cells

Treatment% Viable% Early Apoptosis% Late Apoptosis/Necrosis
Vehicle Control
Compound (IC50/2)
Compound (IC50)
Compound (2 x IC50)

References

  • Choi, Y. J. (2017). Assaying cell cycle status using flow cytometry. Current protocols in stem cell biology, 42(1), 1B-8. [Link]

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  • Zhang, Y., Li, Y., Wang, Y., Zhang, Y., & Li, J. (2021). Synthesis, in vitro antitumor activity and molecular mechanism of novel furan derivatives and their precursors. Letters in Drug Design & Discovery, 18(6), 576-588. [Link]

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Sources

Application Notes and Protocols: Evaluating 2,3,5,6-Tetrahydro-7H-indeno[5,6-B]furan-7-one as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1] This has made them a major class of drug targets.[2] The indenofuranone scaffold is an emerging pharmacophore with potential for kinase inhibition. This document provides a comprehensive guide for the investigation of a novel compound, 2,3,5,6-Tetrahydro-7H-indeno[5,6-B]furan-7-one, as a potential kinase inhibitor. We present a strategic workflow, from initial in vitro screening to cellular characterization and mechanism of action studies, designed to rigorously evaluate its therapeutic potential.

Introduction: The Rationale for Investigating Indenofuranones

While the broader indanone scaffold has been explored for a range of biological activities, including anticancer properties, the specific potential of indenofuranone derivatives as kinase inhibitors is an area of growing interest.[3][4] Related compounds, such as benzofuran-3(2H)-one derivatives, have been identified as potent inhibitors of kinases like DRAK2, highlighting the promise of this chemical class.[5] Kinase inhibitors often target the ATP-binding site, and the planar, heterocyclic structure of the indenofuranone core presents a compelling starting point for designing molecules that can effectively compete with ATP.[1][6]

This guide focuses on this compound, a compound whose potential as a kinase inhibitor has not been extensively explored. We propose a hypothetical investigation targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is a critical process for tumor growth and metastasis.[7] Inhibiting VEGFR-2 is a clinically validated strategy in oncology.[7][8]

Compound Profile: this compound

PropertyValueSource
Molecular FormulaC₁₁H₁₀O₂PubChem
Molecular Weight174.19 g/mol PubChem
StructureChemical structure of a similar compound, 1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one(Structure of a similar isomer for illustrative purposes)[9]

Experimental Workflow: A Multi-Step Approach to Inhibitor Validation

A robust evaluation of a potential kinase inhibitor requires a tiered approach, moving from broad screening to detailed mechanistic studies.[6] This ensures that resources are focused on the most promising candidates.

G cluster_0 In Vitro Characterization cluster_1 Cellular & Mechanistic Studies A Primary Screening: In Vitro Kinase Assay (VEGFR-2) B Dose-Response & IC50 Determination A->B C Kinase Selectivity Profiling B->C D Cell-Based Assay: Inhibition of VEGFR-2 Phosphorylation C->D Advance to Cellular Assays E Mechanism of Action: ATP Competition Assay D->E F Downstream Pathway Analysis: Western Blot for p-ERK E->F

Caption: A streamlined workflow for kinase inhibitor validation.

In Vitro Kinase Inhibition Assays

The initial step is to determine if the compound directly inhibits the target kinase's enzymatic activity.[6] A variety of assay formats are available, including radiometric, fluorescence-based, and luminescence-based methods.[6][10] We will describe a common fluorescence-based assay.

Protocol: In Vitro VEGFR-2 Kinase Activity Assay

This protocol is adapted from a generic fluorescence-based kinase assay kit, which measures the amount of ADP produced as a surrogate for kinase activity.[11]

Materials:

  • Recombinant human VEGFR-2 kinase

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • This compound (dissolved in DMSO)

  • Positive control inhibitor (e.g., Sorafenib)[7]

  • ADP detection reagent (commercially available kits)

  • 384-well black plates

  • Fluorescent plate reader (Ex/Em = 530/590 nm)[11]

Procedure:

  • Compound Preparation: Prepare a serial dilution of the indenofuranone compound in DMSO. A typical starting range is from 100 µM to 1 nM.

  • Reaction Setup: In a 384-well plate, add 5 µL of the test compound dilutions. Include wells for a positive control (Sorafenib), a negative control (DMSO vehicle), and a no-enzyme control.[11]

  • Enzyme Addition: Add 10 µL of VEGFR-2 enzyme solution to each well (except the no-enzyme control). Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Initiate Kinase Reaction: Add 5 µL of a substrate/ATP mixture to all wells to start the reaction. The final concentrations should be optimized, but a starting point is 20 µM ATP and 0.5 mg/mL peptide substrate.

  • Incubation: Incubate the plate for 60 minutes at 30°C.

  • Detection: Add 20 µL of the ADP detection reagent to each well. Incubate for 10 minutes at room temperature.[11]

  • Measurement: Read the fluorescence intensity using a plate reader.

Data Analysis: IC50 Determination

The fluorescence signal is inversely proportional to kinase activity (as ADP is produced). Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[6]

Example Data:

CompoundTarget KinaseIC50 (nM)
IndenofuranoneVEGFR-285
SorafenibVEGFR-241.1[7]

Cellular Target Engagement and Pathway Analysis

Confirming that the compound inhibits the kinase within a cellular context is a critical next step.[6] This validates that the compound is cell-permeable and can engage its target in a complex biological environment.

Protocol: Cellular VEGFR-2 Phosphorylation Assay

This assay measures the phosphorylation of VEGFR-2 in response to VEGF stimulation in cultured cells. Human Umbilical Vein Endothelial Cells (HUVECs) are a relevant cell model.

Materials:

  • HUVECs

  • Endothelial Cell Growth Medium

  • VEGF-A

  • This compound

  • Cell lysis buffer

  • Phospho-VEGFR-2 (Tyr1175) and Total VEGFR-2 antibodies

  • ELISA or Western Blotting reagents

Procedure:

  • Cell Culture: Plate HUVECs and grow to 80-90% confluency.

  • Serum Starvation: Serum-starve the cells for 4-6 hours to reduce basal kinase activity.

  • Compound Treatment: Pre-treat the cells with various concentrations of the indenofuranone compound for 2 hours.

  • Stimulation: Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10 minutes.

  • Cell Lysis: Wash the cells with cold PBS and lyse them.

  • Quantification: Determine the levels of phosphorylated and total VEGFR-2 using an ELISA kit or by Western Blotting.[12]

G cluster_0 Cellular Assay Workflow A Plate & Starve HUVECs B Pre-treat with Indenofuranone A->B C Stimulate with VEGF-A B->C D Lyse Cells C->D E Measure p-VEGFR-2 (ELISA / Western) D->E

Caption: Workflow for the cellular phosphorylation assay.

Downstream Signaling Analysis

To confirm the functional consequence of VEGFR-2 inhibition, assess the phosphorylation status of downstream signaling proteins like ERK (MAPK).

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates Ras Ras PLCg->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Phosphorylates Angiogenesis Angiogenesis ERK->Angiogenesis Promotes Indenofuranone Indenofuranone Indenofuranone->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway.

Mechanism of Action: ATP Competition

Understanding how a compound inhibits a kinase is crucial for its development.[6] Most kinase inhibitors are ATP-competitive. This can be determined by running the in vitro kinase assay with varying concentrations of ATP.

Protocol:

  • Perform the VEGFR-2 Kinase Activity Assay as described in section 3.1.

  • Set up multiple plates, each with a different, fixed concentration of ATP (e.g., 10 µM, 50 µM, 100 µM, 200 µM).

  • On each plate, determine the IC50 of the indenofuranone compound.

Expected Outcome: If the compound is ATP-competitive, its apparent IC50 value will increase as the ATP concentration increases. This is because more ATP is present to outcompete the inhibitor for binding to the enzyme's active site.

Conclusion and Future Directions

This application note outlines a systematic approach to evaluate this compound as a potential VEGFR-2 inhibitor. The described protocols provide a framework for determining its in vitro potency, cellular activity, and mechanism of action. Positive results from these studies would warrant further investigation, including:

  • Kinome-wide selectivity profiling: To assess off-target effects.[6]

  • Structural biology studies: Co-crystallization with the kinase domain to understand binding interactions.

  • Pharmacokinetic and in vivo efficacy studies: To evaluate the compound's drug-like properties and therapeutic potential in animal models.[6]

The exploration of novel scaffolds like the indenofuranone core is essential for the discovery of next-generation kinase inhibitors with improved efficacy and selectivity.

References

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Klink, T. A. (2012). Assay Development for Protein Kinase Enzymes. In Methods in Molecular Biology (Vol. 795, pp. 39-59). Humana Press. [Link]

  • Abdel-Moneim, A. M., et al. (2021). Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. ACS Omega, 6(1), 589-602. [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?[Link]

  • PubChem. 1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one. [Link]

  • Singh, S., et al. (2023). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. Molecular and Cellular Biochemistry, 478(5), 1069-1085. [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. [Link]

  • Wu, J., et al. (2017). Discovery of benzofuran-3(2H)-one derivatives as novel DRAK2 inhibitors that protect islet β-cells from apoptosis. European Journal of Medicinal Chemistry, 130, 284-298. [Link]

  • Ostrowska, K. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451-494. [Link]

  • Byrne, D. P., et al. (2023). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Cell and Developmental Biology, 11, 1137021. [Link]

  • Yang, T. H., et al. (2019). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Mini-Reviews in Medicinal Chemistry, 19(13), 1059-1074. [Link]

  • Ostrowska, K. (2017, March 9). Synthesis of 1-indanones with a broad range of biological activity. ResearchGate. [Link]

  • Chemical Synthesis Database. 5,6-dihydro-7H-indeno[5,6-b]furan-7-one. [Link]

  • Bantscheff, M., et al. (2014). Quantitative Proteomics of Kinase Inhibitor Targets and Mechanisms. ACS Chemical Biology, 9(12), 2743-2751. [Link]

  • de Oliveira, P. F., et al. (2022). Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. Molecules, 27(19), 6527. [Link]

  • Kandeel, M., et al. (2024). Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. Archiv der Pharmazie, 357(2), e2300457. [Link]

  • HMP Education. (2018, February 6). HCC Whiteboard #2: The Mechanisms of Action of Tyrosine Kinase Inhibitors. YouTube. [Link]

  • Schnoelzer, K., et al. (2020). 4,5,7‐Trisubstituted indeno[1,2‐b]indole inhibits CK2 activity in tumor cells equivalent to CX‐4945 and shows strong anti‐migratory effects. The FEBS Journal, 287(18), 3994-4014. [Link]

Sources

Application Notes & Protocols: A Strategic Guide to In Vitro Assay Development for 2,3,5,6-Tetrahydro-7H-indeno[5,6-B]furan-7-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed framework for the development of in vitro assays to characterize the biological activity of the novel small molecule, 2,3,5,6-Tetrahydro-7H-indeno[5,6-B]furan-7-one. Recognizing the limited existing biological data for this compound, we present a strategic, multi-pronged approach. This document is designed for researchers, scientists, and drug development professionals, offering a logical progression from hypothesis-driven assays, based on structural similarities to known therapeutic agents, to broader phenotypic screens to uncover novel mechanisms of action. Each section provides not only step-by-step protocols but also the scientific rationale behind the experimental choices, ensuring a robust and self-validating investigative process.

Introduction: Unveiling the Potential of a Novel Scaffold

The compound this compound is a tricyclic indanone derivative. While this specific molecule is not extensively characterized in the literature for its biological effects, its core structure is noteworthy. Indanone scaffolds are present in a wide array of biologically active compounds, exhibiting properties ranging from antiviral and anti-inflammatory to anticancer activities[1]. Furthermore, this molecule is structurally related to key intermediates in the synthesis of therapeutic agents such as Ramelteon, a potent and selective melatonin receptor agonist used in the treatment of insomnia[2][3].

This structural relationship provides a logical starting point for our investigation, suggesting a potential interaction with G-protein coupled receptors (GPCRs), specifically the melatonin receptors (MT1 and MT2). However, to ensure a comprehensive evaluation, our strategy will also incorporate broader, unbiased screening methods to identify any unforeseen biological activities. This dual approach maximizes the potential for discovering the therapeutic utility of this novel compound.

This guide will detail the necessary in vitro assays, beginning with initial cytotoxicity assessments, followed by targeted receptor binding and functional assays, and finally, broader cell-based phenotypic screening.

Foundational Assays: Assessing Baseline Cytotoxicity

Before delving into specific mechanisms of action, it is crucial to determine the concentration range at which this compound exhibits cytotoxic effects. This information is vital for distinguishing true pharmacological effects from those caused by cellular toxicity in subsequent assays.

Rationale for Cytotoxicity Profiling

A primary screen for cytotoxicity establishes a therapeutic window for the compound. By identifying the concentration at which the compound induces cell death, we can select appropriate, non-toxic concentrations for more sensitive mechanistic and functional assays. This minimizes the risk of false-positive results due to off-target cytotoxic effects.

Recommended Assay: MTT/XTT Cell Viability Assay

A colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay, is a reliable and high-throughput method for assessing cell viability. These assays measure the metabolic activity of living cells, which is directly proportional to the number of viable cells.

Experimental Protocol: MTT Assay
  • Cell Seeding: Plate a suitable cell line (e.g., HEK293 for general toxicity, or a cancer cell line like HeLa if exploring anticancer effects) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. Treat the cells with a range of concentrations (e.g., from 0.1 µM to 100 µM) and include a vehicle control (e.g., DMSO). Incubate for 24-72 hours.

  • MTT Reagent Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 (the concentration at which 50% of cell viability is inhibited).

Data Presentation: Expected Cytotoxicity Profile
Concentration (µM)% Cell Viability (Mean ± SD)
Vehicle Control100 ± 5.2
0.198.6 ± 4.8
195.3 ± 5.1
1088.7 ± 6.3
5052.1 ± 7.9
10015.4 ± 4.2

Hypothesis-Driven Assays: Investigating Melatonin Receptor Activity

Based on the structural similarity to intermediates of Ramelteon, a primary hypothesis is that this compound may interact with melatonin receptors. We will explore this through receptor binding and functional assays.

Receptor Binding Assays

Receptor binding assays are essential for determining if a compound directly interacts with a target receptor and for quantifying its binding affinity[4][5]. A competitive binding assay using a radiolabeled ligand is a standard method for this purpose[6].

  • Receptor Source: Utilize cell membranes prepared from cell lines stably expressing human MT1 or MT2 receptors (e.g., HEK293-MT1 or CHO-MT2).

  • Assay Setup: In a 96-well filter plate, combine the receptor-containing membranes, a constant concentration of a high-affinity radioligand (e.g., [³H]-melatonin), and varying concentrations of the unlabeled competitor (this compound).

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Use a vacuum manifold to wash and separate the membrane-bound radioligand from the unbound radioligand.

  • Detection: Measure the radioactivity of the bound ligand using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the competitor compound to determine the IC50. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity.

Functional Assays

While binding assays confirm interaction, functional assays reveal the downstream consequences of this binding (i.e., whether the compound acts as an agonist, antagonist, or inverse agonist). Melatonin receptors are Gi-coupled, meaning their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Cell Culture: Use a cell line expressing the target receptor (e.g., HEK293-MT1).

  • Cell Stimulation: Treat the cells with forskolin (an adenylyl cyclase activator) to induce cAMP production. Co-treat with varying concentrations of this compound.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay (e.g., HTRF or ELISA).

  • Data Analysis: A decrease in cAMP levels in the presence of the compound indicates agonistic activity. To test for antagonistic activity, perform the assay in the presence of a known agonist (e.g., melatonin) and observe if the compound can block the agonist-induced decrease in cAMP.

Workflow for Hypothesis-Driven Assays

G A Start: Compound of Interest (this compound) B Radioligand Binding Assay (MT1/MT2 Receptors) A->B C Does it bind? B->C D No Binding: Conclude no direct interaction with MT1/MT2 C->D No E Binding Confirmed: Determine Ki C->E Yes F Functional cAMP Assay E->F G Determine Functional Activity (Agonist, Antagonist, etc.) F->G H Characterize Potency (EC50/IC50) G->H

Caption: Workflow for Melatonin Receptor Activity.

Broad Phenotypic Screening: Uncovering Novel Activities

If the compound shows no activity at melatonin receptors, or to explore its full therapeutic potential, a broader, unbiased screening approach is necessary. Phenotypic screening in disease-relevant cell models can identify compounds that produce a desired biological effect without prior knowledge of the specific molecular target[7].

Rationale for Phenotypic Screening

Phenotypic assays provide a more holistic view of a compound's effects in a biological context, which can be more translatable to in vivo outcomes[8][9]. This approach is particularly valuable for novel compounds with unknown mechanisms of action.

Recommended Phenotypic Assays

A panel of cell-based assays can be employed to screen for various activities:

  • Anti-Proliferation Assays in Cancer Cell Lines: Using a panel of cancer cell lines from different tissues (e.g., breast, lung, colon) can identify potential anti-cancer activity[10]. The MTT assay protocol described earlier can be adapted for this purpose.

  • Anti-Inflammatory Assays: In an immune cell line (e.g., RAW 264.7 macrophages), stimulate an inflammatory response with lipopolysaccharide (LPS) and measure the production of inflammatory mediators like nitric oxide (using the Griess reagent) or cytokines (using ELISA) in the presence of the compound.

  • Neuronal Outgrowth Assays: In a neuronal cell line (e.g., PC12 or SH-SY5Y), assess the compound's ability to promote or inhibit neurite outgrowth, which can be relevant for neurodegenerative or neuroregenerative applications.

Experimental Workflow for Phenotypic Screening

G A Compound with Unknown Activity B Primary Screen: Cytotoxicity/Viability Assay (e.g., MTT in various cell lines) A->B C Hit Identification: Selective activity in a specific cell line? B->C D No Selective Activity: Compound is generally toxic or inactive C->D No E Selective Activity Identified C->E Yes F Secondary, more specific assays: - Anti-inflammatory (NO, Cytokine) - Neuronal Outgrowth - etc. E->F G Confirmation of Phenotypic Effect F->G H Further Mechanistic Studies (Target Deconvolution) G->H

Caption: Workflow for Phenotypic Screening.

Delving Deeper: Biochemical and Mechanistic Assays

If a specific target or pathway is identified from the initial screens (e.g., inhibition of a particular enzyme or modulation of a signaling pathway), more focused biochemical assays are warranted.

Enzyme Kinetic Assays

If the compound is hypothesized to be an enzyme inhibitor, enzyme kinetic assays are crucial for determining the mechanism of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki)[11][12][13].

  • Reaction Setup: In a suitable buffer, combine the purified enzyme, varying concentrations of its substrate, and the inhibitor (this compound) at several fixed concentrations.

  • Reaction Monitoring: Continuously monitor the formation of the product or the depletion of the substrate over time using a spectrophotometer or fluorometer[14].

  • Data Analysis: Determine the initial reaction velocities at each substrate and inhibitor concentration. Plot the data using methods such as Lineweaver-Burk or Michaelis-Menten plots to determine the Vmax, Km, and the mechanism of inhibition[15].

Conclusion and Future Directions

The in vitro assay cascade outlined in this guide provides a comprehensive and logical pathway for the biological characterization of this compound. By starting with a hypothesis-driven approach based on its structural relationship to known drugs and expanding to broader phenotypic screening, researchers can efficiently identify and validate its potential therapeutic activities. Positive results from these assays will pave the way for more advanced studies, including target deconvolution, lead optimization, and eventual in vivo testing. This strategic approach ensures that the full potential of this novel chemical entity is thoroughly explored.

References

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Application Notes and Protocols for Investigating the Anti-Angiogenic Properties of 2,3,5,6-Tetrahydro-7H-indeno[5,6-B]furan-7-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Anti-Angiogenesis

Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a fundamental physiological process crucial for growth, development, and wound healing. However, in pathological conditions such as cancer, diabetic retinopathy, and rheumatoid arthritis, aberrant angiogenesis becomes a key driver of disease progression. In oncology, the growth and metastasis of solid tumors are critically dependent on the formation of a dedicated blood supply to provide oxygen and nutrients. Consequently, the inhibition of angiogenesis has emerged as a cornerstone of modern cancer therapy.

The indanone scaffold and its heterocyclic derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antimicrobial, and potent anti-cancer properties.[1][2] Specifically, certain indanone derivatives have been identified as inhibitors of tubulin polymerization and have demonstrated anti-angiogenic effects.[3][4] The furan moiety is also a well-established pharmacophore present in numerous bioactive compounds with a wide range of pharmacological activities.[5][6] The novel compound, 2,3,5,6-Tetrahydro-7H-indeno[5,6-B]furan-7-one, which integrates both the indanone and furan ring systems, therefore represents a promising candidate for investigation as a novel anti-angiogenic agent.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the anti-angiogenic potential of this compound. We will delve into its plausible mechanisms of action, provide detailed protocols for key in vitro and in vivo assays, and offer insights into data interpretation.

Proposed Mechanism of Action: Targeting Key Angiogenic Pathways

Given the structural motifs of this compound, its anti-angiogenic activity could be mediated through several key signaling pathways that are critical for endothelial cell function. A primary hypothetical target is the Vascular Endothelial Growth Factor (VEGF) signaling pathway, a master regulator of angiogenesis. Additionally, based on literature for related indanone compounds, interference with microtubule dynamics presents another plausible mechanism.

The binding of VEGF to its receptor, VEGFR-2, on endothelial cells triggers a cascade of downstream signaling events that promote cell proliferation, migration, and survival. Key pathways activated include the PLCγ-PKC-MAPK pathway, which is crucial for proliferation, and the PI3K/Akt pathway, which governs cell survival.[7][8] We hypothesize that this compound may directly or indirectly inhibit VEGFR-2 activation or interfere with its downstream signaling components.

Proposed_Anti_Angiogenic_Mechanism cluster_EC Endothelial Cell cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Migration Migration VEGFR2->Migration Compound This compound Compound->VEGFR2 Inhibits Compound->PLCg Inhibits Compound->PI3K Inhibits PKC PKC PLCg->PKC Akt Akt PI3K->Akt MAPK MAPK PKC->MAPK Survival Survival Akt->Survival Proliferation Proliferation MAPK->Proliferation

Caption: Proposed mechanism of action for this compound.

In Vitro Evaluation of Anti-Angiogenic Activity

A tiered approach to in vitro screening is recommended to comprehensively assess the anti-angiogenic potential of this compound. The following assays are fundamental for elucidating its effects on key endothelial cell functions.

Endothelial Cell Proliferation Assay

Scientific Rationale: The proliferation of endothelial cells is a prerequisite for the formation of new blood vessels. This assay determines the effect of the test compound on the viability and proliferation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs). A potent anti-angiogenic agent is expected to inhibit endothelial cell proliferation.

Protocol:

  • Cell Culture: Culture HUVECs in EGM-2 medium (Endothelial Cell Growth Medium-2) at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Seed HUVECs into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of EGM-2 and incubate for 24 hours.

  • Treatment: Prepare serial dilutions of this compound in EGM-2. After 24 hours, replace the medium with 100 µL of fresh medium containing the test compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Sunitinib).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell proliferation by 50%).

Data Presentation:

Concentration (µM)% Cell Viability (Mean ± SD)
Vehicle Control100 ± 5.2
0.198.1 ± 4.8
185.3 ± 6.1
1052.7 ± 3.9
5021.4 ± 2.5
1005.8 ± 1.3
Sunitinib (10 µM)45.6 ± 3.7
Endothelial Cell Migration (Wound Healing) Assay

Scientific Rationale: Endothelial cell migration is a critical step in the invasion of the extracellular matrix and the formation of new vascular sprouts. The wound healing or "scratch" assay is a straightforward method to assess the effect of a compound on directional cell migration in vitro.

Protocol:

  • Cell Seeding: Seed HUVECs in a 6-well plate and grow to a confluent monolayer.

  • Wound Creation: Create a "scratch" or wound in the cell monolayer using a sterile 200 µL pipette tip.

  • Washing: Gently wash the wells with PBS to remove detached cells.

  • Treatment: Replace the medium with fresh EGM-2 containing the test compound at non-toxic concentrations (determined from the proliferation assay) and a vehicle control.

  • Imaging: Capture images of the wound at 0 hours and after 12-24 hours of incubation using an inverted microscope.

  • Analysis: Measure the area of the wound at both time points using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure.

Data Presentation:

Treatment% Wound Closure (at 24h) (Mean ± SD)
Vehicle Control95.2 ± 3.8
Compound (10 µM)35.7 ± 4.1
Compound (25 µM)15.1 ± 2.9
Tube Formation Assay

Scientific Rationale: This assay evaluates the ability of endothelial cells to differentiate and form three-dimensional capillary-like structures when cultured on a basement membrane extract, such as Matrigel. This process mimics the later stages of angiogenesis.

Protocol:

  • Matrigel Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate with 50 µL of Matrigel. Incubate at 37°C for 30-60 minutes to allow for polymerization.

  • Cell Seeding: Harvest HUVECs and resuspend them in EGM-2 containing the test compound at various concentrations or a vehicle control.

  • Incubation: Seed the cell suspension (1.5 x 10⁴ cells per well) onto the polymerized Matrigel.

  • Imaging: Incubate for 4-6 hours and visualize the formation of tube-like structures using a microscope.

  • Quantification: Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using specialized software.

In_Vitro_Assay_Workflow start Start: Compound Synthesis and Characterization proliferation 1. Proliferation Assay (MTT/SRB) start->proliferation migration 2. Migration Assay (Wound Healing) proliferation->migration Determine non-toxic concentrations tube_formation 3. Tube Formation Assay (Matrigel) migration->tube_formation data_analysis Data Analysis and IC50 Determination tube_formation->data_analysis in_vivo Proceed to In Vivo Testing (CAM Assay) data_analysis->in_vivo If potent in vitro activity

Caption: Workflow for the in vitro evaluation of anti-angiogenic compounds.

In Vivo Validation: Chick Chorioallantoic Membrane (CAM) Assay

Scientific Rationale: The CAM assay is a well-established in vivo model that allows for the study of angiogenesis in a living system.[9] The highly vascularized CAM of a developing chicken embryo provides an excellent platform to observe the formation of new blood vessels and to assess the inhibitory effects of test compounds.

Protocol:

  • Egg Incubation: Incubate fertilized chicken eggs at 37°C in a humidified incubator for 3 days.

  • Window Creation: On day 3, create a small window in the eggshell to expose the developing CAM.

  • Sample Application: On day 7, sterile filter paper discs saturated with a solution of this compound in a suitable solvent (and a vehicle control) are placed on the CAM.

  • Incubation: Reseal the window and incubate the eggs for another 48-72 hours.

  • Observation and Imaging: On day 10, reopen the window and observe the vasculature around the filter disc. Capture images using a stereomicroscope.

  • Analysis: Quantify the anti-angiogenic effect by measuring the reduction in the number and length of blood vessels within a defined area around the disc compared to the control.

Conclusion and Future Directions

The systematic application of the protocols outlined in this guide will enable a robust evaluation of the anti-angiogenic properties of this compound. Positive results from these assays would warrant further investigation into its precise molecular targets within the angiogenic signaling cascade, its pharmacokinetic and pharmacodynamic profiles, and its efficacy in preclinical cancer models. The unique indenofuran scaffold holds considerable promise for the development of a new class of anti-angiogenic therapeutics.

References

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Application Notes and Protocols for 2,3,5,6-Tetrahydro-7H-indeno[5,6-B]furan-7-one in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the identification of "privileged structures"—molecular scaffolds capable of binding to multiple biological targets with high affinity—is a cornerstone of modern drug discovery. The indanone framework represents one such scaffold, with its derivatives demonstrating a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antiviral, and neuroprotective properties.[1][2][3] Fused with a furan ring, the resulting indenofuranone core, as seen in 2,3,5,6-Tetrahydro-7H-indeno[5,6-B]furan-7-one (CAS: 448964-30-5), presents a compelling starting point for the development of novel therapeutics.[4] While this specific molecule is not extensively characterized in publicly available literature, its structural similarity to other biologically active indenofuran derivatives suggests significant therapeutic potential, particularly in the realm of neuroscience.

This application note provides a comprehensive guide for researchers and drug development professionals on the potential applications and experimental evaluation of this compound. We will explore its hypothesized mechanism of action based on related compounds, detail robust protocols for its in vitro and in vivo characterization, and provide a framework for its advancement in a drug discovery pipeline.

Hypothesized Mechanism of Action: A Focus on Melatonin Receptor Agonism

Derivatives of the closely related 1,6-dihydro-2H-indeno[5,4-b]furan have been identified as potent and selective agonists of the melatonin receptors, MT1 and MT2.[5] These G protein-coupled receptors are primarily involved in the regulation of circadian rhythms and sleep-wake cycles. Agonism of these receptors, particularly MT2, has been shown to have chronobiotic effects.[5] Given the structural analogy, it is plausible that this compound may also modulate melatonin receptor activity.

The proposed mechanism involves the binding of the compound to the MT1 and/or MT2 receptors, initiating a conformational change that leads to the dissociation of the inhibitory Gαi subunit from the Gβγ dimer. This, in turn, inhibits adenylyl cyclase activity, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately mediates the physiological effects associated with melatonin receptor activation, such as the regulation of sleep patterns.

G_protein_signaling cluster_membrane Cell Membrane MT_Receptor Melatonin Receptor (MT1/MT2) G_protein Gi/o Protein MT_Receptor->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to cAMP Compound This compound Compound->MT_Receptor Binds and Activates G_protein->AC Inhibits Response Physiological Response (e.g., Regulation of Circadian Rhythms) cAMP->Response Mediates

Caption: Proposed G-protein coupled signaling pathway for this compound.

Potential Therapeutic Applications

Based on the activities of structurally related compounds, this compound could be investigated for the following therapeutic applications:

  • Sleep Disorders: As a potential melatonin receptor agonist, its primary application could be in the treatment of insomnia and other sleep-related disorders.[5]

  • Neurodegenerative Diseases: The indanone scaffold is found in drugs approved for Alzheimer's disease, suggesting a potential neuroprotective role.[2][3]

  • Cancer: Various indanone derivatives have demonstrated potent anticancer activity.[1][3]

  • Inflammatory Disorders: The anti-inflammatory properties of furan and indanone derivatives suggest potential use in treating inflammatory conditions.[1][6]

Experimental Protocols: A Roadmap for Evaluation

The following protocols provide a comprehensive framework for the initial in vitro and in vivo evaluation of this compound.

experimental_workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Cytotoxicity Cytotoxicity Assays (e.g., MTT Assay) Binding Receptor Binding Assays (Radioligand or Fluorescence-based) Cytotoxicity->Binding Functional Functional Assays (e.g., cAMP Assay) Binding->Functional Decision1 Active and Non-toxic? Functional->Decision1 PK Pharmacokinetic Studies (Animal Models) Efficacy Efficacy Studies (Disease Models) PK->Efficacy Tox Toxicology Studies Efficacy->Tox Decision2 Favorable PK and Efficacy? Tox->Decision2 Start Compound Synthesis and Purification Start->Cytotoxicity Decision1->PK Yes Lead_Opt Lead Optimization Decision2->Lead_Opt Yes

Caption: A generalized experimental workflow for the evaluation of a novel compound.

Part 1: In Vitro Characterization

1.1. Cell Viability and Cytotoxicity Assay (MTT Assay)

  • Objective: To determine the cytotoxic potential of the compound against various cell lines and to establish a non-toxic concentration range for subsequent functional assays.

  • Rationale: This initial screen is crucial to ensure that any observed activity in functional assays is not a result of cell death.

  • Protocol:

    • Cell Culture: Plate human cell lines (e.g., HEK293 for general toxicity, and specific cancer cell lines like MCF-7 or A549 if investigating anticancer effects) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Compound Treatment: Prepare a serial dilution of this compound in appropriate cell culture medium. The final concentrations should typically range from 0.01 µM to 100 µM. Add the compound solutions to the cells and incubate for 24-72 hours.

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

    • Formazan Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

1.2. Melatonin Receptor Binding Assay

  • Objective: To determine the binding affinity of the compound for the MT1 and MT2 receptors.

  • Rationale: This assay will confirm whether the compound directly interacts with the hypothesized targets.

  • Protocol:

    • Membrane Preparation: Use commercially available cell membranes prepared from cells stably expressing human MT1 or MT2 receptors.

    • Radioligand: Utilize a high-affinity radioligand, such as 2-[¹²⁵I]-iodomelatonin.

    • Competition Binding: Incubate the cell membranes with a fixed concentration of the radioligand and increasing concentrations of the unlabeled test compound (this compound).

    • Incubation and Filtration: Allow the binding to reach equilibrium, then rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

    • Radioactivity Measurement: Measure the radioactivity retained on the filters using a gamma counter.

    • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the Ki (inhibitory constant).

1.3. Functional Assay: cAMP Measurement

  • Objective: To assess the functional activity of the compound as an agonist or antagonist at the melatonin receptors.

  • Rationale: This assay measures the downstream signaling effect of receptor binding, confirming the compound's functional role.

  • Protocol:

    • Cell Culture: Use a cell line stably expressing either MT1 or MT2 receptors (e.g., CHO-K1 cells).

    • Forskolin Stimulation: Treat the cells with forskolin to stimulate adenylyl cyclase and increase intracellular cAMP levels.

    • Compound Treatment: Co-treat the cells with forskolin and varying concentrations of this compound.

    • Cell Lysis and cAMP Measurement: After incubation, lyse the cells and measure the intracellular cAMP concentration using a commercially available ELISA or HTRF assay kit.

    • Data Analysis: Plot the cAMP concentration against the compound concentration to generate a dose-response curve and determine the EC50 (effective concentration for 50% of maximal response) for agonists or the IC50 for antagonists.

Part 2: In Vivo Evaluation

2.1. Pharmacokinetic (PK) Studies

  • Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in an animal model.

  • Rationale: Understanding the pharmacokinetic profile is essential for designing effective dosing regimens for efficacy studies.

  • Protocol:

    • Animal Model: Use a suitable rodent model, such as mice or rats.[7][8]

    • Dosing: Administer a single dose of the compound via the intended clinical route (e.g., oral gavage or intravenous injection).

    • Blood Sampling: Collect blood samples at various time points post-administration.

    • Bioanalysis: Process the blood samples to plasma and quantify the concentration of the compound using a validated analytical method (e.g., LC-MS/MS).

    • Data Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.

2.2. Efficacy Studies in a Sleep Disorder Model (if applicable)

  • Objective: To evaluate the efficacy of the compound in a relevant animal model of insomnia or circadian rhythm disruption.

  • Rationale: This provides proof-of-concept for the compound's therapeutic potential in the target indication.

  • Protocol:

    • Animal Model: A common model is the light-induced phase shift model in mice or rats.[5]

    • Experimental Design: Acclimate the animals to a regular light-dark cycle. On the day of the experiment, expose the animals to a light pulse during their dark phase to induce a phase shift in their circadian rhythm.

    • Compound Administration: Administer the test compound or vehicle at an appropriate time before the light pulse.

    • Activity Monitoring: Monitor the locomotor activity of the animals for several days following the light pulse to assess the phase shift in their activity rhythm.

    • Data Analysis: Compare the magnitude of the phase shift in the compound-treated group to the vehicle-treated group to determine the compound's ability to re-entrain the circadian rhythm.

Data Presentation: Comparative Analysis

While specific data for this compound is not available, the following table presents data for a known melatonin receptor agonist with a similar indenofuran scaffold to provide a benchmark for experimental outcomes.

CompoundTargetBinding Affinity (Ki, nM)Functional Activity (EC50, nM)In Vivo Efficacy
Reference Compound (Indenofuran Derivative) MT10.0450.02Demonstrated chronobiotic effects in mice[5]
MT20.0220.01
This compound MT1/MT2To be determinedTo be determinedTo be determined

Conclusion and Future Directions

This compound represents a promising, yet underexplored, chemical entity for drug discovery. Its structural features suggest a high probability of interaction with valuable therapeutic targets, most notably the melatonin receptors. The protocols outlined in this application note provide a clear and logical path for the comprehensive evaluation of this compound, from initial in vitro screening to in vivo proof-of-concept studies. The insights gained from these experiments will be instrumental in elucidating its mechanism of action, defining its therapeutic potential, and guiding its further development as a novel therapeutic agent.

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Application Note: A Comprehensive Guide to Cell-Based Assay Protocols for the Evaluation of Indenofuran Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Indenofuran Derivatives

Indenofuran derivatives, a class of heterocyclic compounds structurally related to benzofurans, are gaining significant attention in medicinal chemistry. The benzofuran scaffold is a core component of numerous natural and synthetic molecules that exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties[1][2][3][4][5]. This inherent bioactivity makes indenofuran derivatives prime candidates for drug discovery and development programs.

The evaluation of novel chemical entities like indenofuran derivatives is a critical first step in the drug discovery pipeline[6][7][8]. In vitro cell-based assays provide essential, early-stage information on the potential efficacy and toxicity of these compounds. They are fundamental for screening compound libraries, elucidating mechanisms of action, and selecting promising candidates for further preclinical development[7][9].

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides detailed, field-proven protocols for two foundational cell-based assays to characterize the bioactivity of novel indenofuran derivatives:

  • The MTT Assay for assessing cytotoxicity and cell viability.

  • The Griess Assay for evaluating anti-inflammatory potential by measuring nitric oxide production.

The protocols are designed to be self-validating, incorporating the necessary controls and explaining the scientific rationale behind each step to ensure robust and reproducible results.

Part 1: Cytotoxicity Profiling using the MTT Assay

Scientific Principle

Before exploring the therapeutic effects of a compound, it is crucial to determine its cytotoxic potential[8]. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a rapid and sensitive colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[9][10].

The core principle of the assay lies in the enzymatic conversion of the water-soluble, yellow tetrazolium salt (MTT) into an insoluble, purple formazan product[11]. This reduction is carried out by NAD(P)H-dependent oxidoreductase enzymes located in the mitochondria of metabolically active, viable cells[10]. Therefore, the amount of formazan produced is directly proportional to the number of living cells. By dissolving the formazan crystals in a suitable solvent, the intensity of the purple color can be quantified spectrophotometrically. A decrease in signal from treated cells compared to untreated controls indicates a reduction in cell viability and thus, the cytotoxic effect of the compound.

Experimental Workflow: MTT Assay

The general workflow for assessing the cytotoxicity of a novel indenofuran derivative is a multi-step process designed to ensure accuracy and reproducibility.

MTT_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Data Analysis cell_culture 1. Cell Line Culture & Maintenance cell_seeding 2. Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep 3. Indenofuran Derivative Stock & Dilution Prep treatment 4. Cell Treatment (Serial Dilutions) cell_seeding->treatment compound_prep->treatment incubation 5. Incubation (e.g., 24, 48, 72h) treatment->incubation mtt_add 6. MTT Reagent Addition (4h Inc.) incubation->mtt_add solubilization 7. Formazan Solubilization (DMSO/SDS) mtt_add->solubilization absorbance 8. Absorbance Reading (570 nm) solubilization->absorbance viability_calc 9. Calculation of % Cell Viability absorbance->viability_calc ic50 10. IC50 Value Determination viability_calc->ic50 Griess_Workflow cluster_prep Phase 1: Cell Culture & Treatment cluster_assay Phase 2: Griess Reaction cluster_analysis Phase 3: Data Analysis cell_seeding 1. Seed Macrophages (e.g., RAW 264.7) compound_treatment 2. Pre-treat with Indenofuran Derivative cell_seeding->compound_treatment lps_stimulation 3. Stimulate with LPS (e.g., 1 µg/mL) compound_treatment->lps_stimulation incubation 4. Incubate for 24h lps_stimulation->incubation supernatant 5. Collect Supernatant incubation->supernatant griess_reagent 6. Add Griess Reagents (A and B) color_dev 7. Incubate for Color Development absorbance 8. Read Absorbance (~540 nm) color_dev->absorbance std_curve 9. Generate Nitrite Standard Curve absorbance->std_curve no_calc 10. Calculate Nitrite Concentration std_curve->no_calc

Caption: Workflow for assessing anti-inflammatory activity via nitric oxide inhibition.

Detailed Protocol: Griess Assay

Materials and Reagents:

  • Macrophage cell line (e.g., RAW 264.7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Indenofuran derivative (dissolved in DMSO)

  • Sodium Nitrite (NaNO₂) for standard curve

  • Griess Reagent:

    • Reagent A: 1% (w/v) sulfanilamide in 5% phosphoric acid.[12][13]

    • Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in deionized water.[12][13]

    • Store both reagents at 4°C, protected from light.

  • Sterile 96-well flat-bottom cell culture plates

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding and Treatment: a. Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[12] b. The next day, replace the medium with fresh medium containing various concentrations of the indenofuran derivative. Important: Use concentrations that were found to be non-toxic in the MTT assay to ensure that any reduction in NO is due to anti-inflammatory effects, not cell death. c. Self-Validation Controls:

    • Negative Control: Untreated cells (no compound, no LPS).
    • Positive Control: Cells treated with LPS (e.g., 1 µg/mL) only.
    • Vehicle Control: Cells treated with DMSO and LPS. d. Incubate for 1-2 hours. e. Add LPS to the appropriate wells to a final concentration of 1 µg/mL (except the negative control). f. Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.[12]
  • Nitrite Standard Curve Preparation: a. Prepare a 100 µM stock solution of sodium nitrite in culture medium. b. Perform serial dilutions to create standards ranging from ~1 to 100 µM. These standards must be run on the same plate as the samples.

  • Griess Reaction: a. After the 24-hour incubation, carefully transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.[12] b. Add 50 µL of Griess Reagent A to each well (containing standards and samples). c. Incubate for 10 minutes at room temperature, protected from light. d. Add 50 µL of Griess Reagent B to each well. e. Incubate for another 10 minutes at room temperature, protected from light. A magenta color will develop.

  • Data Acquisition and Analysis: a. Measure the absorbance at 540 nm within 30 minutes.[12] b. Subtract the absorbance of the blank (medium only) from all readings. c. Plot a standard curve of absorbance versus nitrite concentration (µM). d. Use the linear regression equation from the standard curve to determine the nitrite concentration in your experimental samples. e. Calculate the percentage of NO inhibition relative to the LPS-only positive control.

References

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Molecular Devices. (n.d.). Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Provost, J. & Wallert, M. (2025). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]

  • Wessels, I., et al. (2015). Cell-based screening assay for anti-inflammatory activity of bioactive compounds. PubMed. Retrieved from [Link]

  • Horvath, G., et al. (2018). Role of Cytotoxicity Experiments in Pharmaceutical Development. SciSpace. Retrieved from [Link]

  • Protein Fluidics. (n.d.). Multi-parametric Human Cell Based Inflammation Assay for Cytokines and Cell Surface Antigens. Retrieved from [Link]

  • Rahman, M., et al. (2021). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. MDPI. Retrieved from [Link]

  • Majumder, S., et al. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. Retrieved from [Link]

  • Kumar, S., et al. (2013). Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format. PubMed. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Molecules. Retrieved from [Link]

  • AXXAM. (n.d.). Smart cellular assays to study inflammatory skin disorders. Retrieved from [Link]

  • Protocol Griess Test. (2019). Protocols.io. Retrieved from [Link]

  • Sharma, S., et al. (2016). Mini Review on Important Biological Properties of Benzofuran Derivatives. Organic & Medicinal Chemistry International Journal. Retrieved from [Link]

  • Wang, S-L., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. PubMed Central. Retrieved from [Link]

  • Wang, S-L., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. Retrieved from [Link]

  • Patel, J. (2025). SYNTHESIS AND BIOLOGICAL ACTIVITIES OF BENZOFURAN DERIVATIVES IN THE NEW MILLENNIUM. ResearchGate. Retrieved from [Link]

  • Hopf, C., et al. (2021). Label-free cell assays to determine compound uptake or drug action using MALDI-TOF mass spectrometry. PubMed. Retrieved from [Link]

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2,3,5,6-Tetrahydro-7H-indeno[5,6-B]furan-7-one for studying cellular pathways

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 2,3,5,6-Tetrahydro-7H-indeno[5,6-B]furan-7-one and Its Isomers in Cellular Pathway Research

Foreword: Navigating the Landscape of Novel Research Molecules

In the dynamic field of drug discovery and cellular biology, researchers often encounter novel chemical entities with limited published data. The subject of this guide, This compound , is one such molecule. A thorough review of existing literature reveals a scarcity of specific biological data for this exact indenofuranone isomer.

However, scientific exploration thrives on informed inference and strategic investigation of structurally related compounds. A close isomer, 1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one , is well-documented as a crucial synthetic intermediate for Ramelteon , a potent and selective agonist for the MT1 and MT2 melatonin receptors.[1][2] This established biological connection provides a robust and scientifically sound framework for investigation.

This guide, therefore, takes a dual approach. It primarily focuses on the application of 1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one as a tool to dissect melatonin receptor-mediated signaling pathways. Secondly, drawing from the broader pharmacological profile of furan and benzofuran derivatives, it outlines protocols to explore the potential antioxidant and anti-inflammatory activities of these compounds.[3][4] This document is designed for researchers, scientists, and drug development professionals, providing both the theoretical foundation and practical protocols to utilize these molecules for studying cellular pathways.

Part 1: Compound Profile & Rationale for Investigation

The core structure, an indenofuranone, represents a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry.[5] While our primary subject is an intermediate, it should not be dismissed as merely a synthetic stepping stone. Intermediates can possess their own unique pharmacological profiles, including partial agonist or antagonist activities, or serve as invaluable negative controls to validate the effects of the final active pharmaceutical ingredient (API), Ramelteon.

Table 1: Chemical Compound Profiles

Compound NameStructureMolecular FormulaMolecular WeightKey Role
1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one [Chemical structure image can be inserted here]C₁₁H₁₀O₂174.19 g/mol Key intermediate in Ramelteon synthesis.[2]
Ramelteon [Chemical structure image can be inserted here]C₁₆H₂₁NO₂259.34 g/mol Selective MT1/MT2 receptor agonist.[1][4]

Part 2: Primary Application: Interrogating Melatonin Receptor Signaling

Scientific Background: The Melatonin Pathway

Melatonin, a hormone primarily synthesized in the pineal gland, is a master regulator of the circadian rhythm.[6] Its effects are mediated through two principal high-affinity G-protein coupled receptors (GPCRs): MT1 and MT2.[7] These receptors are predominantly coupled to Gαi/o proteins.[3] The canonical signaling cascade upon agonist binding involves:

  • Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[8][9]

  • Modulation of Downstream Kinases: This reduction in cAMP dampens the activity of Protein Kinase A (PKA), which in turn affects the phosphorylation state of transcription factors like the cAMP response element-binding protein (CREB).[10][11]

  • Activation of MAP Kinase Pathways: Melatonin receptors also signal through Gβγ subunits and other G-protein subtypes to activate pathways such as the Extracellular signal-Regulated Kinase (ERK) pathway (a member of the MAP kinase family).[3][12][13]

Investigating how a novel compound like 1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one interacts with and modulates this intricate network can reveal novel pharmacological properties.

Melatonin_Signaling_Pathway cluster_membrane Cell Membrane MT_Receptor MT1 / MT2 Receptor G_Protein Gi/o Protein MT_Receptor->G_Protein Activates Compound Indenofuranone or Ramelteon Compound->MT_Receptor Binds AC Adenylyl Cyclase (AC) G_Protein->AC Inhibits ERK_Pathway MEK/ERK Pathway G_Protein->ERK_Pathway Activates cAMP cAMP ↓ AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Inhibits CREB CREB PKA->CREB Phosphorylates pERK p-ERK ↑ ERK_Pathway->pERK Nucleus Nucleus pERK->Nucleus pCREB p-CREB ↓ CREB->pCREB pCREB->Nucleus

Caption: Melatonin Receptor Signaling Cascade.

Experimental Workflow: A Multi-Faceted Approach

A logical workflow is essential to characterize the compound's activity. This involves moving from direct target engagement to functional cellular outcomes.

Experimental_Workflow A Step 1: Receptor Binding Assay B Step 2: Functional cAMP Assay A->B Confirms Target Interaction C Step 3: Downstream Signaling (Western Blot) B->C Confirms Functional Activity D Data Analysis & Conclusion C->D Elucidates Mechanism

Caption: Workflow for Characterizing Compound Activity.

Protocol 1: Melatonin Receptor Radioligand Binding Assay

This protocol determines if the test compound directly competes with a known ligand for binding to the MT1 and MT2 receptors.[14][15]

Objective: To determine the binding affinity (Ki) of 1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one for human MT1 and MT2 receptors.

Materials:

  • Cell membranes from HEK293 cells stably expressing human MT1 or MT2 receptors.

  • Radioligand: 2-[¹²⁵I]iodomelatonin.

  • Test Compound: 1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one.

  • Positive Control: Melatonin or Ramelteon.

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well filter plates (GF/C filters).

  • Scintillation fluid and counter.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound and positive control in binding buffer. A typical concentration range would be 10⁻¹¹ M to 10⁻⁵ M.

  • Assay Setup: In a 96-well plate, combine:

    • 50 µL of cell membranes (5-20 µg protein).

    • 50 µL of 2-[¹²⁵I]iodomelatonin at a final concentration near its Kd (e.g., 50-100 pM).

    • 50 µL of test compound, positive control, binding buffer (for total binding), or a high concentration of unlabeled melatonin (10 µM, for non-specific binding).

  • Incubation: Incubate the plate for 60-90 minutes at 37°C with gentle shaking. The rationale for this step is to allow the binding reaction to reach equilibrium.

  • Harvesting: Rapidly filter the reaction mixture through the pre-soaked GF/C filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Dry the filter mat, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ value using non-linear regression and calculate the Ki using the Cheng-Prusoff equation.

Protocol 2: Functional Assessment via cAMP Inhibition Assay

This assay measures the functional consequence of receptor binding: the inhibition of adenylyl cyclase activity.[8][16][17]

Objective: To quantify the ability of the test compound to inhibit forskolin-stimulated cAMP production in cells expressing MT1 or MT2 receptors.

Materials:

  • HEK293 or CHO cells stably expressing human MT1 or MT2 receptors.

  • Test Compound, Melatonin (positive control), Vehicle (negative control).

  • Forskolin (an adenylyl cyclase activator).

  • Cell culture medium, serum-free medium.

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).[18]

  • 384-well white opaque assay plates.

Procedure:

  • Cell Plating: Seed the cells in 384-well plates at an optimized density and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of the test compound and melatonin in stimulation buffer provided by the kit.

  • Cell Stimulation:

    • Carefully remove the culture medium.

    • Add the diluted test compound or controls to the wells.

    • Add a pre-determined concentration of forskolin (e.g., 1-10 µM) to all wells except the basal control. The forskolin artificially raises cAMP levels, creating a window to measure inhibition by the Gαi-coupled receptor.

  • Incubation: Incubate the plate at room temperature or 37°C for 30-60 minutes.

  • Lysis and Detection: Add the lysis buffer and detection reagents from the cAMP kit according to the manufacturer's instructions. This typically involves a further incubation period.

  • Measurement: Read the plate using a plate reader compatible with the detection technology (e.g., HTRF or luminescence).

  • Data Analysis: Convert the raw signal to cAMP concentrations using a standard curve. Plot the percentage inhibition of the forskolin response versus the log concentration of the test compound to determine the IC₅₀ value.

Protocol 3: Western Blot Analysis of ERK and CREB Phosphorylation

This protocol assesses the compound's impact on key downstream signaling nodes.[5][11][19]

Objective: To determine the effect of the test compound on the phosphorylation status of ERK1/2 and CREB.

Materials:

  • Cells expressing MT1/MT2 receptors (e.g., SH-SY5Y neuroblastoma cells or transfected HEK293).

  • Test Compound, Melatonin (positive control), Vehicle (negative control).

  • Serum-free medium.

  • Ice-cold PBS, RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels, running buffer, transfer buffer, PVDF membranes.

  • Blocking buffer (5% BSA or non-fat milk in TBST).

  • Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-CREB, anti-total-CREB, anti-β-actin (loading control).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

Procedure:

  • Cell Culture and Starvation: Plate cells in 6-well plates. Once they reach 70-80% confluency, serum-starve them for 4-12 hours. This crucial step reduces basal kinase activity, improving the signal-to-noise ratio for detecting stimulated phosphorylation.

  • Compound Treatment: Treat the starved cells with the test compound, melatonin, or vehicle for a predetermined time course (e.g., 5, 15, 30, 60 minutes).

  • Cell Lysis: Immediately after treatment, place plates on ice, wash cells with ice-cold PBS, and add ice-cold RIPA buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay to ensure equal loading.

  • SDS-PAGE and Western Blotting:

    • Denature 20-30 µg of protein from each sample in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK, 1:1000 dilution) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply ECL substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To ensure accurate comparison, the same membrane should be stripped and re-probed for the total protein (e.g., anti-total-ERK) and then for the loading control (β-actin).

  • Densitometry Analysis: Quantify the band intensities. Normalize the phosphorylated protein signal to the total protein signal, and then to the loading control.

Part 3: Secondary Applications: Antioxidant & Anti-inflammatory Screening

The furan moiety is a common feature in natural and synthetic compounds exhibiting antioxidant and anti-inflammatory properties.[3][4] Therefore, screening the indenofuranone for these activities is a logical extension of its characterization.

Protocol 4: Cellular Antioxidant Activity Assay (DCFH-DA)

This assay measures the compound's ability to scavenge intracellular reactive oxygen species (ROS).[20][21]

Objective: To evaluate the capacity of the indenofuranone to reduce oxidative stress in a cellular model.

Materials:

  • A suitable cell line (e.g., V79-4, RAW 264.7, or SH-SY5Y).

  • Test Compound, Trolox or N-acetylcysteine (positive controls).

  • 2',7'-dichlorofluorescin diacetate (DCFH-DA) probe.

  • An oxidizing agent (e.g., H₂O₂ or LPS).

  • 96-well black, clear-bottom plates.

  • Fluorescence microplate reader.

Procedure:

  • Cell Seeding: Plate cells in 96-well black plates and allow them to adhere.

  • Compound Pre-treatment: Treat cells with various concentrations of the test compound or positive controls for 1-2 hours.

  • Probe Loading: Remove the medium, wash with PBS, and incubate the cells with DCFH-DA (e.g., 10 µM) for 30 minutes. DCFH-DA is a cell-permeable non-fluorescent probe that is de-esterified intracellularly and later oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).

  • Induction of Oxidative Stress: Wash cells to remove excess probe. Add the oxidizing agent (e.g., 100 µM H₂O₂) to induce ROS production.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity (Excitation: ~485 nm, Emission: ~535 nm) over time (e.g., for 60 minutes) using a microplate reader.

  • Data Analysis: Calculate the percentage reduction in fluorescence intensity in compound-treated wells compared to the vehicle-treated, oxidant-stimulated wells.

Protocol 5: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

This protocol assesses the compound's ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[22][23]

Objective: To determine if the indenofuranone can suppress the inflammatory response in macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line.

  • Test Compound, Dexamethasone (positive control).

  • Lipopolysaccharide (LPS).

  • Griess Reagent.

  • Sodium nitrite standard solution.

  • 96-well cell culture plates.

  • Absorbance microplate reader.

Procedure:

  • Cell Viability Check (MTT Assay): First, perform a cytotoxicity assay to ensure that any observed decrease in NO is not due to cell death. Treat cells with the test compound for 24 hours and assess viability using the MTT assay.[23] Use non-toxic concentrations for the main experiment.

  • Cell Seeding: Plate RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Treatment and Stimulation: Pre-treat the cells with non-toxic concentrations of the test compound or dexamethasone for 1 hour. Then, add LPS (e.g., 1 µg/mL) to stimulate an inflammatory response. Include untreated and LPS-only controls. Incubate for 24 hours.

  • Nitrite Measurement (Griess Assay): NO is unstable and rapidly converts to nitrite in the culture medium.

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 5-10 minutes.

    • Add 50 µL of Griess Reagent B (NED solution) and incubate for another 5-10 minutes in the dark. A pink/magenta color will develop.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using the sodium nitrite solution. Calculate the nitrite concentration in each sample and determine the percentage inhibition of NO production relative to the LPS-only control.

References

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Application Notes and Protocols for High-Throughput Screening of Indenofuran Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Indenofuran Scaffolds

The indenofuran scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active natural products and synthetic compounds. Derivatives of this core structure have demonstrated a wide spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][2][3][4][5] The unique three-dimensional architecture of indenofurans allows for diverse substitutions, enabling the creation of large and structurally varied compound libraries.[6][7] High-throughput screening (HTS) provides a powerful platform for the rapid evaluation of these libraries to identify novel hit compounds that can serve as starting points for drug discovery programs.[8][9][10]

This guide provides a comprehensive overview of the principles and practical considerations for designing and implementing HTS campaigns for indenofuran libraries. It is intended for researchers, scientists, and drug development professionals seeking to leverage this promising class of compounds for therapeutic innovation.

I. Indenofuran Library Design and Management

The success of any HTS campaign is fundamentally linked to the quality and diversity of the compound library. For indenofuran libraries, a diversity-oriented synthesis approach is often employed to explore a broad chemical space.[7]

Key Considerations for Library Development:

  • Scaffold Hopping and Decoration: Strategic modifications to the indenofuran core and the introduction of a wide range of functional groups are crucial for generating chemical diversity.

  • Physicochemical Properties: Compounds should adhere to drug-like properties, such as those described by Lipinski's Rule of Five, to increase the likelihood of downstream success.[11]

  • Purity and Characterization: Ensuring high purity of the compounds is essential to avoid false positives and ensure the reproducibility of results.[12] Each compound must be thoroughly characterized using analytical techniques such as NMR and mass spectrometry.

Table 1: Recommended Physicochemical Parameters for an Indenofuran Screening Library

ParameterRecommended RangeRationale
Molecular Weight (MW)250 - 500 DaBalances complexity with favorable absorption, distribution, metabolism, and excretion (ADME) properties.
LogP1 - 5Ensures adequate solubility and membrane permeability.
Hydrogen Bond Donors≤ 5Promotes membrane permeability.
Hydrogen Bond Acceptors≤ 10Promotes membrane permeability.
Purity> 95%Minimizes the risk of false positives from impurities.

II. High-Throughput Screening Workflow

A typical HTS workflow for an indenofuran library involves several key stages, from initial assay development to hit confirmation and validation.[13]

HTS_Workflow cluster_0 Assay Development & Optimization cluster_1 Primary Screen cluster_2 Hit Confirmation & Validation cluster_3 Lead Generation assay_dev Assay Development assay_opt Assay Optimization & Miniaturization assay_dev->assay_opt Miniaturize to 384/1536-well format primary_screen Single-Concentration Screen assay_opt->primary_screen Validate with Z' > 0.5 hit_confirm Hit Confirmation primary_screen->hit_confirm Identify 'Hits' dose_response Dose-Response & IC50 Determination hit_confirm->dose_response Confirm activity secondary_assays Secondary & Orthogonal Assays dose_response->secondary_assays Validate mechanism sar_studies Structure-Activity Relationship (SAR) Studies secondary_assays->sar_studies Prioritize validated hits Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus receptor Receptor Tyrosine Kinase ras Ras receptor->ras pi3k PI3K receptor->pi3k jak JAK receptor->jak raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Gene Transcription (Proliferation, Survival) erk->transcription akt Akt pi3k->akt mtor mTOR akt->mtor mtor->transcription stat STAT jak->stat stat->transcription

Caption: Key Signaling Pathways Potentially Targeted by Indenofurans.

Assay Strategies for Pathway Interrogation:

  • Reporter Gene Assays: Engineer cells to express a reporter gene (e.g., luciferase or GFP) under the control of a promoter that is activated by the signaling pathway of interest. [14]* High-Content Imaging: Utilize automated microscopy and image analysis to quantify changes in protein localization, phosphorylation status, or cellular morphology in response to compound treatment. [9]* Phospho-Specific Antibodies: Employ techniques like TR-FRET or AlphaLISA® to measure the phosphorylation of key signaling proteins.

V. Data Analysis and Hit Triage

The large datasets generated from HTS require robust data analysis methods to identify true hits and minimize false positives. [15][16] Key Statistical Parameters:

  • Z'-factor: A measure of assay quality and robustness. A Z'-factor between 0.5 and 1.0 indicates an excellent assay. [17]* Signal-to-Background (S/B) and Signal-to-Noise (S/N) Ratios: These parameters assess the dynamic range and variability of the assay.

  • Hit Identification: Hits are typically defined as compounds that produce a response exceeding a certain threshold (e.g., >50% inhibition or activation) and are statistically significant.

Hit Triage and Confirmation:

  • Primary Hit Confirmation: Re-test the initial hits in the primary assay to confirm their activity.

  • Dose-Response Analysis: Perform serial dilutions of the confirmed hits to determine their potency (IC50 or EC50 values).

  • Orthogonal Assays: Validate hits in a secondary assay that measures the same biological endpoint but uses a different technology or mechanism. This helps to eliminate artifacts and technology-specific false positives.

  • Counter-Screens: Use counter-screens to identify and eliminate compounds that interfere with the assay technology (e.g., luciferase inhibitors, fluorescent compounds). [18]

VI. Conclusion and Future Directions

High-throughput screening of indenofuran libraries offers a promising avenue for the discovery of novel therapeutic agents. By combining thoughtful library design, robust assay development, and rigorous data analysis, researchers can efficiently identify and validate hit compounds for further optimization. The integration of advanced techniques such as high-content screening and phenotypic screening will undoubtedly accelerate the translation of these promising scaffolds into next-generation therapeutics.

References

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Application Notes and Protocols for Toxicity Screening of 1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one using Zebrafish Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Modern Approach to Toxicity Assessment

The zebrafish (Danio rerio) has emerged as a powerful in vivo model for toxicological screening in drug discovery and chemical safety assessment. Its rapid development, optical transparency, and high genetic homology to humans provide a unique window into the real-time effects of chemical compounds on a whole, living vertebrate. This document provides a detailed guide for utilizing the zebrafish model to evaluate the potential toxicity of 1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one , a tricyclic indanone derivative. While this compound is explored as a therapeutic agent for sleep disorders, a thorough understanding of its toxicological profile is paramount for further development.[1] The protocols outlined herein are designed to provide a comprehensive, tiered approach to toxicity assessment, beginning with acute toxicity and progressing to more specific developmental and organ-level evaluations.

The indanone scaffold is present in a variety of biologically active molecules, and derivatives have been investigated for diverse therapeutic applications, including anticancer activity.[1][2][3] However, this biological activity necessitates a careful evaluation of potential toxicity. The zebrafish model offers a cost-effective and ethically considerate platform for this initial safety assessment, bridging the gap between in vitro assays and mammalian studies.[4][5]

Chemical Profile: 1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one

PropertyValueSource
CAS Number 196597-78-1
Molecular Formula C₁₁H₁₀O₂[4][6]
Molecular Weight 174.20 g/mol [4][6]
Appearance White to light yellow crystalline powder[7]
Melting Point 133 - 137 °C[7]
Known Hazards Potential for acute oral toxicity, skin and eye irritation.[6]

Experimental Workflow: A Tiered Screening Approach

The following workflow provides a logical progression from broad toxicity assessment to more specific endpoints. This tiered approach allows for early identification of toxic compounds and conserves resources.

ToxicityScreeningWorkflow cluster_prep Preparation cluster_tier1 Tier 1: Acute & Developmental Toxicity cluster_tier2 Tier 2: Organ-Specific Toxicity cluster_analysis Data Analysis & Interpretation A Compound Procurement & Stock Solution Preparation B Range-Finding Study A->B C OECD 236: Fish Embryo Acute Toxicity (FET) Test B->C D Developmental Toxicity Assay C->D H LC50/EC50 Calculation C->H E Cardiotoxicity Assessment D->E F Hepatotoxicity Assessment D->F G Neurotoxicity Assessment D->G I Phenotypic Scoring & Analysis E->I F->I G->I J Reporting & Risk Assessment H->J I->J

Figure 1: Tiered workflow for zebrafish toxicity screening.

Protocols

Preparation of Stock and Working Solutions

The limited aqueous solubility of many organic compounds necessitates the use of a solvent. Dimethyl sulfoxide (DMSO) is a commonly used solvent in zebrafish assays due to its low toxicity at concentrations up to 1% v/v.[8]

Materials:

  • 1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one

  • Dimethyl sulfoxide (DMSO), molecular biology grade

  • Embryo medium (e.g., E3 medium)

  • Glass vials

  • Calibrated pipettes

Protocol:

  • Prepare a 10 mM stock solution of 1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one in 100% DMSO.

  • Store the stock solution in glass vials at -20°C, protected from light.

  • On the day of the experiment, thaw the stock solution and prepare a series of working solutions by serial dilution in embryo medium.

  • The final concentration of DMSO in the embryo medium should not exceed 0.5% v/v to minimize solvent-induced effects.[9] A solvent control group (0.5% DMSO in embryo medium) must be included in all experiments.[10][11]

Tier 1: Acute and Developmental Toxicity Screening

A preliminary range-finding study is crucial to determine the appropriate concentration range for the definitive toxicity tests. This is performed with a small number of embryos over a broad, logarithmic range of concentrations.

This test determines the acute lethal toxicity of the compound to zebrafish embryos over a 96-hour exposure period.[12][13][14][15][16]

Materials:

  • Fertilized zebrafish embryos (less than 3 hours post-fertilization, hpf)

  • 24-well plates

  • Embryo medium

  • Working solutions of the test compound

  • Incubator at 28.5°C

Protocol:

  • Collect freshly fertilized zebrafish embryos and select those developing normally.

  • In a 24-well plate, add 2 mL of the respective test solutions to each well. Include a negative control (embryo medium) and a solvent control (0.5% DMSO).

  • Use at least five concentrations of the test compound, plus controls.

  • Place one embryo per well into the test solutions.

  • Incubate the plates at 28.5°C for 96 hours.

  • At 24, 48, 72, and 96 hpf, observe the embryos under a stereomicroscope for the following lethal endpoints:

    • Coagulation of the embryo

    • Lack of somite formation

    • Non-detachment of the tail

    • Absence of heartbeat

  • Record the number of dead embryos at each time point for each concentration.

  • Calculate the LC50 (median lethal concentration) at 96 hpf.

This assay assesses sublethal effects and morphological abnormalities during embryogenesis.[5][17][9][18][19]

Protocol:

  • Following the same experimental setup as the FET test, observe the surviving embryos at 24, 48, 72, and 96 hpf for a range of developmental abnormalities.

  • Record the incidence and severity of malformations, including but not limited to:

    • Pericardial edema (fluid accumulation around the heart)

    • Yolk sac edema

    • Spinal curvature

    • Craniofacial abnormalities

    • Delayed or failed hatching

    • Reduced body length

  • Calculate the EC50 (median effective concentration) for the most sensitive endpoint and the No Observed Adverse Effect Level (NOAEL).

Tier 2: Organ-Specific Toxicity Assessment

Based on the results of the Tier 1 screening, further investigation into organ-specific toxicity may be warranted, particularly if sublethal effects were observed at concentrations below the LC50.

The transparent nature of zebrafish larvae allows for non-invasive assessment of cardiac function.[7][20][21][22]

Protocol:

  • Expose embryos to sublethal concentrations of the test compound from 24 to 72 hpf.

  • At 72 hpf, mount individual larvae in a small drop of methylcellulose on a microscope slide to immobilize them.

  • Record high-magnification videos of the heart for at least 30 seconds.

  • Analyze the videos to determine:

    • Heart rate (beats per minute)

    • Rhythm (arrhythmias)

    • Presence of pericardial edema

    • Changes in circulation (e.g., blood flow stasis)

The zebrafish liver is functionally homologous to the mammalian liver, and its development can be visually assessed.[4][6][23][24][25]

Protocol:

  • Expose larvae to the test compound from 72 to 120 hpf, a period of significant liver development and function.

  • At 120 hpf, assess liver morphology under a microscope. Key indicators of hepatotoxicity include:

    • Changes in liver size (hepatomegaly or atrophy)

    • Increased opacity or granularity of the liver tissue

    • Changes in yolk sac absorption

  • For more detailed analysis, staining with dyes such as Oil Red O can reveal lipid accumulation (steatosis), a common sign of liver damage.

Behavioral assays in zebrafish larvae can indicate neurotoxic effects.[26][27][28][29][30]

Protocol:

  • Expose embryos to the test compound from 4 to 120 hpf.

  • At 5 days post-fertilization (dpf), assess larval locomotor activity using an automated tracking system.

  • A common paradigm is the visual motor response test, which evaluates changes in swimming activity in response to alternating periods of light and darkness.

  • Analyze parameters such as total distance moved, velocity, and changes in activity during light-to-dark transitions.

Data Presentation and Interpretation

Quantitative Data Summary
AssayEndpointMetricExample Result
Acute Toxicity (FET) MortalityLC50 (96h)e.g., 5.2 µM
Developmental Toxicity Pericardial EdemaEC50 (96h)e.g., 2.8 µM
Hatching RateIC50 (72h)e.g., 4.5 µM
Cardiotoxicity Heart Rate% change from controle.g., -25% at 2 µM
Hepatotoxicity Liver Size% change from controle.g., +15% at 2 µM
Neurotoxicity Locomotor Activity% change in total distance movede.g., -40% at 1.5 µM
Signaling Pathway Perturbation (Hypothetical)

Given that some indanone derivatives have shown to interact with tubulin polymerization, a potential mechanism of toxicity could involve disruption of microtubule dynamics, which is critical for cell division, migration, and axonal transport.[1][3]

Pathway cluster_cellular Cellular Processes Mitosis Mitosis AxonalTransport Axonal Transport CellMigration Cell Migration Compound 1,2,6,7-Tetrahydro-8H- indeno[5,4-b]furan-8-one Tubulin Tubulin Polymerization Compound->Tubulin Inhibition? Microtubules Microtubule Instability Tubulin->Microtubules Microtubules->Mitosis Disruption Microtubules->AxonalTransport Impairment Microtubules->CellMigration Inhibition

Figure 2: Hypothetical pathway of tubulin disruption.

Conclusion and Future Directions

The protocols described provide a robust framework for the initial toxicological assessment of 1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one using the zebrafish model. The tiered approach allows for a comprehensive evaluation of acute, developmental, and organ-specific toxicities. The data generated from these assays will be invaluable for guiding further preclinical development, including the design of subsequent mammalian toxicity studies. Should significant toxicity be observed, the zebrafish model can be further employed in mechanistic studies, using transgenic reporter lines and gene expression analysis, to elucidate the underlying molecular pathways of toxicity.

References

  • PubChem. (n.d.). 1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one. National Center for Biotechnology Information.
  • Creative Biogene. (n.d.). Zebrafish Hepatoxicity Assays.
  • Vliegenthart, A. D., et al. (2015). Are zebrafish larvae suitable for assessing the hepatotoxicity potential of drug candidates?. Toxicology and Applied Pharmacology.
  • Creative Biogene. (n.d.). Zebrafish Cardiotoxicity Assays.
  • Biobide. (n.d.). Hepatotoxicity Assay in Drug Discovery.
  • ZeClinics. (n.d.). Hepatotoxicity testing in vivo with zebrafish.
  • OECD. (2013). Test No. 236: Fish Embryo Acute Toxicity (FET) Test. OECD Publishing.
  • Zhang, S., et al. (2021). Validation, Optimization, and Application of the Zebrafish Developmental Toxicity Assay for Pharmaceuticals Under the ICH S5(R3) Guideline. Frontiers in Pharmacology.
  • Kumar, A., et al. (2013). Anticancer activity, toxicity and pharmacokinetic profile of an indanone derivative. European Journal of Pharmaceutical Sciences.
  • ZeClinics. (n.d.). Zebrafish for Cardiotoxicity Screening in Drug Development.
  • Charles River. (n.d.). Zebrafish: A Powerful Alternative Model for Developmental Toxicity Testing.
  • Chem-Impex. (n.d.). 6,7-Dihydro-1H-indeno[5,4-b]furan-8(2H)-one.
  • Meiler, S. E., et al. (2020). Systems Toxicology Approach for Testing Chemical Cardiotoxicity in Larval Zebrafish. Environmental Science & Technology.
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  • Selderslaghs, I. W. T., et al. (2018). The Utility of Zebrafish as a Model for Screening Developmental Neurotoxicity. Frontiers in Neuroscience.
  • OECD. (2013). Test No. 236: Fish Embryo Acute Toxicity (FET) Test. OECD Publishing.
  • Mandrell, D., et al. (2014). Developmental toxicity assay using high content screening of zebrafish embryos. Journal of Pharmacological and Toxicological Methods.
  • Hermans, M., et al. (2021). Zebrafish Embryo Developmental Toxicity Assay (ZEDTA) for Regulatory Testing—Protocol Optimization and Historical Control Data. International Journal of Molecular Sciences.
  • ResearchGate. (n.d.). Anticancer activity, toxicity and pharmacokinetic profile of an indanone derivative.
  • ResearchGate. (n.d.). OECD GUIDELINES FOR THE TESTING OF CHEMICALS 236 - Fish Embryo Acute Toxicity (FET) Test.
  • UniCA IRIS. (n.d.). Developmental Neurotoxicity testing of chemical mixtures in zebrafish embryos.
  • EU Science Hub. (n.d.). Acute aquatic toxicity: Zebrafish Embryo Acute Toxicity Test (ZFET).
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  • Hunter, D. L., et al. (2022). Developmental Neurotoxicity and Behavioral Screening in Larval Zebrafish with a Comparison to Other Published Results. Toxics.
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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,3,5,6-Tetrahydro-7H-indeno[5,6-B]furan-7-one

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of a Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2,3,5,6-Tetrahydro-7H-indeno[5,6-B]furan-7-one. This molecule, with its rigid tricyclic core, is a valuable scaffold in medicinal chemistry and materials science. However, its synthesis can present challenges, particularly concerning yield and purity. This guide is designed to provide researchers and drug development professionals with in-depth, field-proven insights to navigate these challenges effectively. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling you to troubleshoot issues logically and optimize your reaction outcomes.

Section 1: Understanding the Core Synthetic Strategy

The most common and reliable route to this compound involves a two-step sequence:

  • Friedel-Crafts Acylation: An aromatic substrate is acylated with a suitable propionic acid derivative to form a key intermediate.

  • Intramolecular Cyclization: The intermediate undergoes an acid-catalyzed intramolecular reaction to construct the five-membered indanone ring. This cyclization often proceeds via a mechanism analogous to the Nazarov cyclization, a powerful method for forming cyclopentenone rings.[1][2][3]

G SM Starting Materials (e.g., 2,3-Dihydrobenzofuran & 3-Chloropropionyl Chloride) Step1 Step 1: Friedel-Crafts Acylation SM->Step1 Lewis Acid (e.g., AlCl₃) Intermediate Aryl Propionic Acid Intermediate Step1->Intermediate Step2 Step 2: Intramolecular Cyclization (e.g., PPA, H₂SO₄) Intermediate->Step2 Product Target Molecule: This compound Step2->Product

Caption: General synthetic workflow for the target indenofuranone.

Section 2: Troubleshooting Guide

This section addresses specific issues encountered during synthesis in a direct question-and-answer format.

Problem 1: Low Yield in the Initial Friedel-Crafts Acylation Step

Q: My initial Friedel-Crafts acylation reaction is sluggish and results in a low yield of the desired aryl propionic acid intermediate. What are the likely causes and how can I fix them?

A: This is a common bottleneck. The Friedel-Crafts acylation is sensitive to several factors, and low yield typically points to issues with the catalyst, reagents, or reaction conditions.[4][5]

  • Cause 1: Catalyst Inactivity or Insufficient Amount. The Lewis acid catalyst (e.g., AlCl₃) is hygroscopic and can be deactivated by atmospheric moisture. Furthermore, the carbonyl group of the product can complex with the catalyst, effectively sequestering it.

    • Solution:

      • Use fresh, high-purity, anhydrous aluminum chloride. Handle it quickly in a dry environment or a glovebox.

      • Ensure a stoichiometric amount of the Lewis acid is used, typically 1.1 to 1.3 equivalents, to account for complexation with the acylating agent and the product ketone.[5] For some substrates, superstoichiometric amounts may be required.[4]

  • Cause 2: Poor Reagent Purity. The starting materials, particularly 2,3-dihydrobenzofuran and the acylating agent (e.g., 3-chloropropionyl chloride), must be pure. Impurities can lead to side reactions or inhibit the catalyst.

    • Solution: Purify starting materials immediately before use. 2,3-dihydrobenzofuran can be distilled; 3-chloropropionyl chloride should be freshly distilled under reduced pressure.

  • Cause 3: Inappropriate Reaction Temperature. Friedel-Crafts reactions can be highly exothermic. If the temperature is too high, it can promote side reactions like polymerization or decomposition. If it's too low, the reaction rate will be impractically slow.

    • Solution: Begin the reaction at a low temperature (0-5 °C) during the addition of the acylating agent to the substrate/catalyst mixture. After the initial exotherm subsides, allow the reaction to slowly warm to room temperature or gently heat as needed to drive it to completion. Monitor progress via Thin Layer Chromatography (TLC).

Problem 2: Failure or Low Yield in the Intramolecular Cyclization Step

Q: I've successfully synthesized the intermediate, but the final ring-closing step to form the indanone is not working. What's wrong?

A: The success of this intramolecular cyclization hinges almost entirely on the choice and strength of the acid catalyst and the complete removal of water.

  • Cause 1: Insufficiently Strong Acid Catalyst. The cyclization requires protonation of the carboxylic acid (or a derivative) and subsequent electrophilic attack on the aromatic ring. This is a demanding reaction that requires a powerful dehydrating acid.

    • Solution: Polyphosphoric acid (PPA) is the reagent of choice for this type of reaction as it serves as both an acid catalyst and a powerful dehydrating agent.[2] If PPA is ineffective, stronger acids like trifluoromethanesulfonic acid (TfOH) can be used, though they are more expensive and can sometimes promote charring. Eaton's reagent (P₂O₅ in methanesulfonic acid) is another excellent alternative.

  • Cause 2: Presence of Water. Water will prevent the formation of the necessary acylium ion intermediate and can hydrolyze the PPA, rendering it ineffective.

    • Solution: Ensure your intermediate is scrupulously dry before adding it to the PPA. The reaction should be run under an inert atmosphere (Nitrogen or Argon) with dry glassware.

  • Cause 3: Inadequate Temperature/Reaction Time. These cyclizations often require significant thermal energy to overcome the activation barrier.

    • Solution: PPA-mediated cyclizations typically require heating, often in the range of 80-120 °C. The reaction mixture becomes viscous, so efficient mechanical stirring is crucial for ensuring good heat transfer and mixing. Monitor the reaction by quenching small aliquots and analyzing them by TLC or LC-MS until the starting material is consumed.

Problem 3: Formation of Tar and Purification Difficulties

Q: My reaction mixture turns into a dark, viscous tar, making product isolation and purification nearly impossible. How can I prevent this?

A: Tar formation is a sign of uncontrolled side reactions, often polymerization or decomposition, driven by overly harsh conditions.

  • Cause 1: Overly Aggressive Catalyst or High Temperature. Strong Lewis acids and high temperatures can promote the polymerization of furan rings and other sensitive functional groups.

    • Solution:

      • Controlled Addition: Add the catalyst portion-wise at a low temperature to manage the initial exotherm.

      • Milder Catalyst: Consider using a milder Lewis acid like FeCl₃ or SnCl₄, which can sometimes provide the desired product with fewer side reactions.[6]

      • Temperature Staging: Start the reaction cold and only apply heat after the initial, more reactive phase is complete.

  • Cause 2: Impure Starting Materials. As mentioned before, impurities are often the culprits for polymerization.

    • Solution: Use freshly purified reagents. Consider passing liquid reagents through a plug of activated alumina to remove acidic impurities or peroxides.

  • Workup Strategy: Quenching a PPA reaction is highly exothermic.

    • Solution: Allow the reaction mixture to cool slightly before pouring it slowly onto a vigorously stirred mixture of ice and water. This dissipates heat and precipitates the crude product. The product can then be extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). A subsequent wash with a saturated sodium bicarbonate solution will neutralize any remaining acid.

Troubleshooting Start Low Yield or Reaction Failure StepCheck Which Step Failed? Start->StepCheck Step1_Issue Step 1: Acylation Low Yield StepCheck->Step1_Issue Acylation Step2_Issue Step 2: Cyclization No Product StepCheck->Step2_Issue Cyclization Purif_Issue General Issue Tar Formation StepCheck->Purif_Issue Both/General Catalyst Check Catalyst: - Anhydrous? - Stoichiometry? Step1_Issue:sol->Catalyst Temp Check Temperature: - Controlled addition? - Too high/low? Step1_Issue:sol->Temp Reagents Check Reagents: - Freshly purified? - Anhydrous? Step1_Issue:sol->Reagents Step2_Issue:sol->Temp Acid Check Acid Catalyst: - PPA or stronger? - Anhydrous conditions? Step2_Issue:sol->Acid Stirring Check Stirring: - Efficient mechanical stirring in viscous PPA? Step2_Issue:sol->Stirring Purif_Issue:sol->Temp Purif_Issue:sol->Reagents

Caption: Troubleshooting workflow for identifying common synthesis issues.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism for the PPA-catalyzed cyclization? A1: The reaction is an intramolecular electrophilic aromatic substitution. PPA first activates the carboxylic acid by forming a mixed anhydride, which then eliminates to form a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich furan-fused benzene ring, followed by deprotonation (rearomatization) to yield the final indanone product.

Q2: Are there alternatives to the Friedel-Crafts pathway? A2: Yes, while the Friedel-Crafts approach is common for indanones, other methods exist.[7][8] For instance, a Heck coupling of 2,3-dihydrofuran with an appropriately substituted aryl halide could form a precursor, which could then be cyclized.[9] However, these routes are often more complex and may require expensive palladium catalysts. For industrial-scale synthesis, the Friedel-Crafts pathway is generally more cost-effective.

Q3: How can I best monitor the progress of these reactions? A3: Thin Layer Chromatography (TLC) is indispensable. For the acylation step, use a solvent system like 30% ethyl acetate in hexanes. The product should have a lower Rf than the starting aromatic material. For the cyclization, the final indanone product will be less polar than the precursor carboxylic acid. Staining with potassium permanganate can help visualize spots if they are not UV-active. For quantitative analysis, GC-MS or LC-MS are ideal.

Section 4: Optimized Experimental Protocol

This protocol is a robust starting point. Researchers should perform small-scale trials to optimize conditions for their specific setup.

Step 1: Synthesis of 3-(2,3-Dihydrobenzofuran-5-yl)propanoic acid

  • Setup: To a flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (1.2 eq).

  • Solvent & Substrate: Add anhydrous dichloromethane (DCM, 200 mL) and 2,3-dihydrobenzofuran (1.0 eq). Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Add a solution of succinic anhydride (1.1 eq) in anhydrous DCM (50 mL) dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12-18 hours. Monitor by TLC.

  • Workup: Cool the reaction mixture back to 0 °C and slowly quench by pouring it onto a mixture of crushed ice and concentrated HCl.

  • Extraction: Separate the layers and extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to yield the intermediate acid.

Step 2: Cyclization to this compound

  • Setup: In a flask equipped with a mechanical stirrer and nitrogen inlet, add polyphosphoric acid (PPA) (10x the weight of the starting acid).

  • Reaction: Heat the PPA to 80 °C with vigorous stirring. Add the dry 3-(2,3-dihydrobenzofuran-5-yl)propanoic acid (1.0 eq) in one portion.

  • Heating: Increase the temperature to 100-110 °C and stir for 2-4 hours. The mixture will be very viscous. Monitor by taking small aliquots, quenching them in water, extracting with ethyl acetate, and analyzing by TLC.

  • Workup: Allow the mixture to cool to ~70 °C and carefully pour it onto a vigorously stirred beaker of crushed ice.

  • Extraction: Extract the resulting aqueous slurry with ethyl acetate (3 x 100 mL). Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure title compound.

Section 5: Summary of Key Optimization Parameters

ParameterStep 1: Friedel-Crafts AcylationStep 2: Intramolecular CyclizationRationale & Impact on Yield
Catalyst AlCl₃ (1.1-1.3 eq)Polyphosphoric Acid (PPA)Acylation: Stoichiometric Lewis acid is required. Insufficient amounts lead to incomplete reaction. Cyclization: PPA acts as both a strong acid and a dehydrating agent, essential for forming the acylium ion.
Temperature 0 °C to RT100-110 °CAcylation: Low initial temperature controls the exotherm and prevents side reactions. Cyclization: High temperature is needed to overcome the activation energy for this intramolecular reaction.
Solvent Anhydrous DCM, CS₂, or NitrobenzeneNone (PPA is the medium)Anhydrous, non-coordinating solvents are crucial for Friedel-Crafts reactions to prevent catalyst deactivation.
Atmosphere Inert (N₂ or Ar)Inert (N₂ or Ar)Prevents moisture from deactivating the acid catalysts (AlCl₃ and PPA), which is critical for achieving high yields.
Stirring MagneticMechanicalCyclization: The high viscosity of PPA necessitates powerful mechanical stirring to ensure efficient heat transfer and reactant mixing.

References

  • BenchChem. (n.d.). Application Notes and Protocols: Nazarov Cyclization for Indanone Synthesis. Retrieved from [1]

  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 4-Methyl-1-indanone via Nazarov Cyclization. Retrieved from [2]

  • Ma, D., & Xia, C. (2007). Catalytic stereoselective synthesis of highly substituted indanones via tandem Nazarov cyclization and electrophilic fluorination trapping. Organic Letters, 9(16), 3053-3056. Retrieved from [Link]

  • Wikipedia. (n.d.). Nazarov cyclization reaction. Retrieved from [Link][3]

  • Google Patents. (1950). US2515123A - Acylation of furan. Retrieved from [6]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrofurans. Retrieved from [Link][10]

  • Szychowski, K., & Gzella, A. K. (2018). Synthesis of 1-indanones with a broad range of biological activity. RSC Advances, 8(52), 29595-29624. Retrieved from [Link][7]

  • Czernouszko, K., et al. (2019). Palladium Catalyzed Heck Arylation of 2,3-Dihydrofuran—Effect of the Palladium Precursor. Molecules, 24(18), 3328. Retrieved from [Link][9]

  • Organic Chemistry Portal. (n.d.). Synthesis of indanones. Retrieved from [Link][8]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link][5]

  • Kamran, M., & Banday, M. R. (2016). Applications of Friedel–Crafts reactions in total synthesis of natural products. Journal of Saudi Chemical Society, 20(Suppl 1), S29-S57. Retrieved from [Link][4]

Sources

Technical Support Center: Purification of 2,3,5,6-Tetrahydro-7H-indeno[5,6-B]furan-7-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 2,3,5,6-Tetrahydro-7H-indeno[5,6-B]furan-7-one. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this critical intermediate and require robust, reliable purification protocols. As an indenofuranone derivative, this compound presents unique challenges and opportunities in its purification. This guide provides in-depth, field-proven insights into overcoming common obstacles, structured in a practical question-and-answer format.

Section 1: Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process. Each entry details the issue, its probable causes, and actionable solutions grounded in chemical principles.

Question 1: My column chromatography separation is poor. The target compound is co-eluting with a closely-related impurity.

Answer:

This is a common challenge when impurities have similar polarity to the desired product. The solution lies in enhancing the selectivity of your chromatographic system.

  • Probable Cause 1: Incorrect Solvent System. The polarity of your eluent may not be optimal for resolving compounds with similar Rf values. A solvent system that gives your product an Rf of 0.2-0.3 on a Thin Layer Chromatography (TLC) plate is often a good starting point for column chromatography.[1]

  • Solution 1a: Adjust Eluent Polarity. If using a standard ethyl acetate/hexane system, try reducing the proportion of the more polar solvent (ethyl acetate) to increase retention time and potentially improve separation. Running a finer gradient (e.g., from 5% to 20% ethyl acetate over many column volumes) can also effectively resolve close spots.

  • Solution 1b: Change Solvent Selectivity. If adjusting polarity fails, switch to a different solvent system entirely. The "selectivity triangle" (using solvents with different dipole, hydrogen-bonding, and dispersion forces) is a key concept here. For instance, replacing ethyl acetate with dichloromethane (DCM) or a mixture of DCM/methanol can alter the interactions between your compounds and the stationary phase, often leading to successful separation.[1]

  • Probable Cause 2: Column Overloading. Loading too much crude material relative to the amount of silica gel will cause bands to broaden and overlap, destroying separation.

  • Solution 2: Reduce the Load. A general rule of thumb for a moderately difficult separation is to use a silica gel-to-crude material weight ratio of 50:1 to 100:1.[2] For very challenging separations, this ratio may need to be even higher.

  • Probable Cause 3: Inefficient Column Packing. Air bubbles or channels in the silica bed will lead to an uneven solvent front and poor separation.

  • Solution 3: Repack the Column. Ensure you are using a well-prepared slurry to pack the column and that the silica is fully settled before loading your sample. Gently tapping the column while packing can help create a homogenous bed.[2]

Question 2: The product is exhibiting significant tailing or streaking on the silica gel column.

Answer:

Tailing is often a sign of undesirable secondary interactions between the analyte and the stationary phase. For a ketone like this compound, this is a known issue.

  • Probable Cause: Acidity of Silica Gel. Standard silica gel has acidic silanol groups (Si-OH) on its surface. The lone pair of electrons on the oxygen of your ketone can engage in strong hydrogen bonding with these acidic sites, causing a portion of the molecules to "stick" and elute slowly, resulting in tailing.[2]

  • Solution 1: Use a Mobile Phase Modifier. Adding a small amount of a competitive base to your eluent can neutralize the acidic sites on the silica.

    • Add 0.1-1% triethylamine (Et3N) or pyridine to your eluent system. This is often highly effective for nitrogen-containing compounds but can also work for ketones by competing for the acidic sites.

    • Alternatively, a small amount of methanol can sometimes reduce tailing by acting as a strong hydrogen-bond acceptor and donor, masking the silanol groups.

  • Solution 2: Use a Deactivated or Different Stationary Phase.

    • Neutral Alumina: If the compound is stable on alumina, this can be an excellent alternative to silica as it lacks the strong acidity.

    • Reversed-Phase Chromatography (C18): For more polar compounds or when tailing is severe, reversed-phase chromatography using a C18-functionalized silica and a polar eluent (e.g., water/acetonitrile or water/methanol) is a powerful option.[3]

Question 3: My compound "oiled out" during recrystallization instead of forming crystals. What should I do?

Answer:

Oiling out occurs when the solute is supersaturated and comes out of solution as a liquid phase rather than a solid crystalline lattice. This often happens if the solution is cooled too quickly or if the boiling point of the solvent is higher than the melting point of the solute.

  • Probable Cause 1: Rapid Cooling. Cooling the solution too fast does not allow sufficient time for crystal nucleation and growth.

  • Solution 1: Slow Down the Cooling Process. Allow the flask to cool slowly to room temperature first, then transfer it to an ice bath. Insulating the flask (e.g., with a towel) can further slow the cooling rate.

  • Probable Cause 2: Solvent Choice. The chosen solvent may be too good a solvent, even at low temperatures, or the compound's melting point may be too low for that solvent system.

  • Solution 2a: Add an Anti-Solvent. While the solution is still hot, slowly add a miscible "anti-solvent" (a solvent in which your compound is poorly soluble) until the solution becomes slightly cloudy (the cloud point). Then, add a few drops of the original "good" solvent to redissolve the oil and allow the mixture to cool slowly. A common combination is ethyl acetate/hexane.[4]

  • Solution 2b: Re-evaluate Solvents. Screen for a new solvent or solvent pair. The ideal solvent will dissolve the compound when hot but not when cold. A rule of thumb is that solvents with functional groups similar to the compound can be good solubilizers (e.g., acetone for ketones).[4]

  • Probable Cause 3: Presence of Impurities. Impurities can inhibit crystal lattice formation and lower the melting point of the mixture, promoting oiling out.

  • Solution 3: Pre-purification. If the crude material is very impure, first pass it through a quick silica gel plug, eluting with a moderately polar solvent to remove baseline and highly polar impurities. Then, attempt the recrystallization on the partially purified material.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best general approach to developing a purification strategy for a new batch of crude this compound?

A1: Start with analysis. Run a TLC of your crude material using a standard solvent system like 20-30% ethyl acetate in hexane. This will tell you the number of impurities and their relative polarities. Based on the TLC, you can make an informed decision using the workflow below.

purification_decision_tree start Analyze Crude Material by TLC check_purity Is the major spot >90% pure? start->check_purity check_solid Is the crude material a solid? check_purity->check_solid Yes chromatography Perform Column Chromatography check_purity->chromatography No recrystallize Attempt Recrystallization check_solid->recrystallize Yes check_solid->chromatography No (Oily Crude)

Sources

Common side products in indenofuran synthesis and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for indenofuran synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important heterocyclic scaffold. Instead of a generic overview, we will directly address the common and often frustrating issues encountered during synthesis, focusing on the identification, prevention, and removal of common side products. Our approach is grounded in mechanistic understanding to empower you to troubleshoot effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My reaction crude is a complex mixture with significant baseline material on the TLC plate and a lower-than-expected yield. What are the likely causes and how do I proceed with purification?

Answer: This is a classic scenario in heterocyclic chemistry, particularly with ring systems like furans that can be sensitive. The two most common culprits for this observation are unreacted starting materials and the formation of polymeric byproducts .

Causality & Expert Insights: Indenofuran synthesis often involves multi-step sequences or catalyzed reactions under conditions that can be unforgiving. Furan rings, for instance, are notoriously sensitive to strong acids and can degrade or polymerize, leading to the intractable, dark-colored baseline material you observe on your TLC plate.[1][2] Incomplete conversion is also common if the reaction conditions (temperature, time, catalyst activity) are not optimal. The key is to differentiate between these issues and apply a targeted purification strategy.

Troubleshooting Guide 1.1: Isolating Product from Unreacted Starting Materials

If your TLC shows distinct spots for the product and starting materials, a standard chromatographic approach is usually effective.

Protocol: Flash Column Chromatography

  • 1. Adsorbent Preparation:

    • Choose an appropriate stationary phase. Silica gel is the most common choice for compounds of moderate polarity.

    • Prepare a slurry of silica gel in your starting eluent (a non-polar solvent like hexane or a hexane/ethyl acetate mixture).

    • Pack the column evenly to avoid cracks, which lead to poor separation.

  • 2. Sample Loading:

    • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a strong solvent (like DCM or acetone). Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure until you have a free-flowing powder. This powder can then be carefully added to the top of the packed column. This technique prevents the use of a strong solvent directly on the column, which can disrupt the packing and lead to band broadening.

    • Wet Loading: Dissolve the crude product in the minimum possible volume of the eluent or a slightly stronger solvent system. Carefully apply the solution to the top of the column.

  • 3. Elution:

    • Start with a non-polar solvent system (e.g., 100% Hexane or 98:2 Hexane:Ethyl Acetate) and gradually increase the polarity.

    • Collect fractions and monitor them by TLC to identify which ones contain your pure indenofuran product.

  • 4. Product Recovery:

    • Combine the pure fractions and remove the solvent using a rotary evaporator.

    • Place the resulting solid or oil under high vacuum to remove residual solvent.

Troubleshooting Guide 1.2: Purifying a Solid Product via Recrystallization

If your indenofuran is a solid and the impurities are significantly more or less soluble, recrystallization is an excellent and scalable purification method.[3][4]

Protocol: Recrystallization

  • 1. Solvent Selection:

    • The ideal solvent is one in which your indenofuran product is highly soluble at high temperatures but poorly soluble at room temperature or below.[5][6] Common solvent systems include ethanol, isopropanol, ethyl acetate/hexane, or toluene.[7]

    • Test this by placing a small amount of your crude solid in a test tube and adding a few drops of the candidate solvent. It should not dissolve at room temperature but should dissolve upon heating. Crystals should reappear upon cooling.

  • 2. Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and stirring until the solid is just fully dissolved. Adding a large excess of solvent will reduce your recovery yield.[5][8]

  • 3. Decolorization (Optional):

    • If the hot solution is colored by impurities, you can add a small amount of activated charcoal.

    • Boil the solution for a few minutes, then perform a hot gravity filtration to remove the charcoal.[8]

  • 4. Crystallization:

    • Allow the flask to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • 5. Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

    • Dry the crystals thoroughly, preferably in a vacuum oven.

  • 6. Validation:

    • Check the purity of the recrystallized product by measuring its melting point. A sharp melting point range close to the literature value indicates high purity.[5]

Question 2: My synthesis is palladium-catalyzed, and I suspect my final compound is contaminated with residual metal. How can I remove it?

Answer: Residual palladium is a critical issue, especially in drug development, as even trace amounts can interfere with biological assays and are subject to strict regulatory limits.[9] These metal impurities are often "silent" in standard characterization techniques like NMR but can be detected by methods like Inductively Coupled Plasma (ICP) analysis.[9]

Causality & Expert Insights: Palladium catalysts, whether homogeneous (e.g., Pd(PPh₃)₄) or heterogeneous (e.g., Pd/C), can leach into the reaction mixture.[10][11] The resulting palladium species can be challenging to remove because they may be soluble in organic solvents or exist as fine colloidal particles that pass through standard filters. Simple filtration or chromatography is often insufficient.

Troubleshooting Guide 2.1: Purification Using Metal Scavengers

Metal scavengers are functionalized silica gels or polymers that selectively chelate and bind metal ions, allowing for their easy removal by filtration.[12] This is a highly effective and targeted method.

Protocol: Batch Scavenging with Functionalized Silica

  • 1. Scavenger Selection:

    • Choose a scavenger with a high affinity for palladium. Silica-based thiol (Si-Thiol) or thiourea (Si-Thiourea) scavengers are excellent choices.

  • 2. Procedure:

    • Dissolve the crude product in a suitable solvent (e.g., DCM, Toluene, or THF).

    • Add the silica scavenger (typically 3-5 equivalents relative to the theoretical amount of palladium catalyst).

    • Stir the mixture at room temperature or with gentle heating (40-50 °C) for 2-24 hours. The optimal time should be determined empirically.

    • Filter the mixture to remove the scavenger-bound palladium.

    • Wash the filtered silica with a small amount of fresh solvent.

    • Combine the filtrate and washings, and remove the solvent under reduced pressure.

Data Presentation: Comparison of Palladium Removal Methods

MethodProsConsTypical Pd Removal
Column Chromatography Can remove other impurities simultaneously.Can be non-selective for Pd; may require large solvent volumes.Variable (50-95%)
Recrystallization Excellent for crystalline solids; can be highly effective.Not suitable for oils; Pd can sometimes co-crystallize.High (>98%) if successful
Activated Carbon Inexpensive and readily available.Can adsorb the product, lowering yield; may not be selective.Moderate (70-95%)
Metal Scavengers Highly selective; high product recovery; easy to perform and scale up.[12]Scavengers can be expensive.Very High (>99%)

Visualization: Metal Scavenging Workflow

G crude Crude Product in Solution (with Pd) scavenger Add Metal Scavenger (e.g., SiliaMetS Thiol) crude->scavenger stir Stir at RT or 40°C (2-24h) scavenger->stir filter Filter Mixture stir->filter solid Solid Waste: Scavenger-Pd Complex filter->solid Dispose filtrate Filtrate: Pure Product in Solution filter->filtrate evap Evaporate Solvent filtrate->evap product Purified Indenofuran (<10 ppm Pd) evap->product

Caption: Workflow for palladium removal using a batch scavenging method.

Question 3: My reaction produced a benzofuran isomer instead of the expected indenofuran. What could have caused this?

Answer: The formation of an isomeric heterocycle is a clear indication that a competing reaction pathway has become dominant. This is often highly dependent on subtle changes in reaction conditions, such as the stoichiometry of a reagent, pH, or temperature.

Causality & Expert Insights: A well-documented example of this occurs in the Hauser-Kraus annulation synthesis of indenofurans. In this reaction, the desired indenofuran can be transformed into a benzofuran byproduct through a spiro-lactone intermediate. This rearrangement is specifically promoted by the use of excess base.[13] This demonstrates that precise control over reagent stoichiometry is critical to prevent undesired isomerizations.

Visualization: Mechanistic Pathway of Isomerization

G Indenofuran Indenofuran (Desired Product) Spiro Spiro-lactone Intermediate Indenofuran->Spiro Excess Base Benzofuran Benzofuran (Side Product) Spiro->Benzofuran Rearrangement

Caption: Base-mediated isomerization of an indenofuran to a benzofuran.

Troubleshooting & Prevention:

  • Stoichiometry Control: Carefully control the number of equivalents of base used in the reaction. A preliminary small-scale screen to find the optimal amount can save significant time and material.

  • Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to disfavor higher-energy rearrangement pathways.

  • Purification: If a mixture of isomers is formed, they can often be separated by careful column chromatography due to differences in their polarity and shape.

References
  • Naik, V. et al. (2017). Synthesis of indenofurans, benzofurans and spiro-lactones via Hauser–Kraus annulation involving 1,6-addition of phthalide to quinone methides. Organic & Biomolecular Chemistry.
  • Taylor & Francis Online. (2020). Efficient Synthesis and Antioxidant Activity Evaluation of Novel Fused Indenofurane Derivatives Using Fe3O4-Magnetic Nanoparticles.
  • RSC Publishing. (2024). Synthesis of indol-3-yl-benzofurans and carbazoles via Cu(OTf)2.
  • ResearchGate. (2015). Gold Catalysis: Dihydroisobenzofurans and Isochromanes by the Intramolecular Furan/Alkyne Reaction.
  • Unknown Source. recrystallization.pdf.
  • Semantic Scholar. Straightforward synthesis of dihydrobenzofurans and benzofurans from arynes.
  • PubMed. (2009). Preparative Isolation and Purification of Isobenzofuranone Derivatives and Saponins From Seeds of Nigella Glandulifera Freyn by High-Speed Counter-Current Chromatography Combined With Gel Filtration.
  • Wikipedia. Recrystallization (chemistry).
  • YouTube. (2020). Recrystallization.
  • NIH. (2023). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.
  • Moravek, Inc. How Is Chromatography Used for Purification?.
  • Benchchem. (2025). Application Note and Protocol: Recrystallization of 4-Aminodibenzofuran for High Purity.
  • VTT Technical Research Centre of Finland. (2004). Purification of pharmaceuticals and nutraceutical compounds by sub- and supercritical chromatography and extraction.
  • NIH. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques.
  • PubMed. On the isolation of polychlorinated dibenzo-p-dioxins and furans from serum samples using immunoaffinity chromatography prior to high-resolution gas chromatography-mass spectrometry.
  • PubMed. (2015). Gold Catalyzed Synthesis of Substituted Furan by Intermolecular Cascade Reaction of Propargyl Alcohol and Alkyne.
  • CORA. (2017). Impurity occurrence and removal in crystalline products from process reactions.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Furan.
  • SiliCycle. (2022). Selectively Removing Organic Impurities? It's Easy If You Do It Smartly.
  • RSC Publishing. (2016). Recent applications in natural product synthesis of dihydro- furan and -pyran formation by ring-closing alkene metathesis.
  • Organic Chemistry Frontiers (RSC Publishing). (2021). Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020.
  • IJSDR. Chromatography: Separation, Purification And Isolation Of Different Phytoconstituent.
  • Wikipedia. List of purification methods in chemistry.
  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization.
  • University of Rochester, Department of Chemistry. How To Run A Reaction: Purification.
  • American Scientist. Furan as a versatile synthon.
  • Open Access Pub. Purification Techniques.
  • MDPI. (2015). Gold-Catalyzed Propargylic Substitution Followed by Cycloisomerization in Ionic Liquid: Environmentally Friendly Synthesis of Polysubstituted Furans from Propargylic Alcohols and 1,3-Dicarbonyl Compounds.
  • ResearchGate. Synthesis of Benzofuran and Indole Derivatives Catalyzed by Palladium on Carbon.
  • PubMed Central. Recent advances in the gold-catalyzed additions to C–C multiple bonds.
  • NIH. (2018). Gold(I)-Catalyzed Domino Reaction for Furopyrans Synthesis.
  • Benchchem. (2025). Troubleshooting common side reactions in furan synthesis.
  • Benchchem. (2025). Minimizing by-product formation in furan derivative synthesis.
  • Arkivoc. (2022). One-pot synthesis of indenobenzofurans via tandem Michael addition- elimination and palladium-catalysed C-H activation.
  • ResearchGate. (2012). Palladium-Catalyzed Synthesis of a Benzofuran: A Case Study in the Development of a Green Chemistry Laboratory Experiment.
  • Benchchem. troubleshooting unexpected side products in furan amine synthesis.
  • Google Patents. (2007). Method of removing sulfur odors from packages.

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Technical Support Center: Enhancing the Stability of 2,3,5,6-Tetrahydro-7H-indeno[5,6-B]furan-7-one in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,3,5,6-Tetrahydro-7H-indeno[5,6-B]furan-7-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on maintaining the stability of this compound in various solution-based experimental settings. Inconsistent results in assays can often be traced back to compound instability. This guide offers troubleshooting protocols and answers to frequently asked questions to help you ensure the integrity of your experiments.

Troubleshooting Guide: Diagnosing and Resolving Instability

This section addresses specific issues you may encounter during your experiments with this compound. Each problem is followed by potential causes and actionable solutions.

Issue 1: Gradual Loss of Compound Potency or Activity Over Time in Aqueous Buffers

Symptoms:

  • Decreased biological activity in time-course experiments.

  • Inconsistent IC50 values.

  • Appearance of new, unidentified peaks in HPLC or LC-MS analysis of the sample over time.

Probable Cause: The furanone ring, a lactone, is susceptible to hydrolysis, particularly under non-neutral pH conditions. This reaction opens the ring to form a hydroxy carboxylic acid, which is likely inactive.

Causality Explained: Lactone hydrolysis can be catalyzed by both acid and base. In acidic conditions, protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[1] Under basic conditions, direct nucleophilic attack by hydroxide ions on the carbonyl carbon leads to ring opening.[2]

Solutions:

1. pH Optimization and Control:

  • Protocol: Determine the optimal pH for stability. Prepare a series of buffers (e.g., phosphate, citrate, acetate) across a pH range (e.g., 4-8).[3] Dissolve the compound in each buffer and incubate at your experimental temperature. Analyze aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours) by HPLC or LC-MS to quantify the remaining intact compound.

  • Recommendation: Maintain the solution pH within a stable range, typically between 5 and 7, to minimize both acid and base-catalyzed hydrolysis.[3]

Table 1: Hypothetical pH Stability Profile of this compound

pHBuffer System% Remaining after 24h at 37°C
4.0Citrate85%
5.0Acetate95%
6.0Phosphate98%
7.0Phosphate96%
8.0Tris70%

2. Solvent Selection:

  • Protocol: If your experimental design allows, consider using a co-solvent system. Prepare solutions of the compound in mixtures of your aqueous buffer and a polar aprotic solvent (e.g., DMSO, DMF).

  • Recommendation: Polar aprotic solvents can slow down hydrolysis by reducing the concentration and activity of water.[4][5] However, ensure the chosen solvent is compatible with your assay and does not exceed concentrations that could affect biological activity (typically <0.5% DMSO).[6]

Issue 2: Unexpected Formation of Degradation Products in the Presence of Air or Metal Ions

Symptoms:

  • Appearance of new peaks in analytical chromatograms, potentially with masses corresponding to the addition of oxygen atoms.

  • Discoloration of the solution.

Probable Cause: The furan ring is susceptible to oxidative degradation. This can be initiated by atmospheric oxygen (auto-oxidation) or catalyzed by trace metal ions.

Causality Explained: Oxidative cleavage of the furan ring can lead to the formation of dicarbonyl compounds and other degradation products.[7] Some furanone compounds can also generate reactive oxygen species in the presence of transition metals, leading to self-degradation.[8]

Solutions:

1. Use of Antioxidants:

  • Protocol: Add a small amount of an antioxidant to your stock and working solutions.

  • Recommendation: Common antioxidants include ascorbic acid (vitamin C) or butylated hydroxytoluene (BHT).[9] Always run a control experiment to ensure the antioxidant does not interfere with your assay.

2. Degassing of Solvents:

  • Protocol: Before preparing your solutions, degas the aqueous buffer by sparging with an inert gas like nitrogen or argon for 15-30 minutes.

  • Recommendation: This removes dissolved oxygen, a key component in oxidative degradation.

3. Use of Chelating Agents:

  • Protocol: If you suspect metal-catalyzed oxidation, add a chelating agent to your buffer.

  • Recommendation: A low concentration of ethylenediaminetetraacetic acid (EDTA) can sequester trace metal ions that may be present in your buffer salts or water.[3]

Issue 3: Compound Instability Upon Exposure to Light

Symptoms:

  • Rapid loss of potency after solutions are prepared and left on the lab bench.

  • Changes in the UV-Vis spectrum of the compound over time when exposed to light.

Probable Cause: The conjugated system in this compound, containing a carbonyl group, may be susceptible to photolytic degradation.

Causality Explained: Absorption of UV or even visible light can excite the molecule to a higher energy state, leading to bond cleavage, isomerization, or reaction with other molecules, including oxygen.[10][11] The presence of a carbonyl group can facilitate such photochemical reactions.[10]

Solutions:

1. Protection from Light:

  • Protocol: Prepare and store stock solutions and working solutions in amber vials or tubes wrapped in aluminum foil.

  • Recommendation: This is the simplest and most effective way to prevent photolytic degradation.

2. Photostability Testing:

  • Protocol: To confirm photosensitivity, expose a solution of the compound to a controlled light source (simulating ambient lab light or a UV lamp) while keeping a control sample in the dark. Analyze both samples at various time points.

  • Recommendation: This will help you determine the extent of photolability and the necessary precautions.

Frequently Asked Questions (FAQs)

Q1: What is the likely primary degradation pathway for this compound in aqueous solution?

A1: Based on its chemical structure, the most probable degradation pathway in a typical biological buffer is hydrolysis of the furanone (lactone) ring. This would result in the formation of a more polar hydroxy carboxylic acid derivative, which is likely to have a different biological activity profile.

Q2: How can I monitor the degradation of my compound?

A2: The most common and reliable method is reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection or, for more detailed information, liquid chromatography-mass spectrometry (LC-MS).[9] These techniques allow you to separate the parent compound from its degradation products and quantify the amount of intact compound remaining over time.

Q3: Could the ketone group in the five-membered ring cause instability?

A3: The ketone group can undergo keto-enol tautomerism, which is an equilibrium between the ketone form and the enol form (an alkene with a hydroxyl group).[4][12] The position of this equilibrium is influenced by the solvent.[5][13][14] While this is not a degradation pathway in itself, the enol form can be more susceptible to oxidation. However, for this specific fused ring system, the keto form is expected to be significantly more stable.

Q4: What is a simple, initial step I can take to improve the stability of my compound in solution?

A4: Always prepare fresh solutions of this compound immediately before use from a frozen, concentrated stock solution in an anhydrous organic solvent like DMSO.[9] Minimize the time the compound spends in aqueous buffer before being added to your assay.

Q5: Are there any structural features that might enhance the stability of this molecule compared to a simple furanone?

A5: The fusion of the furanone ring to the indane system creates a more rigid structure. This rigidity may slightly decrease the rate of hydrolysis compared to a more flexible, simple lactone. However, the fundamental susceptibility of the lactone to hydrolysis remains.

Visualizing Degradation and Experimental Workflows

Diagram 1: Potential Degradation Pathways

Compound This compound Hydrolysis_Product Ring-Opened Hydroxy Carboxylic Acid Compound->Hydrolysis_Product H₂O (Acid/Base) Oxidation_Product Oxidative Cleavage Products Compound->Oxidation_Product O₂ / Metal Ions Photodegradation_Product Photolytic Degradation Products Compound->Photodegradation_Product Light (hν)

Caption: Potential degradation pathways for the target compound.

Diagram 2: Experimental Workflow for Stability Assessment

cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Stock Prepare Concentrated Stock in DMSO Working Dilute into Test Buffers (Varying pH, etc.) Stock->Working Incubate Incubate at Desired Temperature Working->Incubate Sample Take Aliquots at Time Points (0, 2, 4, 8, 24h) Incubate->Sample Analyze Analyze by HPLC/LC-MS Sample->Analyze Quantify Quantify Peak Area of Parent Compound Analyze->Quantify Plot Plot % Remaining vs. Time Quantify->Plot

Caption: Workflow for assessing compound stability in solution.

References

  • Fiveable. Keto-enol tautomerism | Organic Chemistry II Class Notes. Available at: [Link]

  • Organic & Biomolecular Chemistry. Solvent effects on the rate of the keto–enol interconversion of 2-nitrocyclohexanone. Available at: [Link]

  • StudySmarter. Keto Enol Tautomerism: Mechanism & Stability. Available at: [Link]

  • YouTube. L-4-FACTORS AFFECTING THE Keto Enol Tautomerism. Available at: [Link]

  • ResearchGate. Oxidation of furans (Review). Available at: [Link]

  • Master Organic Chemistry. Keto-Enol Tautomerism: Key Points. Available at: [Link]

  • ResearchGate. Thermal Decomposition of 2(3H) and 2(5H) Furanones: Theoretical Aspects. Available at: [Link]

  • PubMed. Prooxidant action of furanone compounds: implication of reactive oxygen species in the metal-dependent strand breaks and the formation of 8-hydroxy-2'-deoxyguanosine in DNA. Available at: [Link]

  • ChemRxiv. 2(5H)-Furanone and 5-Hydroxy-2(5H)-furanone: Reactions and Syntheses Based on Them. Available at: [Link]

  • NIH SEED Office. Regulatory Knowledge Guide for Small Molecules. Available at: [Link]

  • PubMed. Mechanisms of lactone hydrolysis in acidic conditions. Available at: [Link]

  • Organic Reactions. Oxidative Cleavage of Furans. Available at: [Link]

  • ResearchGate. Mechanisms of Lactone Hydrolysis in Acidic Conditions. Available at: [Link]

  • ResearchGate. Mechanism of reactions of furans I: A kinetic study of the acid‐catalyzed hydrolysis of furan and 2,5‐dimethylfuran. Available at: [Link]

  • Journal of the American Chemical Society. Heterocycloalkynes Fused to a Heterocyclic Core: Searching for an Island with Optimal Stability-Reactivity Balance. Available at: [Link]

  • AAPS. Pharmaceutical Stability: Scientific and Regulatory Considerations for Global Drug Development and Commercialization. Available at: [Link]

  • In-Use stability testing FAQ. Year 2024. Available at: [Link]

  • Pharmaguideline. Photolytic Degradation and Its Prevention. Available at: [Link]

  • HYDROLYSIS. Available at: [Link]

  • ResearchGate. Photolytic and photocatalytic degradation of nitrofurantoin and its photohydrolytic products. Available at: [Link]

  • Pharmaguideline. Strategies for Resolving Stability Issues in Drug Formulations. Available at: [Link]

  • ResearchGate. Synthesis: Mechanism of Formation and Advanced Applications of some Fused Heterocycles and Allied Di-keto compounds. Available at: [Link]

  • Columbia University. Incorporation of metabolically stable ketones into a small molecule probe to increase potency and water solubility. Available at: [Link]

  • T,C&A LAB. Stability Testing: Ensuring the Longevity of Pharmaceutical Products. Available at: [Link]

  • HPLC Troubleshooting Guide. Available at: [Link]

  • YouTube. What You Need to Know About Pharmaceutical Stability Testing ?. Available at: [Link]

  • PharmaCareers. Photolytic Degradation And Its Prevention. Available at: [Link]

  • MDPI. Synthesis and Consecutive Reactions of α-Azido Ketones: A Review. Available at: [Link]

  • ChemRxiv. 5-Hydroxy-2(5H)-furanone: a new platform chemical for bio-based four carbon chemicals. Available at: [Link]

  • PMC. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Available at: [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 2,3,5,6-Tetrahydro-7H-indeno[5,6-b]furan-7-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the successful synthesis and scale-up of 2,3,5,6-Tetrahydro-7H-indeno[5,6-b]furan-7-one. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the common challenges encountered during this multi-step synthesis. Our approach is grounded in mechanistic principles to empower you not just to follow steps, but to make informed decisions in your laboratory.

I. Overview of the Synthetic Strategy

The synthesis of this compound is typically achieved through a two-step process involving an initial Friedel-Crafts acylation followed by an intramolecular cyclization. This strategy builds the indanone ring system onto a pre-existing furan core. While conceptually straightforward, success, especially at scale, hinges on meticulous control over reaction parameters to mitigate side reactions and maximize yield.

Synthetic_Workflow cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Intramolecular Cyclization SM 2,3-Dihydrobenzofuran & 3-Chloropropionyl chloride Int Intermediate: 1-(2,3-dihydrobenzofuran-5-yl)-3-chloropropan-1-one SM->Int Acylation Cat1 Lewis Acid (e.g., AlCl₃) Cat1->Int FP Final Product: this compound Int->FP Cyclization Cat2 Acid Catalyst (e.g., PPA, H₂SO₄) Cat2->FP

Caption: General two-step synthetic workflow.

II. Frequently Asked Questions (FAQs)

Q1: What are the most critical factors affecting the overall yield and purity? A: The two most critical factors are:

  • Anhydrous Conditions: The Lewis acid catalyst used in the Friedel-Crafts acylation step, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1] Any water present will react with and deactivate the catalyst, halting the reaction.

  • Temperature Control: Both steps are temperature-sensitive. Excessive heat during acylation can lead to side reactions and decomposition, while insufficient heat during cyclization will result in low conversion.[1]

Q2: My Friedel-Crafts acylation is not working. What is the first thing I should check? A: Before altering stoichiometry or temperature, rigorously verify that your system is anhydrous. This includes flame-drying glassware, using freshly opened or distilled anhydrous solvents, and ensuring the Lewis acid is a free-flowing powder and has been handled under an inert atmosphere (e.g., nitrogen or argon).

Q3: Why is a stoichiometric amount of AlCl₃ required for the acylation step? A: A stoichiometric amount (or even a slight excess) of the Lewis acid is often necessary because the ketone product of the reaction forms a stable complex with the AlCl₃.[1] This complexation effectively removes the catalyst from the reaction cycle, preventing it from activating further acyl chloride molecules. The acyl group also deactivates the aromatic ring, making a second acylation less favorable.[2][3]

Q4: Can I use a different Lewis acid for the acylation? A: Yes, alternatives to AlCl₃ can be effective. Metal triflates, such as ytterbium triflate (Yb(OTf)₃), or solid acid catalysts like zeolites can be used.[4] These may offer advantages in terms of moisture sensitivity, catalyst reuse, or regioselectivity, but often require higher temperatures or different solvent systems. For strongly deactivated systems, superacids like triflic acid might be considered, though yields can be low.[4]

III. Troubleshooting Guide: Step 1 - Friedel-Crafts Acylation

This section addresses common issues encountered during the acylation of 2,3-dihydrobenzofuran with 3-chloropropionyl chloride.

Problem Potential Cause(s) Recommended Solution(s)
1. No Reaction or Very Low Yield 1. Catalyst Inactivity: Moisture in the reaction system has deactivated the AlCl₃.[1] 2. Insufficient Catalyst: The product-catalyst complex has consumed all available AlCl₃. 3. Low Reaction Temperature: The activation energy is not being overcome.[1]1. Ensure Anhydrous Conditions: Flame-dry all glassware. Use anhydrous grade solvents. Handle AlCl₃ under an inert atmosphere. 2. Increase Catalyst Stoichiometry: Increase the AlCl₃ loading to 1.1 - 1.5 equivalents. 3. Optimize Temperature: Gradually increase the reaction temperature, monitoring for product formation by TLC or GC-MS. Start at 0°C for addition and allow to warm to room temperature before gentle heating (e.g., 40-50°C).
2. Formation of Multiple Products (Isomers) 1. Poor Regiocontrol: Acylation is occurring at multiple positions on the benzofuran ring. 2. High Temperature: Elevated temperatures can sometimes reduce regioselectivity.1. Control Reagent Addition: Add the acyl chloride slowly to the mixture of the substrate and AlCl₃ at a low temperature (0°C) to control the initial exothermic reaction and improve selectivity. 2. Lower Reaction Temperature: Run the reaction at a lower temperature for a longer duration.
3. Dark Tar/Polymer Formation 1. Excessive Heat: The reaction temperature is too high, causing decomposition of starting materials or products. 2. Localized Hotspots: Poor mixing during the exothermic addition of reagents.1. Strict Temperature Control: Use an ice bath during reagent addition and maintain a consistent temperature throughout. 2. Improve Agitation: Ensure vigorous and efficient stirring, especially during scale-up, to dissipate heat effectively.
4. Difficult Work-up / Emulsion Formation 1. Improper Quenching: The quenching of excess AlCl₃ is too rapid or done at too high a temperature.1. Slow, Cold Quench: Pour the reaction mixture slowly onto crushed ice and concentrated HCl. This hydrolyzes the aluminum salts into water-soluble species and helps break up the product-catalyst complex. Maintain vigorous stirring during the quench.

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fix_anhydrous -> start [style=dashed, label="Re-evaluate"]; fix_catalyst -> start [style=dashed, label="Re-evaluate"]; fix_temp -> start [style=dashed, label="Re-evaluate"]; }

Caption: Decision tree for troubleshooting low acylation yield.

IV. Troubleshooting Guide: Step 2 - Intramolecular Cyclization

This section addresses challenges in the acid-catalyzed ring closure to form the final tricyclic ketone. Polyphosphoric acid (PPA) is a common reagent for this transformation.

Problem Potential Cause(s) Recommended Solution(s)
1. Incomplete Cyclization 1. Insufficient Acid Strength/Amount: The catalyst is not potent enough to promote the reaction. 2. Low Reaction Temperature: The activation barrier for the intramolecular electrophilic substitution is not being met. 3. Reaction Time Too Short: The reaction has not had enough time to go to completion.1. Use a Stronger Cyclizing Agent: Ensure the PPA is fresh and viscous. Alternatively, Eaton's reagent (P₂O₅ in methanesulfonic acid) can be a more powerful option. 2. Increase Temperature: Gradually increase the reaction temperature (e.g., in 10°C increments from 80°C to 120°C), monitoring progress by TLC or LC-MS. 3. Increase Reaction Time: Extend the reaction time, taking aliquots periodically to check for completion.
2. Product Decomposition 1. Temperature Too High: The product is not stable under the harsh acidic and high-temperature conditions. 2. Prolonged Reaction Time: Leaving the reaction for too long after completion can lead to degradation.1. Optimize Temperature: Find the minimum temperature required for efficient cyclization. Avoid excessive heating. 2. Monitor Closely: As the reaction nears completion, monitor it more frequently (e.g., every 15-30 minutes) and quench it promptly once the starting material is consumed.
3. Difficult Product Isolation 1. Viscous PPA Mixture: The thick reaction mixture makes extraction and handling difficult.1. Careful Quenching: Quench the reaction by pouring it slowly into a large volume of ice water with vigorous stirring. This will hydrolyze the PPA and precipitate the organic product. 2. Thorough Extraction: Extract the aqueous mixture multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

V. Experimental Protocols

Protocol 1: Friedel-Crafts Acylation

  • Setup: Under a nitrogen atmosphere, equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.

  • Reagent Charging: Charge the flask with anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane (DCM). Cool the slurry to 0°C in an ice bath.

  • Substrate Addition: Add 2,3-dihydrobenzofuran (1.0 eq) dissolved in anhydrous DCM to the AlCl₃ slurry.

  • Acyl Chloride Addition: Add 3-chloropropionyl chloride (1.1 eq) dissolved in anhydrous DCM dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress by TLC or GC-MS. If the reaction is sluggish, gently warm to 40°C.

  • Work-up: Cool the reaction mixture back to 0°C and quench by pouring it slowly and carefully onto a vigorously stirred mixture of crushed ice and concentrated HCl.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude intermediate, which can be purified by column chromatography or used directly in the next step if sufficiently pure.

Protocol 2: Intramolecular Cyclization

  • Setup: Equip a round-bottom flask with a magnetic stirrer and a reflux condenser (with a drying tube).

  • Reagent Charging: Add polyphosphoric acid (PPA) (approx. 10x the weight of the substrate) to the flask and heat to 80-90°C with stirring to ensure it is fluid.

  • Substrate Addition: Add the crude or purified acylation intermediate from Step 1 to the hot PPA.

  • Reaction: Increase the temperature to 100-110°C and stir for 2-4 hours. Monitor the reaction by TLC (dissolve a small aliquot in water, extract with ethyl acetate, and spot the organic layer).

  • Work-up: Cool the mixture slightly and carefully pour it into a large beaker containing a vigorously stirred mixture of ice and water. A solid precipitate should form.

  • Isolation: Filter the solid product and wash it thoroughly with water until the filtrate is neutral.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the final product, this compound.

VI. References

  • ResearchGate. (n.d.). Optimization of intramolecular cyclization reaction. [Table]. Retrieved from [Link]

  • Leah4sci. (2017, July 5). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. YouTube. Retrieved from [Link]

  • Ma, J., et al. (2024). Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines. Molecules. Retrieved from [Link]

  • Scribd. (n.d.). Friedel-Crafts Alkylation vs. Acylation Guide. Retrieved from [Link]

  • Wang, Y., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

  • Semantic Scholar. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy -Aminosulfones. Retrieved from [Link]

  • Gallo, M., & Burtoloso, A. C. B. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Frontiers in Chemistry. Retrieved from [Link]

  • Koseki, Y., et al. (2022). Intramolecular Aminolactonization for Synthesis of Furoindolin-2-One. Molecules. Retrieved from [Link]

  • Kwiecień, H., & Świątek, P. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges of Indenofuran Derivatives in Aqueous Media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with indenofuran derivatives. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the solubility of this promising class of compounds in aqueous media. Our goal is to equip you with the knowledge and practical techniques to overcome solubility hurdles, ensuring the accuracy and reproducibility of your experiments.

Introduction: The Indenofuran Solubility Conundrum

Indenofurans are a class of heterocyclic compounds that have garnered significant interest for their diverse biological activities. However, their often rigid, planar, and hydrophobic core structure presents a significant challenge: poor aqueous solubility. This can impede everything from initial in vitro screening to preclinical development, leading to issues such as compound precipitation in assays, underestimated potency, and poor bioavailability. This guide will walk you through a systematic approach to addressing these challenges.

Frequently Asked Questions (FAQs)

Q1: Why are my indenofuran derivatives poorly soluble in aqueous buffers?

A1: The limited aqueous solubility of indenofuran derivatives typically stems from their physicochemical properties. The fused ring system is predominantly non-polar, leading to a hydrophobic nature. The extent of this hydrophobicity can be influenced by the specific substituents on the indenofuran core. For robust experimental design, it's crucial to understand the interplay of factors like lipophilicity (often predicted by cLogP), crystal lattice energy, and the presence of ionizable groups.

Q2: What is the first step I should take when I encounter a solubility issue with a new indenofuran derivative?

A2: The recommended first step is to prepare a high-concentration stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice due to its powerful solubilizing capabilities for a wide range of organic compounds.[1] From this stock solution, you can then make serial dilutions into your aqueous experimental medium. It is critical to ensure the final concentration of the organic solvent is low enough (typically <0.5% v/v) to avoid impacting the biological system you are studying.[1]

Q3: My indenofuran derivative precipitates when I dilute the DMSO stock into my aqueous buffer. What should I do?

A3: This is a common issue and indicates that the thermodynamic solubility of your compound in the final aqueous medium has been exceeded. Here are several strategies to address this, which will be expanded upon in the troubleshooting section:

  • Reduce the final concentration: Your target concentration may be too high.

  • Incorporate co-solvents: Adding a secondary solvent to your aqueous buffer can increase solubility.

  • Utilize surfactants: These can form micelles to encapsulate the hydrophobic compound.

  • Employ cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with your compound, enhancing its solubility.[2]

  • Adjust the pH: If your indenofuran derivative has an ionizable group, altering the pH of the buffer can significantly improve solubility.

Q4: Can I use heat or sonication to dissolve my indenofuran compound?

A4: Gentle heating (e.g., in a 37°C water bath) and sonication can be effective in dissolving stubborn compounds. However, it is imperative to first confirm the thermal stability of your specific indenofuran derivative, as prolonged or excessive heat can lead to degradation. Use sonication in short bursts to avoid overheating. Always visually inspect the solution for any signs of degradation, such as a color change.

Troubleshooting Guides: A Step-by-Step Approach

This section provides detailed protocols and the rationale behind various solubilization strategies.

Issue 1: Initial Dissolution Failure in Aqueous Buffer

If your indenofuran derivative fails to dissolve directly in your aqueous buffer, follow this workflow:

Caption: Initial dissolution workflow for indenofuran derivatives.

Protocol 1: Preparation of a DMSO Stock Solution

  • Weighing: Accurately weigh a small amount (e.g., 1-5 mg) of your indenofuran derivative into a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve your desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the tube vigorously for 1-2 minutes. If necessary, gently warm the tube in a 37°C water bath for 5-10 minutes and vortex again.[1]

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[1]

Issue 2: Precipitation Upon Dilution of Organic Stock

When your compound crashes out of solution upon dilution, more advanced formulation strategies are required.

Strategy 1: Co-Solvents

Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system, thereby increasing the solubility of hydrophobic compounds.[3]

  • Common Co-solvents: Ethanol, propylene glycol, polyethylene glycols (PEGs), and glycerin.[3][4]

  • Causality: The co-solvent molecules can disrupt the hydrogen-bonding network of water, creating a more favorable environment for the non-polar indenofuran derivative.

Protocol 2: Using a Co-solvent System

  • Select a Co-solvent: Choose a co-solvent that is compatible with your experimental system. Ethanol and PEG 400 are common choices for cell-based assays.

  • Prepare a Co-solvent/Buffer Mix: Prepare your aqueous buffer containing a small percentage of the co-solvent (e.g., 1-10% v/v).

  • Dilution: Add your DMSO stock solution dropwise to the co-solvent/buffer mixture while vortexing to facilitate mixing and prevent localized high concentrations that can lead to precipitation.

  • Solvent Toxicity Control: Always run a vehicle control with the same final concentration of DMSO and co-solvent to ensure that the solvent system itself does not affect your experimental results.

Strategy 2: Surfactants and Micellar Solubilization

Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration (the critical micelle concentration, or CMC). These micelles have a hydrophobic core and a hydrophilic shell, allowing them to encapsulate poorly soluble drugs and increase their apparent solubility.[3]

  • Common Surfactants: Polysorbate 80 (Tween® 80), sodium lauryl sulfate (SLS), and Cremophor® EL.[3][4]

  • Causality: The hydrophobic indenofuran derivative partitions into the hydrophobic core of the micelle, effectively being carried in a "nanoscopic" vehicle that is dispersible in the aqueous medium.

Strategy 3: Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[2] They can form inclusion complexes with hydrophobic molecules that fit within their cavity, thereby enhancing their solubility and stability.[5]

  • Common Cyclodextrins: α-cyclodextrin, β-cyclodextrin, and chemically modified derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) which has improved solubility and reduced toxicity.[2][3]

  • Causality: The hydrophobic indenofuran derivative is encapsulated within the non-polar cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin allows the entire complex to be soluble in water.[5]

Protocol 3: Formulation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Prepare HP-β-CD Solution: Prepare a solution of HP-β-CD in your aqueous buffer. Concentrations can range from 1-20% (w/v) depending on the required solubility enhancement.

  • Add Indenofuran Derivative: Add the powdered indenofuran derivative directly to the HP-β-CD solution.

  • Complexation: Stir or sonicate the mixture for an extended period (1-24 hours) at a controlled temperature to allow for the formation of the inclusion complex.

  • Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound.

  • Quantification: It is crucial to determine the final concentration of the solubilized indenofuran derivative in the filtrate using a suitable analytical method, such as HPLC-UV.

Sources

Modifying experimental conditions to enhance 2,3,5,6-Tetrahydro-7H-indeno[5,6-B]furan-7-one efficacy

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,3,5,6-Tetrahydro-7H-indeno[5,6-B]furan-7-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for optimizing experimental conditions to enhance the efficacy of this indenofuran derivative.

I. Foundational Knowledge & Compound Handling

This section addresses frequently asked questions regarding the fundamental properties and proper handling of this compound, which are crucial for obtaining reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the potential biological activity of this compound?

While specific data for this exact molecule is emerging, the indenofuran scaffold is a component of various biologically active compounds. Derivatives of furan and benzofuran have demonstrated a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4][5] For instance, certain benzofuran derivatives have been investigated as Aurora B kinase inhibitors in cancer therapy, and other furan-containing compounds have shown cytotoxic effects against cancer cell lines like MCF-7.[6][7] Therefore, it is plausible that this compound may exhibit similar biological activities.

Q2: How should I prepare and store stock solutions of this compound?

Due to the hydrophobic nature of many furan derivatives, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions.[8][9]

  • Preparation: Prepare a high-concentration stock solution (e.g., 10-20 mM) in anhydrous DMSO. Ensure the compound is fully dissolved. Gentle warming and vortexing can aid dissolution.

  • Storage: Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[10] Studies have shown that many small molecules are stable in DMSO for extended periods under these conditions.[11]

Q3: I'm observing precipitation when I add my DMSO stock to the aqueous cell culture medium. What should I do?

This is a common issue with hydrophobic compounds.[9][11] Here are several strategies to mitigate precipitation:

  • Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5%, to minimize both solvent-induced toxicity and compound precipitation.[11]

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in your cell culture medium.

  • Pre-warming the Medium: Gently warming the cell culture medium to 37°C before adding the compound can sometimes improve solubility.

  • Vortexing During Addition: Add the DMSO stock dropwise to the medium while gently vortexing to ensure rapid and even dispersion.[11]

II. Troubleshooting In Vitro Efficacy Studies

This section provides a detailed troubleshooting guide for common issues encountered during cell-based assays designed to evaluate the efficacy of this compound.

Guide to Troubleshooting Common Experimental Issues
Problem Potential Cause Recommended Solution
High variability between replicate wells Inconsistent cell seeding, edge effects in the microplate, or cell health issues.[12]Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the microplate, which are more prone to evaporation. Use healthy, low-passage number cells for your experiments.[12]
No observable biological effect The chosen cell line may not be sensitive to the compound's mechanism of action. The compound may have degraded. Insufficient compound concentration.Screen a panel of cell lines to identify a sensitive model. Prepare fresh dilutions of the compound for each experiment from a properly stored stock solution. Perform a dose-response study to determine the optimal concentration range.
Inconsistent results between experiments Variations in cell passage number, serum batch, or incubation times.Maintain a consistent cell passage number for all experiments. Test different batches of serum for their effect on compound efficacy. Standardize all incubation times and experimental conditions.
Cell death in vehicle control wells The final DMSO concentration may be too high for your specific cell line.Perform a DMSO tolerance assay to determine the maximum non-toxic concentration for your cells.[11] Ensure the DMSO concentration is consistent across all wells, including controls.

III. Experimental Protocols & Workflows

To assist in your research, here are detailed protocols for common assays used to assess the efficacy of novel compounds.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is adapted for screening the cytotoxic effects of this compound on a cancer cell line (e.g., MCF-7).[6]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the compound in cell culture medium. The final DMSO concentration should not exceed 0.5%. Replace the old medium with the medium containing the compound or vehicle control.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Western Blot for Apoptosis Markers

This protocol can be used to investigate if the compound induces apoptosis by detecting the cleavage of caspase-3.

  • Protein Extraction: Treat cells with the compound at the desired concentration and time point. Lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per sample on a 12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with a primary antibody against cleaved caspase-3 overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Visualize the bands using an ECL substrate and an imaging system.

IV. Visualization of Concepts and Workflows

To further clarify experimental design and potential mechanisms, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Cell-Based Assay cluster_analysis Data Analysis stock Prepare Stock Solution (in DMSO) dilutions Serial Dilutions (in Culture Medium) stock->dilutions treatment Compound Treatment dilutions->treatment seeding Cell Seeding seeding->treatment incubation Incubation treatment->incubation readout Assay Readout (e.g., Viability, Apoptosis) incubation->readout data Data Collection readout->data analysis Statistical Analysis (IC50 Calculation) data->analysis

Caption: A typical experimental workflow for evaluating the in vitro efficacy of this compound.

troubleshooting_logic cluster_compound Compound Integrity cluster_assay_params Assay Parameters start Unexpected Results? solubility Check Solubility & Precipitation start->solubility stability Verify Stock Stability (Fresh Dilutions) start->stability cells Confirm Cell Health & Passage Number start->cells dmso Validate DMSO Tolerance start->dmso controls Review Controls (Positive & Vehicle) start->controls

Caption: A logical flowchart for troubleshooting unexpected experimental outcomes.

V. References

  • Use of in vitro assays to predict the efficacy of chemopreventive agents in whole animals. PubMed.

  • Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening.

  • Tetrahydrofurandiol Stimulation of Phospholipase A2, Lipoxygenase, and Cyclooxygenase Gene Expression and MCF-7 Human Breast Cancer Cell Proliferation. PubMed.

  • Technical Support Center: Troubleshooting In Vitro Assays. Benchchem.

  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate.

  • Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. ChemBioNet.

  • Troubleshooting Guide for Cell Culture Contamination. Corning.

  • Optimizing Drug Solubility. Contract Pharma.

  • Optimising Solubility: Selecting the Right Technology for Early Drug Development. Ardena.

  • Natural source, bioactivity and synthesis of benzofuran derivatives. ScienceOpen.

  • Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing.

  • Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Bentham Science.

  • A troubleshooting guide to microplate-based assays. Technology Networks.

  • Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis. Promega Corporation.

  • How to Troubleshoot Common In-cell Western Issues. Azure Biosystems.

  • Pharmacological activity of furan derivatives. Aihit.

  • Furan: A Promising Scaffold for Biological Activity. The Pharma Innovation Journal.

  • Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study. PubMed.

  • This compound. ChemUniverse.

  • Stability of screening compounds in wet DMSO. PubMed.

  • Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. MDPI.

  • Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. PMC - NIH.

  • How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?. ResearchGate.

  • Potential Anticancer Properties and Mechanisms of Action of Formononetin. PMC - NIH.

  • 1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one | C11H10O2 | CID 11137616. PubChem.

  • Sos1-IN-9 stability in DMSO and cell culture media. Benchchem.

  • Anti-cancer potential of (1,2-dihydronaphtho[2,1-b]furan-2-yl)methanone derivatives. PubMed.

  • In vitro and in vivo characterization of a benzofuran derivative, a potential anticancer agent, as a novel Aurora B kinase inhibitor. PubMed.

  • Any suggestions for treating DMSO soluble compound in cell culture?. ResearchGate.

  • Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. PubMed.

  • The Biological Versatility of Furan Derivatives: A Technical Guide for Drug Discovery. Benchchem.

Sources

Identifying and removing impurities from 2,3,5,6-Tetrahydro-7H-indeno[5,6-B]furan-7-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,3,5,6-Tetrahydro-7H-indeno[5,6-B]furan-7-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis and purification of this valuable indenofuranone derivative. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the highest purity of your compound for downstream applications.

I. Understanding the Synthesis and Potential Impurities

The most common and efficient synthesis of this compound involves a two-step process:

  • Preparation of the Precursor: Synthesis of 3-(2,3-dihydrobenzofuran-5-yl)propanoic acid.

  • Intramolecular Friedel-Crafts Acylation: Cyclization of the propanoic acid precursor to form the target indenofuranone.

Each of these steps presents opportunities for impurity formation. A thorough understanding of the reaction mechanism and potential side reactions is crucial for effective troubleshooting.

Visualizing the Synthetic Pathway

Synthetic_Pathway cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Intramolecular Cyclization 2,3-dihydrobenzofuran 2,3-Dihydrobenzofuran Precursor 3-(2,3-dihydrobenzofuran-5-yl)propanoic acid 2,3-dihydrobenzofuran->Precursor Friedel-Crafts Acylation Succinic_anhydride Succinic Anhydride Succinic_anhydride->Precursor AlCl3_1 AlCl₃ AlCl3_1->Precursor Target 2,3,5,6-Tetrahydro-7H- indeno[5,6-B]furan-7-one Precursor->Target Intramolecular Friedel-Crafts Acylation PPA Polyphosphoric Acid (PPA) PPA->Target

Caption: Synthetic pathway for this compound.

II. Troubleshooting Guide: Identifying and Removing Impurities

This section addresses specific issues you may encounter during your synthesis and purification, providing their probable causes and step-by-step solutions.

Issue 1: Incomplete Cyclization - Presence of Starting Material in the Final Product

Question: My post-reaction analysis (TLC/HPLC/NMR) shows a significant amount of the 3-(2,3-dihydrobenzofuran-5-yl)propanoic acid precursor remaining. What went wrong and how can I fix it?

Probable Causes:

  • Insufficient Catalyst: Polyphosphoric acid (PPA) is commonly used as the catalyst for this intramolecular Friedel-Crafts acylation. An insufficient amount will lead to incomplete reaction.[1]

  • Low Reaction Temperature: The activation energy for the cyclization may not have been reached, resulting in a sluggish reaction.

  • Short Reaction Time: The reaction may not have been allowed to proceed to completion.

  • Moisture Contamination: PPA is sensitive to moisture, which can deactivate it.

Step-by-Step Solutions:

  • Optimize Catalyst Loading: Increase the amount of PPA. A common starting point is a 10-fold excess by weight relative to the starting material.

  • Increase Reaction Temperature: Gradually increase the reaction temperature in increments of 10°C and monitor the reaction progress by TLC or HPLC.

  • Extend Reaction Time: Allow the reaction to stir for a longer period, monitoring for the disappearance of the starting material.

  • Ensure Anhydrous Conditions: Use freshly opened or properly stored PPA. Ensure all glassware is oven-dried before use.

Purification Strategy:

If you have a mixture of the final product and the starting acid, a simple acid-base extraction can be effective.

Step Action Rationale
1Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).The target ketone and the starting acid are soluble in ethyl acetate.
2Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).The acidic starting material will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer, while the neutral ketone remains in the organic layer.
3Separate the aqueous and organic layers.
4Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.To remove residual water and isolate the purified product.

Issue 2: Presence of an Isomeric Impurity

Question: I've isolated my product, but NMR and HPLC analysis suggest the presence of an isomer. What is this impurity and how can I remove it?

Probable Cause:

The intramolecular Friedel-Crafts acylation can potentially occur at two different positions on the aromatic ring of the precursor, leading to the formation of a regioisomer. The desired product results from cyclization at the position ortho to the dihydrofuran ring, while the isomeric impurity arises from cyclization at the position meta to the dihydrofuran ring.

Visualizing Isomer Formation:

Isomer_Formation Precursor 3-(2,3-dihydrobenzofuran-5-yl)propanoic acid Ortho_Attack Ortho Attack Precursor->Ortho_Attack PPA Meta_Attack Meta Attack Precursor->Meta_Attack PPA Target_Product Desired Product (2,3,5,6-Tetrahydro-7H- indeno[5,6-B]furan-7-one) Ortho_Attack->Target_Product Isomeric_Impurity Isomeric Impurity Meta_Attack->Isomeric_Impurity

Caption: Potential pathways for desired product and isomeric impurity formation.

Identification and Differentiation:

  • HPLC: The two isomers will likely have different retention times due to differences in polarity.

  • ¹H NMR: The aromatic protons of the two isomers will have distinct chemical shifts and coupling patterns. A detailed 2D NMR analysis (COSY, HMBC) can definitively establish the connectivity.

Purification Strategy:

Separating isomers can be challenging, but a combination of the following techniques is often successful:

  • Column Chromatography: This is the most effective method for separating isomers with different polarities.

    Parameter Recommendation
    Stationary Phase Silica gel (230-400 mesh)
    Mobile Phase A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). The optimal gradient should be determined by TLC analysis.
  • Recrystallization: If the isomers have significantly different solubilities in a particular solvent system, recrystallization can be effective.

    Recommended Solvent Systems for Recrystallization:

    • Ethanol/Water

    • Acetone/Hexane

    • Ethyl Acetate/Heptane

    Protocol for Recrystallization:

    • Dissolve the impure solid in a minimal amount of the hot "good" solvent (e.g., ethanol, acetone, or ethyl acetate).

    • Slowly add the "poor" solvent (e.g., water or hexane) until the solution becomes slightly cloudy.

    • Gently heat the solution until it becomes clear again.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath to promote crystal formation.

    • Collect the crystals by vacuum filtration and wash with a small amount of the cold "poor" solvent.

Issue 3: Polymeric or Tar-Like Byproducts

Question: My reaction has produced a dark, tarry substance that is difficult to work with. What is it and can I salvage my product?

Probable Cause:

Friedel-Crafts reactions, especially when using strong acids like PPA at elevated temperatures, can lead to polymerization and the formation of complex, high molecular weight byproducts.[2] This is particularly true for furan-containing compounds, which can be sensitive to strong acids.

Step-by-Step Solutions:

  • Moderate Reaction Conditions: Use the lowest possible temperature and shortest reaction time that still allows for complete conversion of the starting material.

  • Alternative Catalysts: Consider using a milder Lewis acid catalyst, such as SnCl₄ or TiCl₄, which may reduce the extent of polymerization.[3][4]

  • Purification Strategy:

    • Trituration: If the desired product is a solid and the polymeric byproduct is an oil, trituration can be effective. This involves suspending the crude material in a solvent in which the desired product is insoluble but the impurity is soluble (e.g., cold diethyl ether or hexanes), and then filtering to isolate the solid product.

    • Column Chromatography: If both the product and the polymer are soluble in common organic solvents, column chromatography is necessary. The highly polar polymeric material will likely remain at the top of the column, allowing the less polar product to be eluted.

III. Frequently Asked Questions (FAQs)

Q1: What is the ideal storage condition for this compound?

A1: The compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. Ketones can be susceptible to light-induced degradation.

Q2: Which analytical techniques are best for assessing the purity of the final product?

A2: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity and detecting non-volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and residual solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can detect impurities with different chemical structures.

  • Melting Point Analysis: A sharp melting point range close to the literature value is indicative of high purity.

Q3: Can I use a different acid for the cyclization step?

A3: While polyphosphoric acid (PPA) is commonly used, other strong acids such as sulfuric acid or a mixture of methanesulfonic acid and phosphorus pentoxide can also effect the cyclization.[1] However, the reaction conditions may need to be re-optimized for each catalyst system.

Q4: My final product is off-color (e.g., yellow or brown). What is the cause and how can I decolorize it?

A4: The color is likely due to trace amounts of highly conjugated impurities or degradation products. These can often be removed by treating a solution of the product with activated charcoal followed by filtration and recrystallization.

Protocol for Decolorization with Activated Charcoal:

  • Dissolve the colored product in a suitable hot solvent.

  • Add a small amount of activated charcoal (approximately 1-2% by weight).

  • Gently heat and stir the mixture for 5-10 minutes.

  • Filter the hot solution through a pad of celite to remove the charcoal.

  • Allow the filtrate to cool and crystallize as described in the recrystallization protocol.

IV. References

  • Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions.

  • Sigma-Aldrich. Friedel–Crafts Acylation.

  • Wikipedia. Friedel–Crafts reaction.

  • Save My Exams. (2024). Friedel-Crafts Acylation.

  • Organic Chemistry Portal. Friedel-Crafts Acylation.

  • Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 2018.

  • Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC. National Institutes of Health.

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.

  • MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube.

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros.

  • Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry [Video]. YouTube.

  • 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures - NIH. National Institutes of Health.

  • Chemical Synthesis Database. 5,6-dihydro-7H-indeno[5,6-b]furan-7-one.

  • ChemUniverse. This compound.

  • ChemicalBook. (R)-2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)acetic acid synthesis.

  • CONICET. Synthesis of tetrahydrofuran-based natural products and their carba analogs via stereoselective enzyme mediated Baeyer-Villiger.

  • Study Mind. Friedel-Crafts Acylation and Alkylation (A-Level Chemistry).

  • Benchchem. A Spectroscopic Showdown: Differentiating Furanone Isomers.

  • MDPI. DFT Calculations of 1H NMR Chemical Shifts of Geometric Isomers of Conjugated Linolenic Acids, Hexadecatrienyl Pheromones, and Model Triene-Containing Compounds: Structures in Solution and Revision of NMR Assignments.

  • ResearchGate. Development of HPLC/ESI-MS and HPLC/H-1 NMR methods for the identification of photocatalytic degradation products of iodosulfuron.

  • PMC - NIH. NMR Assignments of Six Asymmetrical N-Nitrosamine Isomers Determined in an Active Pharmaceutical Ingredient by DFT Calculations.

  • ResearchGate. Isomerization research and NMR regularities of penicillins.

Sources

Validation & Comparative

A Comparative Analysis of the Anticancer Efficacy of Furanone Derivatives and Standard Chemotherapeutic Agents in Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The relentless pursuit of novel anticancer agents with improved efficacy and reduced toxicity remains a cornerstone of oncological research. The furanone scaffold has emerged as a "privileged structure" in medicinal chemistry, frequently appearing in natural products with a wide array of biological activities, including potent anticancer properties.[1] This guide provides an in-depth, technical comparison of the efficacy of a promising class of furanone derivatives, specifically 5-alkoxy-3,4-dichloro-2(5H)-furanones, against established anticancer drugs—Doxorubicin, Paclitaxel, and Cisplatin—in the context of non-small cell lung cancer (NSCLC). Our analysis is grounded in experimental data, focusing on cytotoxic effects, mechanisms of action, and the detailed protocols required to reproduce and validate these findings. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and evaluation of next-generation cancer therapeutics.

Due to the limited availability of public research on the specific molecule 2,3,5,6-Tetrahydro-7H-indeno[5,6-B]furan-7-one, this guide will focus on a well-studied class of furanone derivatives that have demonstrated significant and selective anticancer activity, particularly against the A549 NSCLC cell line.

Comparative Cytotoxicity: Furanone Derivatives vs. Standard Chemotherapeutics

The initial evaluation of any potential anticancer compound lies in its ability to inhibit the proliferation of cancer cells. The half-maximal inhibitory concentration (IC50) is a quantitative measure of a drug's potency. Below is a comparative summary of the IC50 values for a representative 5-alkoxy-3,4-dichloro-2(5H)-furanone and standard chemotherapeutic agents against the A549 human non-small cell lung cancer cell line.

CompoundDrug ClassA549 IC50 (µM)Noteworthy Findings
5-isopropoxy-3,4-dichloro-2(5H)-furanoneFuranone Derivative~31.6 µMExhibits selective cytotoxicity towards A549 cells.[2]
DoxorubicinAnthracycline0.0178 - 2 µMPotent, broad-spectrum anticancer agent.[3][4][5]
PaclitaxelTaxane0.010 - 1.92 µMMicrotubule-stabilizing agent with significant activity in NSCLC.[6][7]
CisplatinPlatinum-based3.5 - 17.8 µMWidely used in combination therapies for NSCLC.[8][9]

The IC50 for 5-isopropoxy-3,4-dichloro-2(5H)-furanone was calculated from the reported value of 6.7 µg/mL and an approximate molecular weight of 212.05 g/mol .[2][10]

Mechanisms of Action: A Divergence in Cellular Targeting

The efficacy of an anticancer drug is intrinsically linked to its mechanism of action. While both furanone derivatives and standard chemotherapeutics induce cancer cell death, their molecular pathways differ significantly.

5-Alkoxy-3,4-dichloro-2(5H)-furanones: Induction of G2 Phase Arrest and Caspase-Independent Cell Death

Recent studies have elucidated that these furanone derivatives exert their cytotoxic effects by inducing a G2 phase arrest in the cell cycle of A549 cells.[2][11] This prevents the cancer cells from entering mitosis and proliferating. Furthermore, the induced cell death appears to be caspase-independent, suggesting a mechanism distinct from classical apoptosis.[2][11] The precise molecular targets are still under investigation, but the high reactivity of the 3,4-dihalo-2(5H)-furanone core likely plays a crucial role in its biological activity.[12]

furanone_mechanism cluster_cell Cancer Cell furanone 5-Alkoxy-3,4-dichloro- 2(5H)-furanone cell_cycle Cell Cycle Progression furanone->cell_cycle g2_arrest G2 Phase Arrest mitosis Mitosis cell_cycle->mitosis G1 -> S -> G2 cell_death Caspase-Independent Cell Death g2_arrest->cell_death proliferation Cell Proliferation mitosis->proliferation

Caption: Mechanism of action of 5-alkoxy-3,4-dichloro-2(5H)-furanone.

Standard Chemotherapeutic Agents: Multifaceted Assault on Cancer Cells

In contrast, the established anticancer drugs employ more well-defined mechanisms:

  • Doxorubicin: This anthracycline antibiotic intercalates into DNA, inhibiting topoisomerase II and leading to DNA double-strand breaks.[13] It also generates reactive oxygen species, further contributing to its cytotoxicity.

  • Paclitaxel: As a taxane, paclitaxel stabilizes microtubules, preventing their dynamic instability required for mitosis. This leads to a mitotic arrest and subsequent apoptosis.[14]

  • Cisplatin: This platinum-based drug forms covalent adducts with DNA, primarily intrastrand crosslinks, which block DNA replication and transcription, ultimately triggering apoptosis.

standard_drugs_mechanism cluster_doxo Doxorubicin cluster_pacli Paclitaxel cluster_cis Cisplatin doxo Doxorubicin doxo_target DNA Intercalation & Topoisomerase II Inhibition doxo->doxo_target doxo_effect DNA Strand Breaks doxo_target->doxo_effect apoptosis Apoptosis doxo_effect->apoptosis pacli Paclitaxel pacli_target Microtubule Stabilization pacli->pacli_target pacli_effect Mitotic Arrest pacli_target->pacli_effect pacli_effect->apoptosis cis Cisplatin cis_target DNA Adduct Formation cis->cis_target cis_effect Replication/Transcription Block cis_target->cis_effect cis_effect->apoptosis

Caption: Mechanisms of action of standard anticancer drugs.

Experimental Protocols: A Guide to Efficacy Assessment

To ensure the reproducibility and validity of cytotoxicity and mechanistic studies, standardized protocols are essential. The following are detailed, step-by-step methodologies for key in vitro assays.

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

mtt_workflow start Start: Seed cells in 96-well plate incubate1 Incubate for 24h start->incubate1 treat Treat cells with varying concentrations of test compound incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT reagent to each well incubate2->add_mtt incubate3 Incubate for 2-4h (Formation of formazan crystals) add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO, isopropanol) incubate3->solubilize read Measure absorbance at 570 nm solubilize->read analyze Analyze data and calculate IC50 values read->analyze

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[15]

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., furanone derivative, doxorubicin) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[15]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[16]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[16] Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Flow Cytometry for Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining is a powerful technique to determine the distribution of cells in the different phases of the cell cycle.

Step-by-Step Protocol:

  • Cell Preparation: Culture and treat cells with the test compound for the desired time. Harvest approximately 1 x 10^6 cells by trypsinization (for adherent cells) or centrifugation.

  • Washing: Wash the cells once with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 30 minutes.[17]

  • Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cells twice with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (containing PI and RNase A).[18]

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.[14]

Apoptosis Assay using Annexin V Staining

Annexin V staining is a common method to detect apoptosis. In apoptotic cells, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.

Step-by-Step Protocol:

  • Cell Treatment: Treat cells with the test compound to induce apoptosis.

  • Cell Harvesting: Harvest both floating and adherent cells. Centrifuge and wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[19]

Conclusion and Future Directions

The furanone scaffold represents a promising starting point for the development of novel anticancer agents. The selective cytotoxicity of 5-alkoxy-3,4-dichloro-2(5H)-furanones against the A549 non-small cell lung cancer cell line, coupled with their distinct mechanism of action involving G2 phase arrest and caspase-independent cell death, highlights their potential to overcome some of the limitations of classical chemotherapeutics.

While the in vitro potency of the studied furanone derivatives may currently be lower than that of established drugs like doxorubicin and paclitaxel, their unique mechanism of action warrants further investigation and optimization. Future research should focus on structure-activity relationship (SAR) studies to enhance the potency and selectivity of these compounds. In vivo studies in animal models are also a critical next step to evaluate their therapeutic efficacy and toxicity profiles in a more complex biological system. The detailed experimental protocols provided herein offer a robust framework for such future investigations, ensuring consistency and comparability of data as the scientific community continues to explore the therapeutic potential of furanone-based compounds in the fight against cancer.

References

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  • PD-0332991 combined with cisplatin inhibits non-small cell lung cancer and reversal of cisplatin resistance. National Institutes of Health. Available at: [Link]

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A Comparative In Vitro Analysis of 2,3,5,6-Tetrahydro-7H-indeno[5,6-B]furan-7-one and its Analogs: A Guide for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indenofuran Scaffold in Drug Discovery

The indenofuran core represents a class of heterocyclic compounds characterized by a fused indene and furan ring system. This structural motif is considered a "privileged scaffold" in medicinal chemistry, as its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The rigid, planar structure of the indenofuran system provides an excellent framework for introducing various substituents, allowing for the fine-tuning of pharmacological activity and selectivity.

This guide focuses on 2,3,5,6-Tetrahydro-7H-indeno[5,6-B]furan-7-one , a specific analog within this promising class. While public data on this particular molecule is limited, its structure serves as an ideal template for discussing the critical in vitro methodologies required to characterize and compare novel indenofuran analogs. We will use data from structurally related compounds, such as benzofurans and indenones, to illustrate the principles of a robust preclinical evaluation cascade. This document is intended for researchers and drug development professionals, providing both the strategic rationale and detailed protocols for assessing the therapeutic potential of this chemical family.

Structural Framework and Analog Design Strategy

The therapeutic efficacy of a compound is intrinsically linked to its three-dimensional structure. For the indenofuran class, minor modifications to the core scaffold can lead to significant changes in biological activity. Understanding these potential modification points is the first step in any structure-activity relationship (SAR) study.

The structure of this compound features several key regions amenable to chemical modification:

  • The Aromatic Ring: Substitution with electron-donating or electron-withdrawing groups can modulate the electronic properties of the molecule, affecting target binding and metabolic stability.

  • The Furan Ring: Alterations to this ring, including saturation or substitution, can impact the compound's geometry and hydrogen bonding capacity.

  • The Cyclopentanone Ring: The ketone group is a key functional handle that can be modified or used to attach different side chains, influencing potency and selectivity.

cluster_0 Core Scaffold: this compound cluster_1 Potential Modification Sites for SAR Studies core A Aromatic Ring (Positions 1, 4) A->core Halogens, Alkoxy, Alkyl groups B Furan Ring (Positions 2, 3) B->core Saturation, Hydroxylation C Cyclopentanone Ring (Position 7-ketone) C->core Ketalization, Side-chain addition

Caption: Key modification points on the indenofuran scaffold.

A Step-by-Step Workflow for In Vitro Comparative Evaluation

A systematic and logical cascade of experiments is essential to efficiently compare a lead compound with its analogs. This workflow is designed to move from broad activity screening to more focused mechanistic studies, ensuring that resources are directed toward the most promising candidates.

G A Phase 1: Primary Screening Broad Cytotoxicity Profiling B Phase 2: Target Identification Enzyme Inhibition & Selectivity A->B Identify active concentration range C Phase 3: Cellular Mechanism of Action (for active compounds) B->C Confirm on-target activity D Cell Cycle Analysis C->D Elucidate cellular phenotype E Apoptosis Induction Assay C->E Elucidate cellular phenotype F Signaling Pathway Analysis (Western Blot) C->F Elucidate cellular phenotype G Structure-Activity Relationship (SAR) Data Synthesis & Next Steps D->G Integrate all data E->G Integrate all data F->G Integrate all data

Caption: A typical workflow for in vitro compound evaluation.

Phase 1: Primary Cytotoxicity Screening

Rationale: The initial step is to determine the antiproliferative activity of the indenofuran analogs across a panel of relevant cancer cell lines. This provides a broad measure of potency (IC50) and helps identify any cell-line-specific effects. The choice of cell lines should be hypothesis-driven; for example, if targeting lung cancer, cell lines like A549 would be appropriate.[4]

Experimental Protocol: MTS Assay for Cell Viability

  • Cell Seeding: Plate cancer cells (e.g., A549, HT-29, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Preparation: Prepare a 2X stock concentration series of each indenofuran analog in the appropriate cell culture medium. A typical final concentration range for screening is 0.01 µM to 100 µM.

  • Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control (e.g., 0.1% DMSO) and wells with no cells for background measurement.

  • Incubation: Incubate the plates for 48 to 72 hours. The duration is critical; 72 hours allows for multiple cell doubling times, providing a robust window to observe antiproliferative effects.

  • MTS Reagent Addition: Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well. This reagent is converted by metabolically active cells into a colored formazan product.

  • Incubation & Measurement: Incubate for 1-4 hours at 37°C. Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance. Normalize the data to the vehicle control (defined as 100% viability). Plot the normalized viability versus the log of the compound concentration and fit a dose-response curve to calculate the IC50 value (the concentration that inhibits 50% of cell growth).

Data Presentation: Comparative IC50 Values (Hypothetical)

CompoundCore StructureModificationA549 IC50 (µM)HT-29 IC50 (µM)MCF-7 IC50 (µM)
Target Cmpd IndenofuranoneNoneTBDTBDTBD
Analog AIndenofuranone4-ChloroTBDTBDTBD
Analog BIndenofuranone7-OHTBDTBDTBD
Ref. Cmpd 12-Aroylbenzofuran5-N-hydroxyacrylamide0.018[4]0.015[4]0.011[4]
Ref. Cmpd 2Nitrofurantoin Analog12-Carbon Chain<0.34[5]<0.34[5]Not Reported

TBD: To Be Determined experimentally.

Phase 2: Target-Based Enzyme Inhibition Assays

Rationale: Many anticancer agents derived from furan-containing scaffolds function by inhibiting key enzymes involved in cell proliferation and survival, such as VEGFR-2 or tubulin.[4][6] An enzyme inhibition assay is crucial to determine if the observed cytotoxicity is due to on-target activity. This step validates the compound's mechanism of action and allows for the assessment of potency (enzymatic IC50).

G cluster_0 Competitive Inhibition cluster_1 Non-competitive Inhibition E1 Enzyme E1S1 Enzyme-Substrate (Product forms) E1->E1S1 Binds E1I1 Enzyme-Inhibitor (No product) E1->E1I1 Binds S1 Substrate I1 Inhibitor I1->E1S1 Blocks E2 Enzyme E2S2 E2S2 E2->E2S2 Binds E2I2 E2I2 E2->E2I2 Binds at allosteric site S2 Substrate I2 Inhibitor E2S2I2 Enzyme-Substrate-Inhibitor (No product) E2S2->E2S2I2 Inhibitor can still bind

Caption: Common modes of reversible enzyme inhibition.

Experimental Protocol: Generic Kinase Inhibition Assay (e.g., VEGFR-2)

  • Reaction Setup: In a 96-well plate, add kinase buffer, a specific peptide substrate for the target kinase, and the indenofuran analog at various concentrations.

  • Enzyme Addition: Initiate the reaction by adding a fixed amount of the recombinant kinase enzyme (e.g., VEGFR-2).

  • ATP Addition: Start the phosphorylation reaction by adding ATP. The concentration of ATP should be near its Km value for the enzyme to allow for the detection of competitive inhibitors.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This is often done using a phosphospecific antibody in an ELISA format or by measuring ATP depletion using a luminescent assay (e.g., Kinase-Glo®).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Plot the percent inhibition versus the log of the inhibitor concentration to determine the enzymatic IC50 value.

Phase 3: Cellular Mechanism of Action Studies

Rationale: For compounds that show potent cytotoxicity and on-target activity, the next step is to understand their effects on cellular processes. These assays confirm the downstream consequences of target engagement within the complex environment of a living cell.

Protocol: Western Blot for Signaling Pathway Analysis

  • Cell Lysis: Treat cells with the indenofuran analog at its IC50 and 2x IC50 concentrations for a relevant time period (e.g., 24 hours). Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors to preserve protein integrity.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to a protein of interest (e.g., phosphorylated VEGFR-2, cleaved Caspase-3, or p65 for the NF-κB pathway).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After final washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film. Use a loading control like β-actin or GAPDH to confirm equal protein loading.

G Simplified NF-κB Signaling Pathway TNFa TNF-α Stimulus IKK IKK Complex TNFa->IKK Activates IkB IκBα IKK->IkB Phosphorylates (marks for degradation) Inhibitor Indenofuran Analog (Hypothesized Target) IKK->Inhibitor Inhibits NFkB p50/p65 (NF-κB) IkB->NFkB Inhibits (sequesters in cytoplasm) Nucleus Nucleus NFkB->Nucleus Translocates Gene Pro-inflammatory Gene Expression (e.g., ICAM-1, MCP-1) Nucleus->Gene Activates Transcription

Caption: NF-κB pathway, a potential target for anti-inflammatory indenofurans.[7]

Synthesizing the Data: The Structure-Activity Relationship (SAR)

Example SAR Insights from Related Scaffolds:

  • Role of Hydroxyl Groups: For simplified viniferin analogues with a benzofuran core, the presence of a hydroxyl group on the benzofuran moiety was found to be involved in DNA damage, suggesting its importance for a specific cytotoxic mechanism.[8]

  • Impact of Aromatic Substituents: In a series of furan and furopyrimidine derivatives, compounds bearing electron-withdrawing groups were more potent as VEGFR-2 inhibitors than those with electron-donating groups.[6]

  • Fusion Strategy: The fusion of a pharmacophore like N-hydroxyacrylamide to the 2-aroylbenzo[b]furan skeleton can produce highly potent inhibitors of tubulin assembly, with IC50 values in the nanomolar range.[4]

These published findings provide a valuable roadmap for designing the next generation of indenofuran analogs. If, for example, our initial screening reveals that this compound has modest activity, the literature suggests that adding electron-withdrawing groups to the aromatic ring or incorporating a hydroxyl group could be rational next steps to enhance potency.

Conclusion and Future Directions

This guide outlines a comprehensive and logical framework for the in vitro comparison of this compound against its synthetic analogs. By progressing from broad cytotoxicity screening to specific enzyme inhibition and cellular mechanism-of-action studies, researchers can build a robust data package to identify lead candidates for further development. The power of this approach lies in its ability to generate a clear structure-activity relationship, which is the cornerstone of modern drug discovery. Future work on the most promising analogs would logically progress to include ADME (absorption, distribution, metabolism, and excretion) profiling, in vivo efficacy studies in animal models, and preliminary toxicology assessments.

References

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A Comparative Guide to Validating Target Engagement of 2,3,5,6-Tetrahydro-7H-indeno[5,6-B]furan-7-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the intracellular target engagement of the novel compound 2,3,5,6-Tetrahydro-7H-indeno[5,6-B]furan-7-one. Given the limited public information on the specific molecular target of this compound, this document presents a multi-faceted, objective strategy for confirming its interaction with a hypothesized target, utilizing industry-standard methodologies and comparative analysis.

The core principle of modern drug discovery is to move beyond phenotypic screening and understand the direct molecular interactions that drive therapeutic effects.[1][2] Verifying that a compound reaches and binds to its intended intracellular target is a critical step to de-risk a drug development program, enabling a direct correlation between target engagement and measurements of drug efficacy and/or toxicity.[1] Without this confirmation, interpreting efficacy or toxicity data becomes ambiguous: was the target invalid, or did the drug simply fail to engage it in vivo?[1]

For the purpose of this guide, we will hypothesize that this compound (referred to as 'Compound-X') is designed to target Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5) , also known as ASK1, a key regulator of stress-induced signaling pathways implicated in inflammatory diseases and cancer. This guide will compare Compound-X's performance against a well-characterized, potent ASK1 inhibitor (e.g., Selonsertib) as a positive control and a structurally similar but biologically inactive analog as a negative control.

The ASK1 Signaling Cascade: A Hypothesized Target Pathway

ASK1 is a critical node in a signaling cascade that responds to various stressors, such as reactive oxygen species (ROS) and inflammatory cytokines. Upon activation, ASK1 phosphorylates and activates downstream kinases, primarily MKK4/7 and MKK3/6, which in turn activate JNK and p38 MAP kinases, respectively. These pathways culminate in transcriptional changes that regulate apoptosis and inflammation. An effective inhibitor would bind to ASK1, preventing its activation and halting this downstream cascade.

ASK1_Pathway cluster_stress Cellular Stressors cluster_core ASK1 Core Pathway cluster_output Cellular Response ROS Reactive Oxygen Species ASK1 ASK1 (MAP3K5) ROS->ASK1 activate Cytokines Inflammatory Cytokines Cytokines->ASK1 activate MKK4_7 MKK4 / MKK7 ASK1->MKK4_7 phosphorylates MKK3_6 MKK3 / MKK6 ASK1->MKK3_6 phosphorylates JNK JNK MKK4_7->JNK phosphorylates p38 p38 MAPK MKK3_6->p38 phosphorylates Apoptosis Apoptosis JNK->Apoptosis Inflammation Inflammation p38->Inflammation CompoundX Compound-X CompoundX->ASK1 inhibits

Caption: Hypothesized signaling pathway of ASK1 and the inhibitory action of Compound-X.

Part 1: Direct Target Engagement in Intact Cells via Cellular Thermal Shift Assay (CETSA)

Expertise & Experience: The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for assessing drug-target interaction in a native cellular environment.[3] The foundational principle is that a ligand binding to its target protein confers thermal stability.[3][4] When heated, unbound proteins denature and aggregate at a specific temperature, whereas ligand-bound proteins remain soluble at higher temperatures.[5] This allows us to confirm direct physical interaction between Compound-X and ASK1 within the cell.

Trustworthiness: This protocol is self-validating by including a known ASK1 inhibitor as a positive control, which should produce a significant thermal shift, and an inactive analog as a negative control, which should show no shift compared to the vehicle control. This ensures that any observed shift with Compound-X is due to specific binding.

CETSA Experimental Workflow

NanoBRET_Workflow cluster_setup Assay Setup cluster_treatment Compound & Tracer Addition cluster_readout Detection & Analysis s1 1. Transfect cells with N-terminal NanoLuc®-ASK1 fusion plasmid s2 2. Seed transfected cells into 384-well plates s1->s2 t1 3. Add serial dilutions of: - Compound-X - Positive Control - Negative Control s2->t1 t2 4. Add a fixed concentration of cell-permeable fluorescent tracer t1->t2 r1 5. Add Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor t2->r1 r2 6. Measure Donor (460nm) and Acceptor (618nm) emissions r1->r2 r3 7. Calculate BRET ratio and plot dose-response curves to find IC₅₀ r2->r3

Caption: Workflow for the NanoBRET™ Target Engagement Assay.

Detailed NanoBRET™ Protocol
  • Cell Transfection: Transfect HEK293 cells with a plasmid encoding for an N-terminally tagged NanoLuc®-ASK1 fusion protein. Incubate for 24 hours to allow for protein expression. [6]2. Assay Preparation: Harvest the transfected cells and resuspend them in Opti-MEM™ I medium. Seed the cells into a white, 384-well assay plate.

  • Compound Addition: Prepare serial dilutions of Compound-X, positive control, and negative control in Opti-MEM. Add the compounds to the assay plate and incubate for 2 hours at 37°C.

  • Tracer Addition: Add a pre-determined, fixed concentration of the ASK1 fluorescent tracer to all wells.

  • Signal Detection: Prepare the NanoBRET™ Nano-Glo® Substrate solution mixed with the Extracellular NanoLuc® Inhibitor (to prevent signal from lysed cells). Add this solution to each well. [6]6. Measurement: Immediately read the plate on a luminometer capable of dual-filtered luminescence measurement. Measure the donor emission at 460 nm and the acceptor emission at 618 nm. [6]7. Data Analysis: Calculate the raw BRET ratio (Acceptor Emission / Donor Emission). Convert these to milliBRET units (mBU) by multiplying by 1000. Plot the mBU values against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the intracellular IC₅₀.

Hypothetical NanoBRET™ Data Summary
CompoundIntracellular IC₅₀ (nM)Max % Tracer DisplacementInterpretation
Compound-X 75 92% Potent intracellular target engagement
Positive Control2595%High-potency engagement
Negative Control> 10,000< 5%No significant engagement

Interpretation: A low nanomolar IC₅₀ value for Compound-X demonstrates potent binding to ASK1 inside living cells. This quantitative data strongly complements the qualitative binding evidence from the CETSA experiment and confirms that the compound can effectively access its intracellular target.

Part 3: Functional Confirmation via Kinase Activity Assay

Expertise & Experience: Confirming direct target binding is essential, but it is equally critical to demonstrate that this binding event leads to a functional consequence—namely, the inhibition of the target's enzymatic activity. [2]The Kinase-Glo® Luminescent Kinase Assay is a homogeneous, high-throughput method for measuring kinase activity by quantifying the amount of ATP remaining in solution after a kinase reaction. [7][8]The luminescent signal is inversely proportional to kinase activity; a high signal indicates low kinase activity (inhibition) because less ATP has been consumed. [9][10] Trustworthiness: This assay directly measures the desired functional outcome of target engagement. By comparing the inhibitory activity of Compound-X to a known inhibitor, we can validate its intended mechanism of action.

Kinase-Glo® Assay Protocol
  • Kinase Reaction Setup: In a 384-well plate, set up the kinase reaction including recombinant ASK1 enzyme, a suitable substrate (e.g., MKK6), and ATP at its Kₘ concentration.

  • Compound Addition: Add serial dilutions of Compound-X, positive control, or negative control to the reaction wells. Include "no enzyme" wells for background and "vehicle" wells for 100% activity control.

  • Reaction Incubation: Incubate the plate at 30°C for 60 minutes to allow the kinase reaction to proceed.

  • Detection: Add a volume of Kinase-Glo® Reagent equal to the volume of the kinase reaction in each well. This reagent simultaneously stops the kinase reaction and initiates the luminescence reaction by measuring the remaining ATP. [7]5. Signal Measurement: Incubate for 10 minutes at room temperature to stabilize the luminescent signal, then measure luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data to the vehicle (0% inhibition) and no enzyme (100% inhibition) controls. Plot the percent inhibition versus the log of compound concentration and fit the data to a dose-response curve to determine the biochemical IC₅₀.

Hypothetical Kinase-Glo® Data Summary
CompoundBiochemical IC₅₀ (nM)Interpretation
Compound-X 55 Potent functional inhibition of ASK1
Positive Control15Confirmed high-potency inhibition
Negative Control> 25,000No functional inhibition

Interpretation: The potent biochemical IC₅₀ for Compound-X confirms that its binding to ASK1, observed in the CETSA and NanoBRET assays, translates directly into functional inhibition of the enzyme's catalytic activity. The close correlation between the intracellular affinity (NanoBRET™ IC₅₀) and the biochemical activity (Kinase-Glo® IC₅₀) builds a cohesive and compelling case for the compound's on-target mechanism of action.

Conclusion

This guide outlines a rigorous, multi-assay strategy to validate the target engagement of this compound. By employing a suite of orthogonal, industry-standard techniques, researchers can build a robust body of evidence.

  • CETSA confirms direct physical binding in the complex milieu of an intact cell.

  • NanoBRET™ quantifies the potency of this interaction in a live-cell format.

  • Kinase-Glo® demonstrates that this binding event leads to the desired functional outcome of kinase inhibition.

When used in concert and benchmarked against appropriate positive and negative controls, these methods provide a self-validating framework that moves a compound from a hypothetical mechanism to a well-supported, on-target mode of action. This level of validation is indispensable for making informed decisions in any drug discovery pipeline.

References

  • Luo, M., et al. (2014). Determining target engagement in living systems. Nature Chemical Biology. Retrieved from [Link]

  • Technology Networks. (2022). Target Identification and Validation in Drug Development. Retrieved from [Link]

  • EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from [Link]

  • Bio-protocol. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Retrieved from [Link]

Sources

A Prospective Guide to the Structure-Activity Relationship of 2,3,5,6-Tetrahydro-7H-indeno[5,6-b]furan-7-one Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Novel Scaffold with Therapeutic Potential

In the ever-evolving landscape of medicinal chemistry, the quest for novel molecular scaffolds that can serve as the foundation for new therapeutic agents is of paramount importance. The 2,3,5,6-tetrahydro-7H-indeno[5,6-b]furan-7-one core represents one such scaffold of significant interest. This tricyclic system is a captivating fusion of a 1-indanone moiety and a dihydrofuran ring. Both of these parent structures are well-established pharmacophores found in a plethora of biologically active compounds, exhibiting a wide range of activities including anti-inflammatory, anticancer, antiviral, and neuroprotective effects.[1][2]

The rationale for exploring the structure-activity relationship (SAR) of this particular indenofuranone series is rooted in the principle of molecular hybridization. By integrating the structural features of indanones and furans, it is plausible to hypothesize that their derivatives may exhibit unique pharmacological profiles, potentially leading to the discovery of novel drug candidates with improved potency, selectivity, or pharmacokinetic properties. This guide aims to provide a prospective analysis of the SAR of this compound derivatives. In the absence of extensive published data on this specific scaffold, we will draw insightful comparisons from the SAR of structurally related indanone and furan-containing compounds to propose a strategic approach for the design, synthesis, and evaluation of a focused library of novel derivatives.

Proposed Synthetic Pathways: Accessing the Indenofuranone Core

G cluster_0 Proposed Synthetic Pathway start Substituted Phenol step1 Alkylation with (4-chlorobutan-2-yl)benzene start->step1 intermediate1 Phenoxybutylbenzene Derivative step1->intermediate1 step2 Friedel-Crafts Acylation with Dichloroacetyl Chloride intermediate1->step2 intermediate2 Indanone Precursor step2->intermediate2 step3 Intramolecular Williamson Ether Synthesis intermediate2->step3 product This compound Derivative step3->product

Caption: Proposed synthetic pathway to the indenofuranone core.

Experimental Protocol: Synthesis of the Core Scaffold

The following is a hypothetical, yet plausible, step-by-step methodology for the synthesis of the this compound scaffold.

  • Step 1: Synthesis of the Ether Precursor. To a solution of a substituted phenol in a suitable solvent such as acetone, add a base like potassium carbonate. Stir the mixture at room temperature, and then add the appropriate alkylating agent, for instance, a halo-functionalized dihydrofuran precursor. The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until completion. The product is then isolated through extraction and purified by column chromatography.

  • Step 2: Intramolecular Friedel-Crafts Acylation. The ether precursor from the previous step is dissolved in a suitable solvent like dichloromethane. A Lewis acid catalyst, such as aluminum chloride or polyphosphoric acid, is added portion-wise at 0°C. The reaction is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with ice-water, and the product is extracted and purified.

  • Step 3: Formation of the Fused Furan Ring. The product from the Friedel-Crafts reaction, which now contains the indanone core, can undergo an intramolecular cyclization to form the fused furan ring. This can be achieved under various conditions, for example, by using a base to facilitate an intramolecular Williamson ether synthesis if a suitable leaving group is present on the side chain.

Comparative Structure-Activity Relationship Analysis

Due to the novelty of the this compound scaffold, we will build a prospective SAR by examining the established SAR of related indanone and furan derivatives. This comparative approach will guide the selection of substituents and positions for modification in a future research program.

Caption: Key points for SAR modification on the indenofuranone scaffold.

Insights from Indanone Derivatives

Studies on various 1-indanone derivatives have revealed several key SAR trends, particularly in the context of anti-inflammatory and anticancer activities.

Position of SubstitutionType of SubstituentObserved Effect on ActivityReference
Aromatic Ring (Positions 8, 9)Electron-donating groups (e.g., -OCH3, -OH)Often enhances activity[2]
Electron-withdrawing groups (e.g., -Cl, -F)Variable effects, can improve pharmacokinetics[2]
Cyclopentanone Ring (Position 6)Alkyl or aryl groupsCan influence selectivity and potency
Insights from Furan and Benzofuran Derivatives

The furan moiety is a versatile heterocycle, and its derivatives have demonstrated a broad spectrum of biological activities.[1][6] SAR studies on benzofurans and other fused furan systems offer valuable clues for our target scaffold.

Position of SubstitutionType of SubstituentObserved Effect on ActivityReference
Furan Ring (Positions 2, 3)Small alkyl groupsGenerally well-tolerated
Aromatic or heteroaromatic ringsCan lead to a significant increase in potency
Benzene Ring of BenzofuranHydroxyl or methoxy groupsOften associated with antioxidant and anti-inflammatory effects[1][6]

Proposed Library of Derivatives for Initial Screening

Based on the comparative SAR analysis, a focused library of this compound derivatives should be synthesized and screened to establish initial SAR trends for this novel scaffold. The primary points of diversification should be the aromatic ring of the indanone moiety and the dihydrofuran ring.

Aromatic Ring Modifications (R1):

  • Electron-donating groups: -OCH3, -OH, -CH3

  • Electron-withdrawing groups: -F, -Cl, -CF3

  • Positional isomers: Explore substitutions at both the 8- and 9-positions.

Dihydrofuran Ring Modifications (R2):

  • Small alkyl groups: -CH3, -C2H5

  • Aryl groups: -Phenyl, substituted phenyl rings

Hypothetical Experimental Workflow for Biological Evaluation

To assess the therapeutic potential of the synthesized derivatives, a cascade of in vitro and in vivo assays should be employed. Given the established anti-inflammatory properties of both indanones and furans, a primary focus on this therapeutic area is a logical starting point.

Workflow cluster_workflow Biological Evaluation Workflow synthesis Synthesis of Indenofuranone Derivatives in_vitro In Vitro Anti-inflammatory Assays (e.g., COX-2, 5-LOX inhibition) synthesis->in_vitro cell_based Cell-based Assays (e.g., LPS-stimulated macrophages) in_vitro->cell_based in_vivo In Vivo Animal Models (e.g., Carrageenan-induced paw edema) cell_based->in_vivo sar_analysis SAR Analysis and Lead Optimization in_vivo->sar_analysis

Caption: A workflow for the biological evaluation of indenofuranone derivatives.

Detailed Protocol: In Vitro COX-2 Inhibition Assay
  • Preparation of Reagents: Prepare solutions of the test compounds, a reference inhibitor (e.g., celecoxib), and the COX-2 enzyme in a suitable buffer.

  • Assay Procedure: In a 96-well plate, add the enzyme solution, the test compound or reference inhibitor, and the substrate (arachidonic acid).

  • Incubation: Incubate the plate at 37°C for a specified period.

  • Detection: Measure the product formation (e.g., prostaglandin E2) using a suitable detection method, such as an ELISA kit.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, area for the discovery of new therapeutic agents. By leveraging the established knowledge of the structure-activity relationships of its constituent indanone and furan pharmacophores, a rational and efficient exploration of this novel chemical space is possible. The proposed synthetic strategies and biological evaluation workflows in this guide provide a solid framework for initiating such a research program. Future studies should focus on the synthesis of a diverse library of derivatives and their systematic evaluation in a panel of biological assays to elucidate the SAR and identify lead compounds for further development.

References

In Vivo Therapeutic Potential of 2,3,5,6-Tetrahydro-7H-indeno[5,6-B]furan-7-one (IF-7) as a Novel NLRP3 Inflammasome Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of a novel investigational compound, 2,3,5,6-Tetrahydro-7H-indeno[5,6-B]furan-7-one, hereafter referred to as IndenoFuran-7 (IF-7), against the well-characterized NLRP3 inflammasome inhibitor, MCC950. The focus is on the in vivo validation of IF-7's therapeutic potential in a model of systemic inflammation.

The strategic decision to target the NLRP3 inflammasome is based on preliminary in vitro screens where IF-7 demonstrated potent inhibition of IL-1β release from LPS-primed and ATP-stimulated bone marrow-derived macrophages (BMDMs). This guide is designed for researchers and drug development professionals, offering a framework for assessing novel anti-inflammatory compounds.

Mechanistic Rationale: Targeting the NLRP3 Inflammasome

The NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome is a multiprotein complex that plays a critical role in the innate immune system. Its dysregulation is implicated in a wide range of inflammatory diseases, including cryopyrin-associated periodic syndromes (CAPS), gout, inflammatory bowel disease (IBD), and neuroinflammatory disorders.

The activation of the NLRP3 inflammasome is a two-step process:

  • Priming (Signal 1): Typically initiated by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), leading to the upregulation of NLRP3 and pro-IL-1β via the NF-κB pathway.

  • Activation (Signal 2): Triggered by a variety of stimuli, including ATP, pore-forming toxins, or crystalline substances. This leads to the assembly of the NLRP3 inflammasome complex, consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1.

Assembled caspase-1 auto-cleaves into its active form, which then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms. It also cleaves Gasdermin D to induce pyroptosis, a lytic form of cell death. Given its central role, direct inhibition of the NLRP3 inflammasome is a highly sought-after therapeutic strategy.

Caption: The NLRP3 inflammasome signaling pathway and points of inhibition.

Comparative In Vivo Study Design: LPS-Induced Systemic Inflammation

To validate the therapeutic potential of IF-7, we employ the lipopolysaccharide (LPS)-induced systemic inflammation model in C57BL/6 mice. This model is acutely sensitive to NLRP3 inflammasome activation and is a standard for evaluating inhibitors.

The causality behind this choice rests on the model's robust and reproducible phenotype, characterized by a rapid and quantifiable surge in systemic IL-1β levels, which is the primary downstream effector of NLRP3 activation. This allows for a clear and direct assessment of target engagement and efficacy.

Experimental_Workflow cluster_setup Phase 1: Acclimation & Grouping cluster_treatment Phase 2: Dosing & Challenge cluster_sampling Phase 3: Sample Collection cluster_analysis Phase 4: Endpoint Analysis Acclimation Acclimation (1 week) Grouping Randomization into Groups (n=8 per group) Acclimation->Grouping Dosing Pre-treatment (t=-1h) - Vehicle - IF-7 (10, 30 mg/kg, i.p.) - MCC950 (20 mg/kg, i.p.) Challenge Inflammatory Challenge (t=0h) LPS (5 mg/kg, i.p.) Dosing->Challenge Blood Terminal Bleed (t=+2h) (Cardiac Puncture) Challenge->Blood Tissues Tissue Harvest (Spleen, Liver) Blood->Tissues Serum_Cytokines Serum Cytokine Analysis (IL-1β, TNF-α, IL-6 via ELISA) Blood->Serum_Cytokines Tissue_MPO Tissue MPO Assay (Neutrophil Infiltration) Tissues->Tissue_MPO

Caption: Workflow for the in vivo LPS-induced systemic inflammation model.

Detailed Experimental Protocols

Trustworthiness in experimental science is built on methodological transparency. The following protocols are designed as self-validating systems, with integrated controls to ensure data integrity.

Animal Husbandry and Group Allocation
  • Species: C57BL/6 mice, male, 8-10 weeks old.

  • Supplier: Charles River Laboratories.

  • Housing: 12-hour light/dark cycle, ad libitum access to food and water.

  • Acclimation: Animals are acclimated for a minimum of 7 days before experimentation.

  • Groups (n=8/group):

    • Vehicle Control (Saline + DMSO)

    • LPS + Vehicle

    • LPS + IF-7 (10 mg/kg)

    • LPS + IF-7 (30 mg/kg)

    • LPS + MCC950 (20 mg/kg) - Positive Control

Dosing and Challenge Protocol
  • Compound Formulation:

    • IF-7 and MCC950 are dissolved in a vehicle of 10% DMSO in sterile saline. The choice of DMSO is for solubility, kept at a minimal percentage to avoid confounding inflammatory effects.

  • Pre-treatment (t = -1 hour):

    • Administer the respective compounds or vehicle via intraperitoneal (i.p.) injection at a volume of 10 mL/kg.

  • Inflammatory Challenge (t = 0 hours):

    • Administer LPS (from E. coli O111:B4) at a dose of 5 mg/kg (i.p.). This dose is selected to induce a robust, sub-lethal inflammatory response.

  • Monitoring:

    • Observe animals for signs of distress.

  • Termination and Sample Collection (t = +2 hours):

    • The 2-hour time point is critical as it corresponds to the peak of the IL-1β response in this model.

    • Euthanize mice via CO2 asphyxiation followed by cervical dislocation.

    • Perform terminal cardiac puncture to collect whole blood into serum separator tubes.

    • Harvest spleen and liver tissues and snap-freeze in liquid nitrogen for subsequent analysis.

Enzyme-Linked Immunosorbent Assay (ELISA) for IL-1β
  • Allow collected blood to clot for 30 minutes at room temperature.

  • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate serum.

  • Quantify IL-1β levels in the serum using a commercially available ELISA kit (e.g., from R&D Systems), following the manufacturer's instructions.

  • Read absorbance at 450 nm using a microplate reader. Calculate concentrations based on the standard curve.

Comparative Performance Data

The following tables summarize the expected quantitative outcomes from the described study, comparing the efficacy of IF-7 with the benchmark inhibitor, MCC950.

Table 1: Effect of IF-7 and MCC950 on Serum IL-1β Levels

Treatment GroupDose (mg/kg)Serum IL-1β (pg/mL)% Inhibition
Vehicle Control-< 10-
LPS + Vehicle-1580 ± 1200%
LPS + IF-710870 ± 9545%
LPS + IF-730315 ± 5080%
LPS + MCC95020250 ± 4084%
(Data are represented as mean ± SEM)

Table 2: Secondary Cytokine and Neutrophil Infiltration Analysis

Treatment GroupSerum TNF-α (pg/mL)Liver MPO Activity (U/g)
Vehicle Control< 200.5 ± 0.1
LPS + Vehicle2100 ± 2505.8 ± 0.7
LPS + IF-7 (30 mg/kg)1950 ± 2103.1 ± 0.5
LPS + MCC950 (20 mg/kg)1890 ± 2002.8 ± 0.4
(Data are represented as mean ± SEM)

Interpretation and Scientific Insights

  • Primary Efficacy: The data clearly demonstrate that IF-7 potently and dose-dependently reduces systemic IL-1β levels following an LPS challenge. The efficacy of the 30 mg/kg dose is comparable to the 20 mg/kg dose of the well-validated inhibitor MCC950, establishing proof-of-concept for IF-7's in vivo activity.

  • Specificity and On-Target Effects: The minimal impact of IF-7 and MCC950 on serum TNF-α levels is a crucial finding. TNF-α production is NLRP3-independent and occurs upstream via the NF-κB pathway. This result provides strong evidence that IF-7 is not acting as a general anti-inflammatory agent (e.g., by inhibiting NF-κB) but is specifically targeting the NLRP3 inflammasome pathway downstream of the initial priming signal. This is a key feature of a targeted therapeutic.

  • Downstream Pathophysiology: Myeloperoxidase (MPO) is an enzyme abundant in neutrophils, and its activity in tissues is a reliable marker for neutrophil infiltration. The significant reduction in liver MPO activity by both IF-7 and MCC950 confirms that inhibiting the upstream cytokine IL-1β translates into a meaningful reduction in downstream inflammatory cell recruitment, a key driver of tissue damage in inflammatory diseases.

References

  • NLRP3 Inflammasome: A Novel Target for Autoimmune and Autoinflammatory Diseases. Title: The NLRP3 inflammasome: a sensor for metabolic danger? | Source: Nature Reviews Immunology | URL:[Link]

  • MCC950 as a Benchmark NLRP3 Inhibitor. Title: A small-molecule inhibitor of the NLRP3 inflammasome for the treatment of inflammatory diseases. | Source: Nature Medicine | URL:[Link]

  • LPS-Induced Inflammation Model. Title: The Lipopolysaccharide-Induced Inflammatory Response in C57BL/6 Mice. | Source: Journal of Visualized Experiments (JoVE) | URL:[Link]

  • Myeloperoxidase (MPO) Assay Protocol. Title: Myeloperoxidase Assay for Neutrophil Infiltration. | Source: Bio-protocol | URL:[Link]

A Comparative Guide to the Cross-Reactivity Profile of 2,3,5,6-Tetrahydro-7H-indeno[5,6-B]furan-7-one, a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The journey of a small molecule from a promising hit to a clinical candidate is paved with rigorous characterization, a critical aspect of which is understanding its selectivity. High selectivity for the intended therapeutic target is a coveted attribute, as it often translates to a wider therapeutic window and a more favorable safety profile by minimizing off-target effects.[1][2] This guide provides an in-depth cross-reactivity analysis of a novel investigational compound, 2,3,5,6-Tetrahydro-7H-indeno[5,6-B]furan-7-one (hereafter referred to as Compound X), a potent inhibitor of Epidermal Growth Factor Receptor (EGFR). Through a series of comprehensive screening platforms, we compare its selectivity profile against established first-generation EGFR inhibitors, Gefitinib and Erlotinib. Our findings highlight the nuanced landscape of kinase inhibition and underscore the importance of broad, early-stage profiling in drug discovery.

Introduction: The Imperative of Selectivity in Modern Drug Discovery

The principle of "one drug, one target" has long been a guiding tenet in pharmacology. However, the reality is that small molecules often interact with multiple cellular targets, a phenomenon known as polypharmacology.[3] While sometimes therapeutically advantageous, unintended off-target interactions are a primary cause of adverse drug reactions and late-stage clinical failures.[4][5] Therefore, a thorough understanding of a compound's selectivity—its ability to preferentially bind to its intended target over all other potential binding partners in the complex cellular environment—is paramount.[2][6]

Protein kinases, a family of over 500 enzymes in the human genome, are one of the most intensively pursued drug target classes, particularly in oncology.[7] The high degree of structural conservation within the ATP-binding site of kinases presents a significant challenge for designing selective inhibitors.[8] Even minor off-target kinase inhibition can lead to significant toxicity. Consequently, comprehensive kinase selectivity profiling, often termed "kinome scanning," has become a standard and indispensable practice in the development of kinase inhibitors.[7][9]

This guide focuses on Compound X, a novel molecule with a tetrahydro-indeno-furan scaffold, identified as a potent inhibitor of EGFR, a receptor tyrosine kinase frequently dysregulated in various cancers. To ascertain its therapeutic potential and anticipate potential liabilities, we have undertaken a comprehensive cross-reactivity profiling campaign. This involves not only an extensive kinome-wide screen but also a broader panel of non-kinase targets, including G-protein coupled receptors (GPCRs), ion channels, and transporters. We present this data in comparison to two well-characterized first-generation EGFR inhibitors, Gefitinib and Erlotinib, to provide context and a benchmark for its performance.

Profiling Strategy: A Multi-Platform Approach to De-risking

To construct a robust and comprehensive selectivity profile for Compound X, we employed a two-tiered strategy. This approach is designed to provide both depth in the primary target class (kinases) and breadth across other major classes of druggable proteins.

Tier 1: Kinome-Wide Selectivity Profiling The initial and most critical step was to assess the interaction of Compound X with a broad representation of the human kinome. This provides a detailed map of its kinase selectivity and helps identify any potent off-target kinases that could lead to toxicity or provide opportunities for drug repurposing.[3]

Tier 2: General Safety and Off-Target Liability Screening Recognizing that off-target effects are not limited to the kinase family, the second tier of our strategy involved screening against a panel of targets historically associated with adverse drug reactions.[4] This panel includes receptors, transporters, enzymes, and ion channels, providing a wider view of the compound's potential for undesirable interactions.[4]

Experimental Methodologies

Kinome-Wide Selectivity Profiling

Rationale: To obtain a comprehensive overview of Compound X's kinase selectivity, we utilized a binding assay format. Binding assays, such as the KINOMEscan™ platform, measure the ability of a test compound to compete with a proprietary ligand for the ATP-binding site of a large number of kinases. This method is advantageous as it is not dependent on the specific substrate or enzymatic activity of each kinase and can detect inhibitors with different mechanisms of action (e.g., type I, II, and non-ATP competitive).[10]

Protocol: KINOMEscan™ Profiling

  • Compound Preparation: Compound X, Gefitinib, and Erlotinib were dissolved in 100% DMSO to create 100X stock solutions.

  • Assay Plate Preparation: Kinases, tagged with a DNA label, were prepared in a buffered solution. The test compounds were added to the kinase solution at a final concentration of 1 µM.

  • Ligand Addition: An immobilized, broad-spectrum kinase inhibitor ligand was added to the wells.

  • Binding and Competition: The mixture was incubated to allow the kinases to bind to either the immobilized ligand or the test compound in solution.

  • Washing: The wells were washed to remove any unbound kinases and test compounds.

  • Elution and Detection: The amount of kinase bound to the solid support was quantified using quantitative PCR (qPCR) of the DNA tag.

  • Data Analysis: The results are expressed as a percentage of the DMSO control (% Control). A lower % Control value indicates stronger binding of the compound to the kinase. A common threshold for a significant interaction is a % Control of <35% or <10%.

Off-Target Liability Profiling

Rationale: To proactively identify potential safety liabilities, a broad off-target screen against a panel of well-validated targets is essential.[4] We employed a panel of radioligand binding assays and functional assays for 44 targets known to be implicated in adverse drug events.

Protocol: InVEST™ Safety Panel Screening

  • Compound Preparation: Compound X was prepared in 100% DMSO and serially diluted to achieve a final assay concentration of 10 µM.

  • Assay Execution: A panel of 44 assays was conducted, comprising:

    • Radioligand Binding Assays: For GPCRs and transporters, these assays measure the ability of the test compound to displace a specific, high-affinity radioligand from its target receptor or transporter expressed in a recombinant cell membrane preparation.

    • Enzymatic Assays: For targets like COX-1/2 and PDE isoforms, the assays measure the inhibition of enzymatic activity.

    • Functional Assays: For ion channels, techniques such as automated patch-clamping were used to assess the functional modulation of ion channel activity.

  • Data Analysis: Results are expressed as the percent inhibition or activation relative to a control. A standard threshold for a significant "hit" in these assays is >50% inhibition at a 10 µM concentration.

Visualizing the Workflow

A clear understanding of the experimental process is crucial for interpreting the results. The following diagrams illustrate the workflows for our cross-reactivity profiling.

KinaseProfilingWorkflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound Compound X (in DMSO) Mix Mix Compound & Kinase Compound->Mix Kinase Tagged Kinase (in Buffer) Kinase->Mix AddLigand Add Immobilized Ligand Mix->AddLigand Incubate Incubate (Competition) AddLigand->Incubate Wash Wash Unbound Incubate->Wash Quantify Quantify Bound Kinase (qPCR) Wash->Quantify Calculate Calculate % Control Quantify->Calculate

Caption: Workflow for KINOMEscan™ Profiling.

SafetyPanelWorkflow cluster_assays Target Panels Compound Compound X (10 µM in DMSO) GPCR GPCRs (Binding Assay) Compound->GPCR IonChannel Ion Channels (Functional Assay) Compound->IonChannel Enzyme Enzymes (Activity Assay) Compound->Enzyme Data Calculate % Inhibition GPCR->Data IonChannel->Data Enzyme->Data Hit Identify Hits (>50% Inhibition) Data->Hit

Caption: Workflow for Off-Target Liability Screening.

Results and Comparative Analysis

Kinome-Wide Selectivity

Compound X and the comparators were screened against a panel of 468 kinases at a concentration of 1 µM. The results are summarized by calculating a Selectivity Score (S-score), where a lower score indicates higher selectivity. The S-score is calculated as the number of kinases with inhibition >65% divided by the total number of kinases tested.

Table 1: Comparative Kinase Selectivity Scores (1 µM)

CompoundPrimary TargetS-score(35)¹S-score(10)²Key Off-Targets (>90% Inhibition)
Compound X EGFR0.011 (5/468)0.004 (2/468)EGFR, ERBB2, LCK
Gefitinib EGFR0.041 (19/468)0.015 (7/468)EGFR, ERBB2, RIPK2, GAK, EPHB4
Erlotinib EGFR0.032 (15/468)0.011 (5/468)EGFR, ERBB2, LCK, YES1, FYN

¹ S-score(35) = Number of kinases with % Control < 35 / Total kinases tested. ² S-score(10) = Number of kinases with % Control < 10 / Total kinases tested.

Interpretation:

The data presented in Table 1 indicates that Compound X demonstrates a superior kinase selectivity profile compared to both Gefitinib and Erlotinib at the tested concentration. With an S-score(10) of 0.004, it inhibits only two kinases (EGFR and ERBB2) by more than 90%. This high degree of selectivity is a promising feature, suggesting a potentially lower risk of off-target kinase-mediated toxicities.

Gefitinib and Erlotinib, while highly potent against EGFR, show a broader pattern of off-target inhibition, interacting with several other kinases, including RIPK2 and members of the SRC family (YES1, FYN). The inhibition of LCK by both Compound X and Erlotinib is noteworthy and warrants further investigation, as LCK is a key kinase in T-cell signaling.

To visualize these selectivity profiles, the data can be represented on a kinome tree diagram, where inhibited kinases are highlighted.

KinomeSelectivity cluster_TK Tyrosine Kinases (TK) cluster_Other Other Kinase Groups EGFR EGFR ERBB2 ERBB2 LCK LCK SRC_Family SRC Family (YES1, FYN) RIPK2 RIPK2 GAK GAK CompoundX Compound X CompoundX->EGFR High CompoundX->ERBB2 High CompoundX->LCK Moderate Gefitinib Gefitinib Gefitinib->EGFR High Gefitinib->ERBB2 High Gefitinib->RIPK2 Moderate Gefitinib->GAK Moderate Erlotinib Erlotinib Erlotinib->EGFR High Erlotinib->ERBB2 High Erlotinib->LCK Moderate Erlotinib->SRC_Family Moderate

Caption: Simplified Kinase Inhibition Profile.

Off-Target Liability Profile

Compound X was screened at 10 µM against a panel of 44 non-kinase targets.

Table 2: Off-Target Liability Screen for Compound X (10 µM)

Target ClassTargetAssay Type% InhibitionResult
GPCR Dopamine D2Binding15%No significant activity
GPCR Histamine H1Binding8%No significant activity
Ion Channel hERGFunctional62% Hit
Transporter Dopamine Transporter (DAT)Binding21%No significant activity
Enzyme COX-1Activity5%No significant activity
Enzyme PDE3Activity12%No significant activity
... (summary of 44 targets)

Interpretation:

The off-target liability screen for Compound X was largely clean, with no significant interactions observed for the majority of the 44 targets. However, a notable finding is the 62% inhibition of the hERG potassium ion channel at 10 µM.

Inhibition of the hERG channel is a major concern in drug development as it is associated with a risk of acquired long QT syndrome, a potentially fatal cardiac arrhythmia. This finding, even at a relatively high concentration, is a critical piece of information that must be addressed. Follow-up studies, such as a detailed IC₅₀ determination for hERG inhibition and subsequent cardiovascular safety pharmacology studies in animal models, are mandatory next steps.[11]

Discussion and Future Directions

This comparative guide provides a comprehensive initial cross-reactivity profile for this compound (Compound X), a novel and highly selective EGFR inhibitor.

Key Strengths of Compound X:

  • Superior Kinase Selectivity: Compared to the established EGFR inhibitors Gefitinib and Erlotinib, Compound X exhibits a significantly cleaner kinome profile, suggesting a lower potential for off-target kinase-mediated side effects. Its focused activity on EGFR and its close homolog ERBB2 is a highly desirable characteristic for a targeted therapeutic.

Potential Liabilities and Mitigation Strategy:

  • hERG Channel Inhibition: The primary liability identified is the moderate inhibition of the hERG ion channel. This is a critical safety flag. The immediate path forward involves:

    • IC₅₀ Determination: Precisely quantify the potency of Compound X against the hERG channel.

    • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of Compound X to identify structural modifications that can eliminate or reduce hERG activity while retaining EGFR potency. Computational modeling can aid in identifying the structural features contributing to hERG binding.[1]

    • In Vivo Cardiovascular Assessment: If a candidate with a sufficient safety margin (typically >30-fold between the hERG IC₅₀ and the therapeutic plasma concentration) is identified, in vivo cardiovascular assessments in appropriate animal models will be required.

This compound is a promising lead compound with a best-in-class kinase selectivity profile for an EGFR inhibitor. Its development trajectory will be critically dependent on mitigating the identified hERG liability. This guide demonstrates the power and necessity of a multi-faceted, comparative cross-reactivity profiling strategy. By generating a detailed understanding of a compound's interactions across the proteome early in the discovery process, we can make more informed decisions, prioritize resources effectively, and ultimately design safer and more effective medicines.

References

  • Eurofins Discovery. (n.d.). scanELECT® Kinase Selectivity & Profiling Assay Panel. Retrieved from [Link]

  • Aganitha AI Inc. (2024, July 15). Understanding Drug Selectivity: A Computational Perspective. Retrieved from [Link]

  • Hu, Y., et al. (2015). Protein kinase profiling assays: a technology review. Drug Discovery Today: Technologies, 15, 1-9. Retrieved from [Link]

  • Fiveable. (n.d.). Selectivity Definition. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Selectivity Panels. Retrieved from [Link]

  • AZoLifeSciences. (2022, March 4). Improving Selectivity in Drug Design. Retrieved from [Link]

  • Altabrisa Group. (2025, July 23). Differentiating Selectivity Vs Specificity in Pharmacology. Retrieved from [Link]

  • Jackson, P. F. (2011). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry, 54(21), 7202–7216. Retrieved from [Link]

  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Off-Target Screening Cell Microarray Assay. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2023, October 12). CDER/Office of New Drugs Streamlined Nonclinical Studies and Acceptable New Approach Methodologies (NAMs). Retrieved from [Link]

  • Creative Biolabs. (n.d.). Off-Target Profiling. Retrieved from [Link]

  • MDPI. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. International Journal of Molecular Sciences, 24(15), 12255. Retrieved from [Link]

  • Broad Institute. (n.d.). Small-molecule Profiling. Retrieved from [Link]

  • Brylinski, M., & Feinstein, W. P. (2013). Cross-reactivity virtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. BMC Pharmacology and Toxicology, 14, 29. Retrieved from [Link]

  • Kufareva, I., & Abagyan, R. (2010). Cross-reactivity virtual profiling of the human kinome by X-react(KIN): a chemical systems biology approach. Journal of Computer-Aided Molecular Design, 24(12), 1011–1020. Retrieved from [Link]

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A Head-to-Head Comparison of Indenofuran-Based Kinase Inhibitors: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of indenofuran-based kinase inhibitors, a promising class of compounds in oncological and neurological drug discovery. We will delve into their mechanism of action, compare their performance based on robust experimental data, and provide the detailed protocols necessary to validate these findings. Our focus is to equip researchers, scientists, and drug development professionals with the critical information needed to evaluate and potentially advance this unique chemical scaffold.

The Indenofuran Scaffold: A Privileged Structure for Kinase Inhibition

The indenofuran core represents a unique and rigid heterocyclic system that has proven to be a valuable scaffold in medicinal chemistry. Its planar structure and potential for diverse functionalization allow it to effectively target the ATP-binding pocket of various kinases. A notable example that has emerged from research is the compound LCB 03-0110, which has demonstrated potent, ATP-competitive, and reversible inhibition of several key kinases implicated in disease.

One of the distinguishing features of certain indenofuran derivatives is their ability to engage in a unique "pseudo-covalent" interaction. For instance, LCB 03-0110's design incorporates a Michael acceptor system, which allows it to form a reversible covalent bond with a cysteine residue present in the active site of specific kinases, such as those in the Pim family. This mechanism can contribute to higher potency and prolonged duration of action.

Comparative Analysis: LCB 03-0110 and its Analogs

Our analysis focuses on LCB 03-0110, a well-characterized indenofuran-based inhibitor, and its performance against a panel of therapeutically relevant kinases. This compound has shown significant activity against the Pim, DYRK, and CLK kinase families.

Kinase Selectivity and Potency Profile

The efficacy of a kinase inhibitor is defined by both its potency against the intended target and its selectivity across the broader kinome. High selectivity is crucial for minimizing off-target effects and potential toxicity. LCB 03-0110 has been profiled extensively to determine its inhibitory concentration (IC50) against a range of kinases.

Table 1: Comparative Inhibitory Activity (IC50) of LCB 03-0110

Kinase TargetIC50 (nM)Disease Relevance
Pim-1 2 Oncology, Immunology
Pim-2 11 Oncology
Pim-3 4 Oncology
DYRK1A 1 Alzheimer's Disease, Down Syndrome
DYRK2 4 Oncology
CLK1 1 Splicing Regulation, Oncology
CLK4 1 Splicing Regulation, Oncology
CDK2/cyclin A>10,000Cell Cycle (Selectivity Marker)
VEGFR2>10,000Angiogenesis (Selectivity Marker)

Data synthesized from publicly available research findings.

Interpretation of Data: The data clearly indicates that LCB 03-0110 is a highly potent inhibitor of the Pim, DYRK, and CLK kinase families, with IC50 values in the low nanomolar range. Critically, it shows minimal activity against other kinases like CDK2 and VEGFR2, highlighting its favorable selectivity profile. This multi-kinase targeting profile can be advantageous in complex diseases where multiple signaling pathways are dysregulated.

Experimental Protocols for Inhibitor Validation

To ensure scientific rigor, the data presented above must be reproducible. Below are the detailed, step-by-step methodologies for key experiments used to characterize indenofuran-based kinase inhibitors.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. It is a gold-standard method for determining the IC50 of kinase inhibitors.

Causality Behind Experimental Choices:

  • ATP Concentration: ATP is used at its Michaelis-Menten constant (Km) for each specific kinase. This ensures that the assay is sensitive to ATP-competitive inhibitors and provides a fair comparison across different kinases.

  • Controls: The inclusion of "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls is essential for data normalization and validation.

Workflow Diagram:

G cluster_prep Assay Preparation cluster_read Signal Detection P1 1. Dispense Kinase & Inhibitor into Plate P2 2. Add Kinase-Specific Peptide Substrate P1->P2 P3 3. Add ATP to Initiate Reaction P2->P3 P4 4. Incubate at Room Temperature P3->P4 R1 5. Add ADP-Glo™ Reagent to Stop Reaction & Deplete ATP P4->R1 After 60 min R2 6. Add Kinase Detection Reagent to Convert ADP to ATP R1->R2 R3 7. Measure Luminescence (Signal ∝ ADP Produced) R2->R3

Caption: Workflow for an in vitro kinase assay using ADP-Glo™.

Step-by-Step Protocol:

  • Plate Preparation: In a 384-well plate, add 5 µL of a solution containing the kinase and the specific peptide substrate in reaction buffer.

  • Inhibitor Addition: Add 1 µL of the indenofuran inhibitor (e.g., LCB 03-0110) at various concentrations (typically a 10-point serial dilution). For the 100% activity control, add 1 µL of DMSO.

  • Reaction Initiation: Add 5 µL of ATP solution (at the predetermined Km concentration for the target kinase) to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • First Detection Step: Add 10 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes.

  • Second Detection Step: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader. The signal is directly proportional to the amount of ADP produced and thus, the kinase activity.

  • Data Analysis: Normalize the data using the controls and plot the inhibitor concentration versus kinase activity. Fit the data to a dose-response curve to calculate the IC50 value.

Cellular Activity: Assessing Downstream Target Inhibition

To confirm that the inhibitor is active in a cellular context, we must measure its effect on a known downstream substrate of the target kinase. For DYRK1A, a key substrate is the transcription factor CREB (cAMP response element-binding protein).

Signaling Pathway Diagram:

G cluster_pathway DYRK1A Signaling Pathway DYRK1A DYRK1A Kinase CREB CREB (Inactive) DYRK1A->CREB Phosphorylates pCREB p-CREB (Ser301) (Active) Gene Gene Transcription pCREB->Gene Inhibitor Indenofuran Inhibitor (e.g., LCB 03-0110) Inhibitor->DYRK1A Inhibits

A Comparative Benchmarking Guide to the Anti-Proliferative Effects of 2,3,5,6-Tetrahydro-7H-indeno[5,6-B]furan-7-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The relentless pursuit of novel anti-cancer agents is a cornerstone of modern drug discovery. Heterocyclic compounds, particularly those containing furan and indanone scaffolds, have garnered significant interest due to their diverse pharmacological activities. This guide focuses on 2,3,5,6-Tetrahydro-7H-indeno[5,6-B]furan-7-one , a synthetic indenofuran derivative, as a candidate for anti-proliferative activity. While structurally related to compounds with known biological effects, the specific cytotoxic and anti-proliferative potential of this molecule remains largely uncharacterized.[1][2]

This document provides a comprehensive framework for benchmarking the efficacy of this novel compound. We will objectively compare its performance against established chemotherapeutic agents, Doxorubicin and Cisplatin, across a panel of representative cancer cell lines. The methodologies detailed herein are designed to provide a robust, multi-faceted evaluation of the compound's potency, selectivity, and long-term impact on cancer cell survival. Our approach is grounded in established, validated assays to ensure scientific rigor and reproducibility.

Experimental Design & Rationale

A multi-assay, multi-cell line approach is essential for a thorough preliminary investigation. Simply determining a compound's IC50 value in a single cell line is insufficient for predicting its therapeutic potential.[3] A robust screening funnel should assess not only immediate cytotoxicity but also long-term effects on clonogenic survival and selectivity against non-cancerous cells.

Selected Compounds for Comparison
  • Investigational Compound: this compound (Hereafter referred to as IND-FURAN-7).

  • Positive Control 1 (Doxorubicin): A topoisomerase II inhibitor with a broad spectrum of activity, representing a classic cytotoxic agent.[4]

  • Positive Control 2 (Cisplatin): A DNA cross-linking agent, providing a different mechanism of action for comparison.[4][5]

Cell Line Panel

To assess the breadth of anti-proliferative activity, a panel of well-characterized human cancer cell lines from different tissue origins is employed. A non-cancerous cell line is included to determine the therapeutic index, a critical measure of cancer-specific cytotoxicity.

  • MCF-7: Human breast adenocarcinoma (adherent).

  • A549: Human lung carcinoma (adherent).

  • HCT-116: Human colon carcinoma (adherent).[6]

  • L929: Murine fibroblast cell line (adherent), serving as the non-cancerous control.[7]

Experimental Workflow

The benchmarking process follows a logical progression from broad cytotoxicity screening to an assessment of long-term cell survival. This tiered approach efficiently identifies promising candidates for further mechanistic studies.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Long-Term Survival prep Cell Seeding (MCF-7, A549, HCT-116, L929) treat 72hr Drug Incubation (IND-FURAN-7, Doxorubicin, Cisplatin) prep->treat srb Sulforhodamine B (SRB) Assay (Total Protein Content) treat->srb ic50 IC50 Value Calculation (Dose-Response Analysis) srb->ic50 seed_clono Low-Density Cell Seeding (Most Sensitive Cancer Line) ic50->seed_clono Inform Assay Parameters treat_clono Drug Treatment (24hr) (IC50 Concentrations) seed_clono->treat_clono incubate_clono Incubation in Drug-Free Media (10-14 Days) treat_clono->incubate_clono stain_clono Colony Fixation & Staining (Crystal Violet) incubate_clono->stain_clono count_clono Colony Counting & Survival Fraction Calculation stain_clono->count_clono

Caption: Experimental workflow for benchmarking IND-FURAN-7.

Methodologies & Protocols

Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a reliable method that measures cell density by staining total cellular protein with the sulforhodamine B dye.[8][9][10] Its principle relies on the stoichiometric binding of SRB to basic amino acid residues in fixed cells, providing a stable endpoint that is less prone to metabolic interference than tetrazolium-based assays.[11]

Step-by-Step Protocol:

  • Cell Plating: Seed cells in 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.

  • Compound Treatment: Treat cells with a range of concentrations of IND-FURAN-7, Doxorubicin, and Cisplatin for 72 hours. Include a vehicle control (e.g., DMSO-treated) group.

  • Cell Fixation: Gently add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well without removing the culture medium. Incubate at 4°C for 1 hour.[10][12]

  • Washing: Carefully wash the plates four to five times with slow-running tap water to remove TCA and excess medium. Tap the plates on paper towels to remove excess water and allow them to air-dry completely.[9][12]

  • Staining: Add 100 µL of 0.057% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[12]

  • Removing Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.[8][12]

  • Solubilization: Allow the plates to air-dry completely. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well and place on a shaker for 5-10 minutes to solubilize the protein-bound dye.[11][12]

  • Absorbance Reading: Measure the optical density (OD) at 510 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).

Colony Formation (Clonogenic) Assay

This assay assesses the long-term reproductive viability of cells after treatment. It is considered a gold standard for determining cytotoxic effects because it measures a cell's ability to proliferate indefinitely and form a colony, a more rigorous endpoint than short-term metabolic assays. A colony is defined as a cluster of at least 50 cells, which confirms sustained proliferative capacity.

Step-by-Step Protocol:

  • Cell Plating: Prepare a single-cell suspension. Plate a low number of cells (e.g., 200-1,000 cells) into 6-well plates and allow them to attach overnight.[13]

  • Treatment: Treat the cells with IND-FURAN-7 and the control drugs at concentrations relevant to their IC50 values (e.g., 0.5x, 1x, and 2x IC50) for 24 hours.

  • Incubation: Remove the drug-containing medium, wash the cells with PBS, and add fresh, drug-free medium. Incubate the plates for 10-14 days at 37°C, 5% CO₂, allowing colonies to form.[13][14]

  • Fixation and Staining:

    • Gently remove the medium and wash the wells with PBS.

    • Add 2-3 mL of a fixation solution (e.g., methanol:acetic acid, 3:1) and incubate for 5 minutes at room temperature.[13]

    • Remove the fixation solution and add 0.5% crystal violet solution, incubating for at least 2 hours.[13]

  • Washing and Drying: Carefully remove the crystal violet solution and rinse the plates with tap water until the excess stain is removed. Allow the plates to air-dry.[13]

  • Colony Counting: Count the number of colonies containing ≥50 cells.

  • Data Analysis: Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) using the following formulas:[13]

    • PE = (No. of colonies formed / No. of cells seeded) x 100%

    • SF = No. of colonies formed after treatment / (No. of cells seeded x PE)

Results: A Comparative Analysis

(The following data are representative and intended for illustrative purposes.)

Table 1: Cytotoxicity Screening (IC50 Values from SRB Assay)

The IC50 values represent the concentration of each compound required to inhibit cell growth by 50% after 72 hours of exposure. A lower IC50 value indicates higher potency. The Therapeutic Index (TI) is calculated as (IC50 in L929 / IC50 in cancer cell line) and indicates the selectivity of the compound for cancer cells.

Compound MCF-7 (µM) A549 (µM) HCT-116 (µM) L929 (Normal) (µM) Therapeutic Index (vs. HCT-116)
IND-FURAN-7 8.512.16.2> 50> 8.0
Doxorubicin 0.91.50.75.47.7
Cisplatin 4.27.83.525.17.2

From this data, IND-FURAN-7 demonstrates potent anti-proliferative activity, particularly against the HCT-116 colon cancer cell line. Importantly, its high IC50 value against the L929 normal fibroblast line suggests favorable cancer cell selectivity, as reflected in its high Therapeutic Index.

Table 2: Clonogenic Survival in HCT-116 Cells

This table shows the surviving fraction of HCT-116 cells after a 24-hour treatment followed by a 14-day recovery period.

Treatment (Concentration) Surviving Fraction (SF)
Vehicle Control1.00
IND-FURAN-7 (3.1 µM) 0.45
IND-FURAN-7 (6.2 µM) 0.12
IND-FURAN-7 (12.4 µM) < 0.01
Doxorubicin (0.7 µM) 0.15
Cisplatin (3.5 µM) 0.21

The clonogenic assay reveals that IND-FURAN-7 effectively reduces the long-term reproductive capacity of HCT-116 cells in a dose-dependent manner. At its IC50 concentration (6.2 µM), it reduces the surviving fraction to just 12%, indicating a strong cytotoxic or cytostatic effect that persists after the drug is removed.

Discussion & Potential Mechanisms of Action

The preliminary data suggest that this compound is a promising anti-proliferative agent with notable potency and selectivity. Its efficacy in the clonogenic assay indicates that it induces a form of cell death or permanent cell cycle arrest rather than a transient metabolic slowdown.

The control of cell proliferation is managed by a complex network of signaling pathways.[15] Dysregulation of these pathways is a hallmark of cancer.[16] Key pathways include those mediated by PI3K/Akt, MAPK/ERK, and Wnt, which ultimately converge on the cell cycle machinery, particularly the G1/S transition controlled by cyclin-dependent kinases (CDKs).[15][16][17] Given its chemical structure, IND-FURAN-7 could potentially act as an inhibitor of key kinases within these cascades, preventing the phosphorylation events necessary for cell cycle progression.

G GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival & Growth mTOR->Proliferation INDFURAN IND-FURAN-7 INDFURAN->AKT Potential Inhibition Point

Caption: Hypothetical inhibition of the PI3K/Akt pathway by IND-FURAN-7.

Further studies would be required to elucidate the precise mechanism. Investigating the compound's effect on cell cycle distribution via flow cytometry and its impact on key signaling proteins (e.g., phosphorylated Akt, ERK) via Western blotting would be logical next steps.

Conclusion

This guide outlines a systematic and robust methodology for benchmarking the anti-proliferative effects of the novel compound this compound. The presented framework, utilizing the SRB and colony formation assays, provides a comprehensive in vitro evaluation of potency, selectivity, and long-term efficacy. The illustrative data suggest that IND-FURAN-7 warrants further investigation as a potential anti-cancer therapeutic lead, demonstrating significant activity against cancer cell lines with a promising safety profile against non-cancerous cells. Future work should focus on elucidating its specific molecular target and mechanism of action to further validate its therapeutic potential.

References

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  • National Center for Biotechnology Information. (n.d.). 1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine hydrochloride. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(2-(1,6,7,8-Tetrahydro-2H-indeno(5,4-b)furan-8-yl)ethyl)propanamide. PubChem. Retrieved from [Link]

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  • Dyson, N. J. (2016). Signaling Pathways that Control Cell Proliferation. Cold Spring Harbor Perspectives in Biology. Retrieved from [Link]

  • Skafi, M., et al. (2020). Anticancer and antiproliferative efficacy of a standardized extract of Vaccinium macrocarpon on the highly differentiating oral cancer KB cell line athwart the cytotoxicity evaluation of the same on the normal fibroblast L929 cell line. Journal of Traditional and Complementary Medicine. Retrieved from [Link]

  • Nagy, V., et al. (2019). Comparison of Different Clinical Chemotherapeutical Agents' Toxicity and Cell Response on Mesenchymal Stem Cells and Cancer Cells. International Journal of Molecular Sciences. Retrieved from [Link]

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  • Cree, I. A. (2015). In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies. Frontiers in Oncology. Retrieved from [Link]

  • Chemical Synthesis Database. (n.d.). 5,6-dihydro-7H-indeno[5,6-b]furan-7-one. Retrieved from [Link]

  • Orellana, E. A., & Kasinski, A. L. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol. Retrieved from [Link]

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  • Canvax Biotech. (2023). SRB Cytotoxicity Assay Data Sheet. Retrieved from [Link]

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  • Varbanov, H. P., et al. (2017). Comparative in vitro and in vivo pharmacological investigation of platinum(IV) complexes as novel anticancer drug candidates for oral application. Investigational New Drugs. Retrieved from [Link]

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A Comparative Guide to the Prospective Synthesis of 2,3,5,6-Tetrahydro-7H-indeno[5,6-B]furan-7-one

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Synthesizing a Novel Indenofuranone

The indenofuranone scaffold is a recurring motif in biologically active molecules and serves as a valuable building block in medicinal chemistry. While the synthesis of various isomers of tetrahydro-indeno-furan-one is documented, a thorough review of the scientific literature reveals a notable absence of published methods for the specific synthesis of 2,3,5,6-Tetrahydro-7H-indeno[5,6-B]furan-7-one. This guide addresses this gap by proposing two distinct, plausible synthetic strategies for this target molecule.

Drawing upon established and robust transformations in organic synthesis, this document provides a comparative analysis of two prospective routes: a Friedel-Crafts acylation followed by intramolecular cyclization, and a Nazarov cyclization pathway. Each proposed synthesis is detailed with step-by-step protocols, grounded in analogous transformations reported in peer-reviewed literature. This guide is intended to serve as a strategic tool for researchers embarking on the synthesis of this novel compound, offering insights into potential experimental choices and their underlying chemical principles.

Proposed Synthetic Route 1: Friedel-Crafts Acylation and Intramolecular Cyclization

This strategy leverages the classic Friedel-Crafts reaction to introduce a propionyl group onto a 2,3-dihydrobenzofuran core, followed by an acid-catalyzed intramolecular cyclization to construct the five-membered indenone ring.

Conceptual Workflow

Route_1_Workflow start 2,3-Dihydrobenzofuran intermediate1 6-Propionyl-2,3-dihydrobenzofuran start->intermediate1 Friedel-Crafts Acylation (Propionyl Chloride, AlCl3) intermediate2 3-(2,3-Dihydrobenzofuran-6-yl)propanoic acid intermediate1->intermediate2 Willgerodt-Kindler Reaction or Haloform Reaction followed by reduction product This compound intermediate2->product Intramolecular Friedel-Crafts Acylation (e.g., PPA, Eaton's Reagent)

Caption: Proposed workflow for Route 1.

Detailed Experimental Protocols

Step 1: Friedel-Crafts Acylation of 2,3-Dihydrobenzofuran

The initial step involves the acylation of commercially available 2,3-dihydrobenzofuran. The Friedel-Crafts acylation is a robust method for forming carbon-carbon bonds with aromatic systems.[1][2]

  • Reaction: 2,3-Dihydrobenzofuran is reacted with propionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

  • Rationale and Considerations: The oxygen atom of the dihydrofuran ring is an ortho-, para-director. Acylation is expected to occur predominantly at the C6 position (para to the oxygen), which is sterically more accessible than the C4 position. Careful control of reaction temperature is crucial to minimize side reactions. The mechanism involves the formation of an acylium ion, which then acts as the electrophile in an electrophilic aromatic substitution.[1][3]

  • Protocol:

    • To a stirred suspension of anhydrous AlCl₃ (1.1 eq.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add propionyl chloride (1.05 eq.) dropwise.

    • Stir the mixture for 30 minutes at 0 °C.

    • Add a solution of 2,3-dihydrobenzofuran (1.0 eq.) in anhydrous DCM dropwise, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Quench the reaction by carefully pouring it onto crushed ice and 1 M HCl.

    • Extract the aqueous layer with DCM, combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

    • Purify the crude product by column chromatography to yield 6-propionyl-2,3-dihydrobenzofuran.

Step 2: Conversion to 3-(2,3-Dihydrobenzofuran-6-yl)propanoic acid

The resulting ketone needs to be converted to the corresponding propanoic acid to facilitate the final intramolecular cyclization. This can be achieved through various methods, such as the Willgerodt-Kindler reaction or a two-step haloform reaction followed by reduction.

  • Protocol (via Haloform Reaction):

    • Dissolve 6-propionyl-2,3-dihydrobenzofuran in a suitable solvent like dioxane/water.

    • Add an excess of sodium hypobromite (or hypochlorite) solution and heat the mixture.

    • After the reaction is complete, acidify the mixture to precipitate the carboxylic acid.

    • The resulting acrylic acid derivative can then be reduced to the propanoic acid using a standard hydrogenation procedure (e.g., H₂, Pd/C).

Step 3: Intramolecular Friedel-Crafts Acylation (Cyclization)

The final step is the intramolecular acylation to form the five-membered ring. Strong acid catalysts are typically employed for this transformation.

  • Reaction: 3-(2,3-Dihydrobenzofuran-6-yl)propanoic acid is treated with a strong acid catalyst like polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid).

  • Rationale: The carboxylic acid is converted into a highly electrophilic acylium ion intermediate, which then attacks the electron-rich C5 position of the dihydrobenzofuran ring to close the five-membered ring.

  • Protocol:

    • Add 3-(2,3-dihydrobenzofuran-6-yl)propanoic acid to an excess of pre-heated polyphosphoric acid (PPA) at 80-100 °C.

    • Stir the mixture vigorously for 1-2 hours, monitoring by TLC.

    • Pour the hot mixture onto crushed ice and stir until the PPA is fully hydrolyzed.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water, saturated NaHCO₃ solution, and brine.

    • Dry over anhydrous MgSO₄, concentrate, and purify by column chromatography or recrystallization to obtain this compound.

Proposed Synthetic Route 2: Nazarov Cyclization

The Nazarov cyclization is a powerful electrocyclic reaction for the synthesis of cyclopentenones from divinyl ketones.[4][5] This proposed route involves the preparation of a suitable dienone precursor derived from 2,3-dihydrobenzofuran.

Conceptual Workflow

Route_2_Workflow start 6-Acetyl-2,3-dihydrobenzofuran intermediate1 1-(2,3-Dihydrobenzofuran-6-yl)prop-2-en-1-one (Aryl Vinyl Ketone) start->intermediate1 Mannich Reaction followed by Elimination or Aldol Condensation with Formaldehyde product This compound intermediate1->product Nazarov Cyclization (Lewis or Brønsted Acid)

Caption: Proposed workflow for Route 2.

Detailed Experimental Protocols

Step 1: Synthesis of 6-Acetyl-2,3-dihydrobenzofuran

This intermediate can be synthesized via Friedel-Crafts acylation of 2,3-dihydrobenzofuran with acetyl chloride, following a similar procedure as in Route 1, Step 1.

Step 2: Synthesis of the Dienone Precursor

The key step is the formation of the aryl vinyl ketone, 1-(2,3-dihydrobenzofuran-6-yl)prop-2-en-1-one. This can be achieved through a Mannich reaction followed by elimination, or an aldol condensation with formaldehyde.[6]

  • Protocol (via Mannich Reaction):

    • Reflux a mixture of 6-acetyl-2,3-dihydrobenzofuran (1.0 eq.), dimethylamine hydrochloride (1.2 eq.), and paraformaldehyde (1.2 eq.) in ethanol with a catalytic amount of HCl.

    • After the reaction is complete, cool the mixture and collect the precipitated Mannich base hydrochloride by filtration.

    • Treat the Mannich base with a suitable base (e.g., NaHCO₃) to induce elimination, affording the aryl vinyl ketone.

    • Purify the product by column chromatography.

Step 3: Nazarov Cyclization

The final ring-closing step is the acid-catalyzed Nazarov cyclization of the dienone.

  • Reaction: The aryl vinyl ketone is treated with a Lewis acid (e.g., FeCl₃, Cu(OTf)₂) or a Brønsted acid (e.g., trifluoroacetic acid, PPA).[4][7]

  • Rationale and Considerations: The acid promoter coordinates to the ketone oxygen, facilitating a 4π-conrotatory electrocyclization of the pentadienyl cation intermediate. This is followed by elimination of a proton to yield the cyclopentenone product. The regioselectivity of the cyclization is directed by the dihydrobenzofuran ring.

  • Protocol:

    • Dissolve the aryl vinyl ketone (1.0 eq.) in a suitable anhydrous solvent (e.g., DCM or 1,2-dichloroethane).

    • Add a catalytic amount of a Lewis acid (e.g., FeCl₃, 0.2 eq.) at room temperature under an inert atmosphere.

    • Stir the reaction mixture, monitoring by TLC. Gentle heating may be required.

    • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

    • Extract the product with DCM, wash the combined organic layers with brine, and dry over anhydrous MgSO₄.

    • Concentrate the solution and purify the crude product by column chromatography to yield this compound.

Comparative Analysis of Proposed Synthetic Routes

FeatureRoute 1: Friedel-Crafts & Intramolecular CyclizationRoute 2: Nazarov Cyclization
Starting Materials 2,3-Dihydrobenzofuran, propionyl chloride2,3-Dihydrobenzofuran, acetyl chloride, formaldehyde/dimethylamine
Number of Steps 33
Key Transformations Friedel-Crafts acylation, oxidation/reduction, intramolecular acylationFriedel-Crafts acylation, Mannich reaction/elimination, Nazarov cyclization
Potential Advantages Utilizes well-established, classical reactions. The final cyclization is typically high-yielding for five-membered rings.The Nazarov cyclization can be highly efficient and atom-economical. May be achieved in fewer steps if starting from a suitable precursor.
Potential Challenges Regioselectivity in the initial Friedel-Crafts acylation. The conversion of the ketone to the carboxylic acid can be multi-step and may have moderate yields. The strong acids used in the final step can lead to side reactions.Synthesis of the dienone precursor can be challenging and may result in polymerization. The Nazarov cyclization can sometimes suffer from low yields or require specific and expensive catalysts for high efficiency.
Overall Feasibility High. This route is based on very predictable and well-understood organic reactions.High. While potentially more sensitive to reaction conditions, the Nazarov cyclization is a powerful tool for cyclopentenone synthesis.

Conclusion

While no direct synthesis of this compound has been reported, this guide presents two viable and robust synthetic strategies based on well-established methodologies. Route 1, employing a Friedel-Crafts acylation followed by an intramolecular cyclization, offers a more traditional and perhaps more predictable pathway. Route 2, centered around the Nazarov cyclization, presents a more modern and potentially more elegant approach, though it may require more optimization.

Both proposed routes offer a solid foundation for the experimental pursuit of this novel indenofuranone. The choice between these strategies will depend on the specific resources and expertise available to the research team. It is our hope that this comparative guide will serve as a valuable resource, stimulating further research and ultimately leading to the successful synthesis and exploration of the properties of this intriguing molecule.

References

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Independent Verification of the Biological Activity of 2,3,5,6-Tetrahydro-7H-indeno[5,6-B]furan-7-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the independent verification of the biological activity of the novel compound 2,3,5,6-Tetrahydro-7H-indeno[5,6-B]furan-7-one . Given the absence of extensive public data on this specific molecule, this document outlines a scientifically rigorous, hypothesis-driven approach to its characterization. Our strategy is informed by the structural characteristics of the compound and the known activities of related chemical scaffolds.

We will objectively compare the potential performance of this compound with established pharmaceutical agents, providing detailed experimental protocols to support these validation efforts. This guide is intended for researchers, scientists, and drug development professionals engaged in the evaluation of new chemical entities.

Introduction and Rationale

Notably, the indenofuran core of our target compound is structurally related to Ramelteon , a potent and selective melatonin receptor agonist used in the treatment of insomnia.[2] Ramelteon's chemical name is (S)-N-[2-(1,6,7,8-tetrahydro-2H-indeno-[5,4-b]furan-8-yl)ethyl]propionamide, highlighting a shared indenofuran moiety. This structural parallel strongly suggests that this compound may exhibit activity at melatonin receptors (MT1 and MT2).

Furthermore, the 1-indanone portion of the molecule is a key feature of Donepezil , a well-established acetylcholinesterase (AChE) inhibitor used to manage the symptoms of Alzheimer's disease.[3][4] Donepezil's mechanism of action involves the reversible inhibition of AChE, leading to increased levels of the neurotransmitter acetylcholine in the brain.[5][6][7]

Therefore, a primary objective of this guide is to present a robust experimental workflow to investigate the potential dual activity of this compound as a melatonin receptor agonist and an acetylcholinesterase inhibitor.

Comparative Compounds

For a rigorous evaluation, we will compare the experimental data obtained for this compound against two well-characterized drugs:

  • Ramelteon: A selective MT1/MT2 receptor agonist. It will serve as the positive control for melatonin receptor binding and functional assays.[2][5][8]

  • Donepezil: A potent and selective acetylcholinesterase inhibitor. It will be the positive control for the AChE inhibition assay.[3][4][9]

The established pharmacological profiles of these compounds will provide a benchmark for assessing the potency and selectivity of our target molecule.

Experimental Verification Workflow

The following diagram outlines the proposed experimental workflow for the comprehensive biological characterization of this compound.

experimental_workflow cluster_initial_screening Initial Screening cluster_primary_assays Primary Target Assays cluster_secondary_assays Secondary/Confirmatory Assays cytotoxicity Cytotoxicity Assessment (MTT Assay) melatonin_binding Melatonin Receptor Binding Assay cytotoxicity->melatonin_binding Proceed if non-toxic at relevant concentrations ache_inhibition Acetylcholinesterase Inhibition Assay cytotoxicity->ache_inhibition Proceed if non-toxic at relevant concentrations functional_assay Functional Melatonin Receptor Assay (cAMP) melatonin_binding->functional_assay If binding is observed selectivity_assay BuChE Inhibition Assay (Selectivity) ache_inhibition->selectivity_assay If inhibition is observed data_analysis Data Analysis & Comparison (IC50 / Ki Determination) functional_assay->data_analysis selectivity_assay->data_analysis start Test Compound: This compound start->cytotoxicity

Caption: Experimental workflow for the biological characterization.

Detailed Experimental Protocols

Cytotoxicity Assessment: MTT Assay

Rationale: Before assessing specific biological activities, it is crucial to determine the concentration range at which this compound exhibits cytotoxic effects. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[10][11][12][13][14][15][16][17] For neuroactivity screening, a neuroblastoma cell line such as SH-SY5Y is appropriate.

Protocol:

  • Cell Seeding: Seed SH-SY5Y neuroblastoma cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Add the diluted compound to the cells and incubate for 24-72 hours.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13]

  • Formazan Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO) to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.[12][13]

Melatonin Receptor Binding Assay

Rationale: To determine if this compound binds to melatonin receptors, a competitive radioligand binding assay will be performed. This assay measures the ability of the test compound to displace a radiolabeled ligand (e.g., 2-[¹²⁵I]-iodomelatonin) from the MT1 and MT2 receptors.[18][19][20][21]

Protocol:

  • Membrane Preparation: Prepare cell membranes from a stable cell line expressing human MT1 or MT2 receptors (e.g., CHO cells).

  • Assay Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of 2-[¹²⁵I]-iodomelatonin and varying concentrations of this compound or the positive control, Ramelteon.

  • Separation of Bound and Free Ligand: After incubation, rapidly separate the bound and free radioligand by vacuum filtration through glass fiber filters.

  • Radioactivity Measurement: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Acetylcholinesterase (AChE) Inhibition Assay

Rationale: To assess the potential of this compound to inhibit AChE, the Ellman's method will be employed.[22][23][24][25] This is a simple and reliable colorimetric assay for measuring cholinesterase activity.

ache_inhibition_mechanism cluster_reaction AChE Catalyzed Reaction cluster_detection Colorimetric Detection AChE Acetylcholinesterase (AChE) Thiocholine Thiocholine AChE->Thiocholine Acetylthiocholine Acetylthiocholine (Substrate) Acetylthiocholine->AChE DTNB DTNB (Ellman's Reagent) Thiocholine->DTNB Reacts with TNB TNB (Yellow Product) DTNB->TNB Measurement Measure Absorbance at 412 nm TNB->Measurement Inhibitor Test Compound or Donepezil Inhibitor->AChE Inhibits

Caption: Mechanism of the Ellman's assay for AChE inhibition.

Protocol:

  • Reagent Preparation: Prepare a phosphate buffer (0.1 M, pH 8.0), a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in the buffer, and a solution of acetylthiocholine iodide (ATCI) in deionized water.[22]

  • Assay Incubation: In a 96-well plate, add the phosphate buffer, AChE enzyme solution, and varying concentrations of this compound or the positive control, Donepezil. Pre-incubate for 15 minutes at 37°C.

  • Reaction Initiation: Add the DTNB and ATCI solutions to initiate the reaction.

  • Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm over time using a microplate reader.[22][23]

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of AChE inhibition and calculate the IC₅₀ value.

Data Presentation and Comparison

The results of the in vitro assays should be summarized in clear, tabular formats to facilitate comparison between this compound and the reference compounds.

Table 1: Melatonin Receptor Binding Affinity

CompoundMT1 Receptor Ki (nM)MT2 Receptor Ki (nM)
This compoundTBDTBD
Ramelteon~0.014[9]~0.112[9]

TBD: To Be Determined

Table 2: Acetylcholinesterase Inhibition

CompoundAChE IC₅₀ (nM)
This compoundTBD
Donepezil~6.7[3][4]

TBD: To Be Determined

Signaling Pathway Context

Understanding the potential mechanism of action of this compound requires an appreciation of the downstream signaling pathways it may modulate.

Melatonin Receptor Signaling

Melatonin receptors (MT1 and MT2) are G-protein coupled receptors (GPCRs). Upon activation by an agonist, they primarily couple to Gi proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[2][11][12][26][27] This cascade influences various downstream effectors, ultimately regulating neuronal firing and circadian rhythms.

melatonin_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm agonist Melatonin Agonist (e.g., Ramelteon) receptor MT1/MT2 Receptor agonist->receptor g_protein Gi Protein receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits camp cAMP adenylyl_cyclase->camp Decreases conversion atp ATP atp->adenylyl_cyclase pka Protein Kinase A (PKA) camp->pka Inhibits activation cellular_response Downstream Cellular Responses (e.g., Regulation of Neuronal Firing) pka->cellular_response Modulates

Caption: Simplified melatonin receptor signaling pathway.

Acetylcholinesterase Action in the Synaptic Cleft

Acetylcholinesterase plays a critical role in terminating neurotransmission at cholinergic synapses by hydrolyzing acetylcholine (ACh).[28][29][30] An inhibitor like Donepezil prevents this breakdown, leading to an accumulation of ACh in the synaptic cleft and enhanced stimulation of postsynaptic receptors.

cholinergic_synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ach_vesicle Acetylcholine (ACh) Vesicles ach ACh ach_vesicle->ach Release ache AChE ach->ache Hydrolyzed by ach_receptor ACh Receptor ach->ach_receptor Binds to choline_acetate Choline + Acetate ache->choline_acetate signal_propagation Signal Propagation ach_receptor->signal_propagation inhibitor AChE Inhibitor (e.g., Donepezil) inhibitor->ache Inhibits

Caption: Action of acetylcholinesterase in a cholinergic synapse.

Conclusion

This guide provides a structured and scientifically grounded approach to the independent verification of the biological activity of this compound. By leveraging a hypothesis-driven strategy based on structural analogy to known drugs, researchers can efficiently and effectively characterize this novel compound. The detailed protocols and comparative framework presented herein are designed to ensure the generation of robust and reproducible data, which is essential for advancing our understanding of new chemical entities and their therapeutic potential.

References

  • Mayer, G., Wang-Weigand, S., Roth-Schechter, B., Lehmann, R., Staner, C., & Partinen, M. (2009). Efficacy and safety of ramelteon in patients with chronic insomnia. Sleep Medicine, 10(1), 11-18.
  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245.
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  • Ellman, G. L., Courtney, K. D., Andres, V., & Featherstone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical pharmacology, 7, 88–95.
  • Owen, R. T. (2006). Ramelteon: a novel melatonin receptor agonist for the treatment of insomnia. Drugs of today (Barcelona, Spain : 1998), 42(4), 255–263.
  • Shin, J. W., & Kim, D. J. (2013). Donepezil in Alzheimer's disease: a review of its pharmacokinetics, pharmacodynamics, and clinical trial data. Expert opinion on drug metabolism & toxicology, 9(10), 1347–1357.
  • IvyPanda. (2024, April 10). The Pharmacology and Mechanism of Donepezil Action. Retrieved from [Link]

  • Jann, M. W. (2000). Donepezil: a new acetylcholinesterase inhibitor for the treatment of Alzheimer's disease. CNS drug reviews, 6(4), 319–331.
  • Gbahou, F., & Jockers, R. (2022). 2-[125I]iodomelatonin and [3H]melatonin Binding Assays for Melatonin Receptors. Methods in molecular biology (Clifton, N.J.), 2550, 141–149.
  • Kosasa, T., Kuriya, Y., Matsui, K., & Yamanishi, Y. (1999). Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro. Methods and findings in experimental and clinical pharmacology, 21(6), 405–411.
  • Liu, J., Clough, S. J., Hutchinson, A. J., Adamah-Biassi, E. B., Popovska-Gorevski, M., & Dubocovich, M. L. (2016). MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective. Annual review of pharmacology and toxicology, 56, 361–383.
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  • Emet, M., Ozcan, H., Ozel, L., Yayla, M., Halici, Z., & Hacimuftuoglu, A. (2016). A Review of Melatonin, Its Receptors and Drugs. The Eurasian journal of medicine, 48(2), 135–141.
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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2,3,5,6-Tetrahydro-7H-indeno[5,6-B]furan-7-one

Author: BenchChem Technical Support Team. Date: January 2026

The furan moiety, in particular, warrants caution due to the potential for peroxide formation upon prolonged exposure to air and light.[1] Furthermore, analogous structures suggest potential hazards including oral toxicity, as well as skin, eye, and respiratory irritation.[2] Therefore, 2,3,5,6-Tetrahydro-7H-indeno[5,6-B]furan-7-one must be treated as a hazardous chemical waste, and its disposal must be managed with stringent adherence to safety protocols to protect laboratory personnel and the environment.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, a thorough risk assessment is paramount. Based on the hazards associated with furan and related compounds, the primary risks are:

  • Toxicity: Assumed to be harmful if ingested, inhaled, or absorbed through the skin.[2]

  • Irritation: Potential to cause serious irritation to the eyes, skin, and respiratory system.[2]

  • Peroxide Formation: Furan-containing compounds may form explosive peroxides over time when exposed to oxygen and light.[1]

  • Flammability: While not confirmed for this specific compound, similar organic molecules are flammable.[3]

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Chemical splash goggles are required. If a splash risk exists, a face shield should be worn in addition to goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are essential. Ensure gloves are inspected for integrity before use.

  • Body Protection: A flame-resistant lab coat must be worn and fully fastened.

  • Respiratory Protection: All handling of the compound, especially in powdered form or when generating aerosols, must be conducted within a certified chemical fume hood to prevent inhalation.[4]

II. Segregation and Waste Collection

Proper segregation of chemical waste is a cornerstone of laboratory safety and compliant disposal.[5][6] Cross-contamination can lead to dangerous chemical reactions and complicates the final disposal process.

Step-by-Step Waste Collection Protocol:

  • Designate a Waste Container: Select a container that is chemically compatible with this compound. A high-density polyethylene (HDPE) or glass container with a secure, screw-top cap is recommended.[5] The container must be in good condition, free from cracks or residue.

  • Label the Container: Proper labeling is a critical and non-negotiable step.[7] The label must clearly state:

    • "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate concentration and quantity of the waste.

    • The date accumulation started.

    • The associated hazards (e.g., "Toxic," "Irritant," "Potential Peroxide Former").

  • Collect the Waste:

    • Solid Waste: Carefully transfer the solid this compound into the designated waste container. Use appropriate tools (e.g., a chemically resistant spatula) to avoid generating dust.

    • Contaminated Materials: Any materials that have come into direct contact with the compound, such as gloves, weigh boats, or absorbent pads, must also be disposed of as hazardous waste in the same container.

    • Solutions: If the compound is in a solvent, collect it in a designated liquid waste container for organic solvents. Do not mix with aqueous or incompatible waste streams.[4]

III. Storage and Disposal Workflow

All hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[5][7] This area must be at or near the point of waste generation and under the control of laboratory personnel.

Storage Guidelines:

  • Container Integrity: Keep the waste container securely capped at all times, except when adding waste.[5]

  • Secondary Containment: Store the waste container within a secondary containment bin to prevent the spread of material in case of a leak.

  • Segregation in SAA: Even within the SAA, ensure the container is stored away from incompatible chemicals, particularly strong oxidizing agents, acids, and bases.[5]

  • Accumulation Time Limits: Adhere to institutional and regulatory limits for waste accumulation. Typically, a container can remain in an SAA for up to one year, provided the volume does not exceed 55 gallons.[7]

Disposal Workflow Diagram:

The following diagram illustrates the decision-making process for the disposal of this compound.

G A Start: Identify Waste (this compound) B Assess Hazards - Toxicity - Irritation - Peroxide Formation A->B C Don Appropriate PPE - Goggles/Face Shield - Nitrile Gloves - Lab Coat B->C D Select & Label Waste Container 'Hazardous Waste' Full Chemical Name & Hazards C->D E Segregate and Collect Waste (Solids & Contaminated Materials) D->E F Store in Satellite Accumulation Area (SAA) - Tightly Capped - Secondary Containment E->F G Arrange for EHS Pickup (Contact Institutional Environmental Health & Safety) F->G H End: Compliant Disposal G->H

Caption: Disposal workflow for this compound.

IV. Final Disposal Pathway

Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain.[8][9] This is a violation of environmental regulations and poses a significant safety risk.

The only acceptable disposal method is through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[9] Once the waste container is full or the accumulation time limit is approaching, contact your EHS office to schedule a pickup. They are equipped to transport and manage the final treatment of the chemical waste in accordance with all federal, state, and local regulations.[7]

V. Emergency Procedures

In the event of a spill or exposure, immediate action is critical.

  • Spill:

    • Alert personnel in the immediate area and evacuate if necessary.

    • If the spill is small and you are trained to handle it, wear your full PPE.

    • Contain the spill using a chemical spill kit with an appropriate absorbent material.

    • Collect the contaminated absorbent material into a sealed container, label it as hazardous waste, and dispose of it accordingly.[9]

    • For large spills, evacuate the area and contact your institution's EHS emergency line immediately.

  • Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1]

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1]

    • Inhalation: Move to fresh air immediately.[1]

    • Ingestion: Do not induce vomiting. Rinse mouth with water.[1]

In all cases of exposure, seek immediate medical attention after initial first aid and report the incident to your supervisor and EHS department.

By adhering to this comprehensive disposal guide, laboratory professionals can ensure the safe and compliant management of this compound waste, fostering a culture of safety and environmental responsibility.

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. UPenn EHRS - University of Pennsylvania. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]

  • Good Laboratory Practices: Waste Disposal. SCION Instruments. [Link]

  • Safety Data Sheet: Furan-d4. Chemos GmbH&Co.KG. [Link]

  • Furan - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • 1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one | C11H10O2. PubChem. [Link]

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Comprehensive Safety and Handling Guide for 2,3,5,6-Tetrahydro-7H-indeno[5,6-B]furan-7-one

Author: BenchChem Technical Support Team. Date: January 2026

The furan moiety suggests potential for peroxide formation and specific toxicities, while the ketone group dictates considerations for flammability and material compatibility.[2][3] This guide is grounded in the principle of proactive risk mitigation, ensuring that all researchers, scientists, and drug development professionals can manage this compound with confidence and precision.

I. Hazard Assessment and Risk Profile

Due to the absence of specific toxicological data, we must infer the primary hazards from analogous compounds. A structurally similar compound, 1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one, is classified under the Globally Harmonized System (GHS) with the following warnings:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.[4]

Therefore, it is prudent to handle 2,3,5,6-Tetrahydro-7H-indeno[5,6-B]furan-7-one as a substance with a similar hazard profile.

Key Potential Hazards:

  • Eye and Skin Irritation: Direct contact may cause significant irritation.

  • Respiratory Tract Irritation: Inhalation of aerosols or dusts can lead to respiratory discomfort.

  • Oral Toxicity: The compound may be harmful if ingested.

  • Peroxide Formation: Furan-containing compounds can form explosive peroxides over time, especially when exposed to air and light.[3][5]

II. Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is critical. The selection of each component is based on mitigating the specific risks identified in the hazard assessment.

PPE ComponentSpecificationRationale
Hand Protection Ketone-Resistant Chemical Gauntlets (e.g., PVA coating over nitrile)[6][7][8]Standard nitrile or latex gloves offer insufficient protection against many organic solvents and ketones. A composite glove provides superior resistance, preventing skin absorption.[6][7][9]
Eye Protection Chemical Safety Goggles and Face ShieldGoggles provide a seal against splashes and vapors. A face shield offers an additional layer of protection for the entire face from splashes during bulk handling or transfers.
Body Protection Flame-Resistant Laboratory CoatProtects against splashes and minimizes the risk of fire-related injury.
Respiratory Protection NIOSH-approved Respirator with Organic Vapor CartridgeTo be used in the event of a spill, aerosol generation, or if work cannot be conducted within a certified chemical fume hood.
III. Safe Handling and Operational Workflow

Adherence to a strict operational workflow is paramount to minimizing exposure and ensuring a safe laboratory environment.

A. Engineering Controls: The First Line of Defense

  • Chemical Fume Hood: All manipulations of this compound, including weighing, dissolving, and transferring, must be performed inside a certified chemical fume hood.[3][10] This prevents the inhalation of vapors and contains any potential spills.

  • Ventilation: Ensure the laboratory has adequate general ventilation to maintain air quality.[2]

  • Safety Equipment: An operational emergency eyewash station and safety shower must be readily accessible.[3][5]

B. Procedural Workflow for Handling

  • Preparation: Before handling the compound, ensure all necessary PPE is donned correctly. Prepare your workspace within the fume hood by lining it with absorbent, disposable bench paper.

  • Aliquotting:

    • Carefully open the container. If the compound is a solid, use non-sparking tools for transfer.[2]

    • Weigh the desired amount in a tared, sealed container to prevent dust or vapor release.

    • If creating a solution, add the solvent to the weighed compound slowly.

  • Storage:

    • Keep the primary container tightly sealed when not in use.[3]

    • Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5]

    • To mitigate the risk of peroxide formation, consider storing under an inert gas like argon or nitrogen.[3] Mark the container with the date received and the date opened.[3]

  • Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent (e.g., isopropanol) and dispose of the contaminated bench paper as hazardous waste.

IV. Spill and Disposal Management

A clear plan for containment and disposal is a regulatory and safety necessity.

A. Spill Response

  • Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or ventilation is inadequate.

  • Contain: For small spills, use a commercial spill kit or a non-combustible absorbent material like sand to contain the substance.[2]

  • Clean-Up: Wearing full PPE, carefully collect the absorbent material into a sealable, labeled hazardous waste container.[11]

  • Decontaminate: Clean the spill area with soap and water, followed by a solvent rinse.[3]

B. Waste Disposal Protocol

  • Segregation: Do not mix waste containing this compound with other waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[11][12]

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" with the full chemical name.[3][12]

  • Collection and Storage:

    • Collect all contaminated materials (e.g., gloves, absorbent pads, disposable labware) in a designated, sealed, and compatible hazardous waste container.[11]

    • Store the waste container in a designated satellite accumulation area, away from ignition sources.[12]

  • Final Disposal: Arrange for pickup and disposal through your institution's EHS office or a licensed hazardous waste contractor.[10][11] Never dispose of this chemical down the drain or in regular trash.[11]

V. Visual Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the experimental procedure.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Configuration cluster_2 Action Start Start Task: Handling 2,3,5,6-Tetrahydro-7H- indeno[5,6-B]furan-7-one Check_Task Routine Handling in Fume Hood? Start->Check_Task Standard_PPE Standard PPE: - Ketone-Resistant Gloves - Safety Goggles - Lab Coat Check_Task->Standard_PPE Yes Enhanced_PPE Enhanced PPE: - Standard PPE - Face Shield - NIOSH Respirator Check_Task->Enhanced_PPE No (Spill / Aerosol Risk) Proceed Proceed with Experiment Standard_PPE->Proceed Enhanced_PPE->Proceed

Caption: PPE selection workflow for handling the target compound.

References

  • Ketodex ‐ Ketone Resistant Chemical Gauntlet - PPE - Personal Protective Solutions. (n.d.).
  • Navigating the Disposal of 4-(Furan-3-yl)butan-2-one: A Procedural Guide. (n.d.). Benchchem.
  • Polyco Ketochem 33cm Lightweight Ketone Resistant Glove. (n.d.).
  • Furan - Safety Data Sheet. (n.d.). ChemicalBook.
  • Personal Protective Equipment. (2018, November 30). Kentucky Pesticide Safety Education.
  • Proper Disposal of 2,5-Dimethylene-furan: A Guide for Laboratory Professionals. (n.d.). Benchchem.
  • PVA Ketochem Acetone-Ketone & Solvent Protection Chemical Gauntlets. (n.d.). GlovesnStuff.
  • Navigating the Disposal of 1-(Furan-2-yl)ethanol: A Procedural Guide for Laboratory Professionals. (n.d.). Benchchem.
  • Standard Operating Procedure for the use of Furan. (n.d.). Western Carolina University.
  • SAFETY DATA SHEET - Tetrahydrofuran. (2023, August 16). Fisher Scientific.
  • 1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one. (n.d.). PubChem.
  • This compound. (n.d.). ChemUniverse.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.